molecular formula C9H10O3 B135726 2,5-Dimethoxybenzaldehyde CAS No. 93-02-7

2,5-Dimethoxybenzaldehyde

Cat. No.: B135726
CAS No.: 93-02-7
M. Wt: 166.17 g/mol
InChI Key: AFUKNJHPZAVHGQ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-Benzaldehyde is a dimethoxybenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
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InChI Key

AFUKNJHPZAVHGQ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)OC)C=O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID5052620
Record name 2,5-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white or yellow crystalline solid; [Alfa Aesar MSDS]
Record name 2,5-Dimethoxybenzaldehyde
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Vapor Pressure

0.01 [mmHg]
Record name 2,5-Dimethoxybenzaldehyde
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CAS No.

93-02-7
Record name 2,5-Dimethoxybenzaldehyde
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Record name Benzaldehyde, 2,5-dimethoxy-
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxybenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and key reactive methodologies associated with 2,5-Dimethoxybenzaldehyde. This aromatic aldehyde is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and research chemicals.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and two methoxy (B1213986) groups at the 2 and 5 positions.[1] It typically appears as a yellow to beige or off-white crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
CAS Number 93-02-7[3]
Appearance Yellow to beige crystalline powder/solid[2][4]
Melting Point 46-52 °C[2]
Boiling Point 146 °C at 10 mmHg
283.8 °C at 760 mmHg
Density 1.114 g/mL[3]
Water Solubility 795 mg/L (at 25°C)[2][4]
Solubility in Organic Solvents Soluble in chloroform (B151607), methanol, ethanol (B145695), acetone[4]
Flash Point >110 °C (>230 °F)[5]
InChI Key AFUKNJHPZAVHGQ-UHFFFAOYSA-N[6]
Canonical SMILES COC1=CC(=C(C=C1)OC)C=O[6]

Chemical Structure and Spectroscopic Profile

The structure of this compound, featuring an aldehyde and two electron-donating methoxy groups on the aromatic ring, gives rise to a distinct spectroscopic profile crucial for its identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two methoxy groups. The aldehydic proton typically appears as a singlet at a downfield chemical shift. The aromatic protons show a characteristic splitting pattern based on their positions, and the two methoxy groups appear as distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)~189
C-2 (C-OCH₃)~158
C-5 (C-OCH₃)~154
C-1 (C-CHO)~126
C-4~114
C-6~113
C-3~112
-OCH₃~56
(Note: Predicted values are based on standard NMR prediction software and may vary slightly from experimental results.)

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2820 and ~2720WeakC-H Stretching (Fermi Doublet)Aldehyde (-CHO)
~1685StrongC=O StretchingAldehyde (-CHO)
~1590Medium-StrongC=C StretchingAromatic Ring
~1250StrongC-O-C Asymmetric StretchingAryl Ether
~1110StrongC-O-C Symmetric StretchingAryl Ether
(Note: Data compiled from typical spectra of substituted benzaldehydes.)[7]

2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IdentityFragmentation Pathway
166[M]⁺ (Molecular Ion)-
165[M-H]⁺Loss of a hydrogen atom from the aldehyde
151[M-CH₃]⁺Loss of a methyl radical from a methoxy group
137[M-CHO]⁺Loss of the formyl group
123[M-CH₃-CO]⁺Subsequent loss of CO from the [M-CH₃]⁺ fragment
(Note: Relative intensities can vary based on instrument conditions.)[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

3.1. Synthesis of this compound via Reimer-Tiemann Reaction and Methylation

This multi-step synthesis starts from 4-methoxyphenol (B1676288).[10][11]

Step A: Reimer-Tiemann Formylation of 4-Methoxyphenol

  • Reaction Setup: In a suitable reaction vessel, dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of sodium hydroxide (B78521) (NaOH) in 400 mL of water.

  • Addition of Chloroform: While maintaining vigorous stirring, add 161 mL of chloroform (CHCl₃) to the reaction mixture. The temperature should be carefully controlled.

  • Reaction and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC). The reaction mixture is then subjected to steam distillation.

  • Isolation: The usual work-up of the distillate yields 2-hydroxy-5-methoxybenzaldehyde (B1199172) as a clear yellow oil.

Step B: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

  • Reaction Setup: In a 250 mL round-bottom flask, charge 100 mL of acetone, 14 g of anhydrous potassium carbonate (K₂CO₃), and 10 g of the 2-hydroxy-5-methoxybenzaldehyde obtained from the previous step.

  • Addition of Methylating Agent: Bring the mixture to reflux temperature and add 11 g of dimethyl sulfate (B86663) ((CH₃)₂SO₄).

  • Reaction: Continue the reaction at reflux for 4 hours.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product is crystallized in cold water. Recrystallization from an ethanol/water mixture yields pure this compound.[10]

G Workflow for the Synthesis of this compound cluster_0 Step A: Reimer-Tiemann Formylation cluster_1 Step B: Methylation A1 Dissolve 4-methoxyphenol in aqueous NaOH A2 Add Chloroform (CHCl3) under vigorous stirring A1->A2 A3 Steam Distillation A2->A3 A4 Isolate 2-hydroxy-5-methoxybenzaldehyde A3->A4 B1 Combine 2-hydroxy-5-methoxybenzaldehyde, K2CO3, and acetone A4->B1 Product from Step A B2 Add Dimethyl Sulfate and reflux for 4 hours B1->B2 B3 Evaporate solvent B2->B3 B4 Recrystallize from EtOH/water B3->B4 end This compound B4->end Final Product

Synthesis workflow of this compound.

3.2. Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene (B90301)

This method introduces the aldehyde group directly onto the 1,4-dimethoxybenzene ring.

  • Formation of Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 1,4-dimethoxybenzene (1 equivalent) in a minimal amount of DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or gently heat as needed, monitoring progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to neutralize the mixture and hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][12]

3.3. Reduction to 2,5-Dimethoxybenzyl Alcohol

This protocol describes the reduction of the aldehyde to a primary alcohol.[13]

  • Reaction Setup: In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.

  • Addition of Aldehyde: Slowly add a solution of this compound (1 equivalent) in THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution at 0 °C.

  • Work-up and Purification: Stir the resulting suspension for 3 hours. Filter the mixture through a pad of silica (B1680970) gel or celite and dry the filtrate with anhydrous Na₂SO₄. After evaporation of the solvent, the residue can be purified by column chromatography to yield 2,5-dimethoxybenzyl alcohol.

3.4. Synthesis of an Imine Derivative

This is a general protocol for the condensation reaction with a primary amine.[14]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene (B28343) in a round-bottom flask.

  • Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Water Removal: For less reactive amines, use a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation with toluene.

  • Reaction Completion: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting imine can often be used without further purification or can be purified by recrystallization or column chromatography.

G Key Chemical Transformations of this compound cluster_synthesis Synthesis cluster_reactions Reactions DMB This compound R1 2,5-Dimethoxybenzyl Alcohol DMB->R1 Reduction (e.g., LiAlH4) R2 Imine Derivative DMB->R2 Condensation (Primary Amine, R-NH2) S1 1,4-Dimethoxybenzene S1->DMB Vilsmeier-Haack (DMF, POCl3)

Synthesis and key reactions of this compound.

Applications in Synthesis

This compound is a crucial precursor in the synthesis of 2,5-dimethoxyphenethylamine (2C-H). This compound, in turn, serves as a foundational building block for a wide range of substituted phenethylamines, which are of significant interest in medicinal chemistry and neuroscience research. These include compounds such as 2C-B, 2C-I, and 2C-C.[3][4] Its reactivity also makes it a useful intermediate for constructing more complex molecular architectures in various organic syntheses.

References

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethoxybenzaldehyde from 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways for producing 2,5-dimethoxybenzaldehyde from the starting material 1,4-dimethoxybenzene (B90301). This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document details the primary formylation methodologies, including the Vilsmeier-Haack, Gattermann, and Rieche reactions. It offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and troubleshooting strategies to optimize yield and purity. The guide is structured to serve as a practical resource for laboratory and process development applications.

Introduction to Formylation of 1,4-Dimethoxybenzene

The synthesis of this compound from 1,4-dimethoxybenzene involves the introduction of a formyl group (-CHO) onto the aromatic ring, a fundamental transformation known as formylation.[2] The two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic aromatic substitution, making this conversion feasible.[3] However, the reactivity of the substrate also presents challenges, such as the potential for side reactions or low yields under certain conditions.[3][4]

Several named reactions are employed for this purpose, each with distinct advantages and limitations regarding reagents, reaction conditions, and regioselectivity. The most prominent methods for the formylation of 1,4-dimethoxybenzene are the Vilsmeier-Haack reaction, the Gattermann reaction, and the Rieche formylation.[1][3][5] The selection of an appropriate method is critical and depends on factors such as desired yield, scale, available equipment, and safety considerations associated with the reagents.

Comparative Analysis of Core Synthesis Methods

The efficacy of synthesizing this compound from 1,4-dimethoxybenzene varies significantly with the chosen formylation method. The following table summarizes quantitative data from key experimental approaches.

Formylation MethodKey ReagentsCatalyst/Co-reagentSolventTemperatureReaction TimeReported Yield (%)
Vilsmeier-Haack N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)DMF0°C to Room Temp~6.5 hoursVariable, can be low (~16%)[4]
Gattermann Zinc Cyanide (Zn(CN)₂)Aluminum chloride (AlCl₃), HCl gasBenzene45°C3-5 hours~73%[3][6]
Rieche Formylation Dichloromethyl methyl etherTitanium tetrachloride (TiCl₄)Dichloromethane0°C to Room Temp~3 hoursGood yields reported[7][8]

Chemical Pathways and Workflow Visualization

Visualizing the reaction and experimental process is crucial for understanding and implementation. The following diagrams illustrate the chemical transformation, the general laboratory workflow, and the logical considerations for method selection.

Caption: Vilsmeier-Haack synthesis of this compound.

experimental_workflow cluster_workflow General Synthesis Workflow prep Reagent Preparation (Vilsmeier, Gattermann, etc.) react Formylation Reaction (Addition of 1,4-Dimethoxybenzene) prep->react Slow addition workup Reaction Quench & Work-up (Hydrolysis, Neutralization) react->workup Upon completion (TLC) extract Product Extraction (Organic Solvent) workup->extract purify Purification (Recrystallization or Chromatography) extract->purify analyze Analysis & Characterization (NMR, IR, MP) purify->analyze logical_relationships cluster_logic Logic for Method Selection and Optimization start Define Synthesis Goal: This compound method Select Formylation Method start->method vilsmeier Vilsmeier-Haack (Common, but can have low yield) method->vilsmeier Accessibility gattermann Gattermann (Good yield, uses cyanide) method->gattermann High Yield rieche Rieche (Good yield, uses TiCl₄) method->rieche Alternative conditions Optimize Reaction Conditions product Desired Product: High Yield & Purity conditions->product temp Temperature Control conditions->temp stoich Stoichiometry conditions->stoich time Reaction Time conditions->time vilsmeier->conditions gattermann->conditions rieche->conditions

References

An In-depth Technical Guide to the Reimer-Tiemann Formylation in the Synthesis of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Reimer-Tiemann formylation as a key step in the synthesis of 2,5-dimethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, provides a thorough experimental protocol, and presents quantitative data to support process optimization and scalability.

Introduction

The synthesis of this compound is a multi-step process, with the Reimer-Tiemann reaction representing a critical transformation. This reaction facilitates the ortho-formylation of phenols through the action of chloroform (B151607) in a basic medium.[1][2][3] In the context of this compound synthesis, the Reimer-Tiemann reaction is employed to introduce a formyl group onto the aromatic ring of 4-methoxyphenol (B1676288), yielding the intermediate 2-hydroxy-5-methoxybenzaldehyde (B1199172). This intermediate is subsequently methylated to produce the final product. Understanding the nuances of the Reimer-Tiemann step is crucial for optimizing yield and purity.

The Reimer-Tiemann Reaction: Mechanism and Specifics

The Reimer-Tiemann reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl2), a highly reactive electrophile.[4][5]

The key steps of the mechanism are as follows:

  • Dichlorocarbene Formation: Chloroform is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the trichloromethanide anion. This anion then undergoes alpha-elimination to generate dichlorocarbene.[4][5]

  • Phenoxide Formation: The phenolic substrate, in this case, 4-methoxyphenol, is deprotonated by the base to form the more nucleophilic phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position to the hydroxyl group.[4]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is then hydrolyzed in the basic medium to yield the aldehyde.[4]

Reimer_Tiemann_Mechanism cluster_start Reactants cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack & Intermediate cluster_hydrolysis Hydrolysis 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide + NaOH Chloroform Chloroform Trichloromethanide Trichloromethanide Chloroform->Trichloromethanide + NaOH NaOH NaOH Dichlorocarbene Dichlorocarbene Trichloromethanide->Dichlorocarbene - Cl- Dichloromethyl_Intermediate Dichloromethyl_Intermediate 4-Methoxyphenoxide->Dichloromethyl_Intermediate + :CCl2 2-hydroxy-5-methoxybenzaldehyde 2-hydroxy-5-methoxybenzaldehyde Dichloromethyl_Intermediate->2-hydroxy-5-methoxybenzaldehyde + H2O, NaOH

Caption: Reaction mechanism of the Reimer-Tiemann formylation of 4-methoxyphenol.

Quantitative Data

The efficiency of the Reimer-Tiemann formylation of 4-methoxyphenol and the subsequent methylation step can vary based on reaction conditions. The following table summarizes key quantitative data from various reported procedures.

ParameterReimer-Tiemann FormylationMethylationReference
Substrate 4-Methoxyphenol2-hydroxy-5-methoxybenzaldehyde[6]
Yield 94% (of crude product)8.3 g from 10 g starting material[6][7]
Temperature 50-70 °CReflux[8]
Reaction Time 1-3 hours4 hours[7][8]
Key Reagents Chloroform, Sodium HydroxideDimethyl sulfate (B86663), Potassium carbonate[6][7]
Solvent Water, Ethanol (optional)Acetone (B3395972)[7][8]

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. High temperatures (>60-70°C) in the Reimer-Tiemann step can lead to the formation of polymeric tars, which can significantly reduce the yield of the desired product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 4-methoxyphenol.

Reimer-Tiemann Formylation of 4-Methoxyphenol

This procedure outlines the synthesis of 2-hydroxy-5-methoxybenzaldehyde.

Materials:

  • 4-Methoxyphenol (124.1 g)

  • Sodium hydroxide (320 g)

  • Chloroform (161 mL)

  • Deionized water (400 mL)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve the sodium hydroxide in deionized water.

  • Add the 4-methoxyphenol to the sodium hydroxide solution and heat the mixture to 50-60°C with continuous stirring.

  • Once the 4-methoxyphenol has dissolved, begin the dropwise addition of chloroform at a rate that maintains a gentle reflux. The reaction is exothermic, and the temperature should be carefully controlled to remain within the 50-70°C range.[9]

  • After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours.

  • After cooling, the reaction mixture can be worked up by steam distillation to isolate the 2-hydroxy-5-methoxybenzaldehyde as a yellow oil.[6] A 94% yield of the crude product has been reported using this method.[6]

Methylation of 2-hydroxy-5-methoxybenzaldehyde

This procedure describes the conversion of the intermediate to the final product, this compound.

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde (10 g, crude oil from the previous step)

  • Anhydrous potassium carbonate (14 g)

  • Dimethyl sulfate (11 g)

  • Acetone (100 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-hydroxy-5-methoxybenzaldehyde, anhydrous potassium carbonate, and acetone.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the dimethyl sulfate dropwise to the refluxing mixture.

  • Continue to reflux the reaction for 4 hours.[7]

  • After cooling, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be crystallized from cold water and further purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.[7]

Experimental Workflow

The overall synthesis can be visualized as a two-stage process.

Experimental_Workflow cluster_step1 Step 1: Reimer-Tiemann Formylation cluster_step2 Step 2: Methylation A Dissolve 4-Methoxyphenol in NaOH(aq) B Heat to 50-70°C A->B C Add Chloroform B->C D React for 1-3h C->D E Workup (Steam Distillation) D->E F Isolate 2-hydroxy-5-methoxybenzaldehyde E->F G Combine Intermediate, K2CO3, Acetone F->G Intermediate H Reflux G->H I Add Dimethyl Sulfate H->I J React for 4h I->J K Workup & Crystallization J->K L Isolate this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Potential Byproducts and Considerations

The primary byproduct of concern in the Reimer-Tiemann formylation of 4-methoxyphenol is the formation of polymeric tars, which can occur at elevated temperatures. Careful temperature control is therefore critical for maximizing the yield of the desired aldehyde. In the broader context of the Reimer-Tiemann reaction with substituted phenols, the formation of cyclohexadienone derivatives has also been reported as a potential side reaction.[10] However, for 4-methoxyphenol, the primary reported byproduct is tar formation.

Conclusion

The Reimer-Tiemann formylation is a robust and well-established method for the synthesis of 2-hydroxy-5-methoxybenzaldehyde, a key intermediate in the production of this compound. By carefully controlling reaction parameters, particularly temperature, and employing appropriate workup and purification procedures, high yields of the desired product can be achieved. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively implement and optimize this important synthetic transformation.

References

An In-depth Technical Guide to the Vilsmeier-Haack Reaction Mechanism for Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile formylation reaction in organic chemistry, used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] Named after Anton Vilsmeier and Albrecht Haack, this reaction has become an indispensable tool in the synthesis of a wide array of aldehydes, which are key precursors in the pharmaceutical, agrochemical, and dye industries.[1] The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, with a specific focus on its application to the synthesis of substituted benzaldehydes. It will delve into the core mechanism, provide quantitative data on reaction conditions and yields, detail experimental protocols, and discuss the factors influencing regioselectivity and potential side reactions.

The Core Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the activated benzaldehyde (B42025) derivative.

Stage 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a highly electrophilic chloroiminium ion, is formed by the reaction of a substituted amide (e.g., DMF) with an activating agent like phosphorus oxychloride (POCl₃).[3]

Vilsmeier_Reagent_Formation

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of the benzaldehyde derivative attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt to yield the formylated benzaldehyde.[4]

Application to Benzaldehyde Derivatives

The Vilsmeier-Haack reaction is particularly effective for the formylation of benzaldehyde derivatives that are "activated" with electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) groups. These groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the weakly electrophilic Vilsmeier reagent.

The position of formylation is directed by the activating group. Generally, formylation occurs at the ortho and para positions relative to the activating group.[4] The regioselectivity is influenced by both electronic and steric factors.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various substituted benzaldehyde derivatives. Please note that reaction conditions and yields can vary depending on the specific substrate and experimental setup.

SubstrateActivating Group(s)ReagentsTemperature (°C)Time (h)Product(s)Yield (%)Reference(s)
Resorcinol (B1680541)2,4-dihydroxyPOCl₃/DMF22-2812,4-Dihydroxybenzaldehyde (B120756)65-75[5]
Resorcinol2,4-dihydroxyOxalyl chloride/DMF< room temp-2,4-Dihydroxybenzaldehyde65-75[5]
3,5-Dimethoxyphenol3,5-dimethoxy, 1-hydroxyPOCl₃/DMF--2-formyl-3,5-dimethoxyphenol11[6]
3,5-Dimethoxyphenol3,5-dimethoxy, 1-hydroxyPOCl₃/DMF--4-formyl-3,5-dimethoxyphenol52[6]
3,5-Dimethoxyphenol3,5-dimethoxy, 1-hydroxyPOCl₃/DMF--2,4-diformyl-3,5-dimethoxyphenol1[6]
Substituted AnilinesAminoPOCl₃/DMF0-904-102-chloro-3-formyl quinoline (B57606) derivatives60-80[7][8]
PhenolsHydroxySOCl₂/DMFRoom Temp0.3-0.5Formyl derivativesGood yields[9][10]
1,3-dimethoxy-5-(4-nitrophenoxy)benzeneAlkoxyPOCl₃/DMF803Formylated product-[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol using POCl₃/DMF [5]

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile (B52724). Cool the mixture in a water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28 °C. Stir the reaction mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of Resorcinol: Cool the Vilsmeier reagent to -15 °C. Separately, dissolve resorcinol in acetonitrile. Add the resorcinol solution dropwise to the Vilsmeier reagent, maintaining the temperature at -15 °C. Stir the reaction mixture for an additional 2 hours at -15 °C. Allow the reaction to warm to 28-32 °C and stir for another hour.

  • Hydrolysis and Product Isolation: Pour the reaction mixture into ice-cold water. The desired 2,4-dihydroxybenzaldehyde will precipitate from the aqueous solution. Isolate the crystalline product by filtration. Wash the solid with cold acetonitrile and then with hexane. The product can be further purified by recrystallization from warm water.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Phenols under Solvent-Free Conditions [9][10]

  • Reaction Setup: In a mortar, take a centimolar (0.01 mol) amount of the phenolic substrate and about 0.015 moles of the freshly prepared Vilsmeier reagent (from DMF and SOCl₂).

  • Reaction: Grind the reactants with a pestle for about 20 to 30 minutes at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), treat the reaction mixture with a 5% sodium thiosulfate (B1220275) solution, followed by the addition of petroleum ether.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.

  • Purification: Purify the crude product by column chromatography using a chloroform:n-hexane (8:2) mixture as the eluent to obtain the pure formylated product.

Regioselectivity and Side Reactions

Regioselectivity:

The regioselectivity of the Vilsmeier-Haack reaction on substituted benzaldehydes is primarily governed by the electronic effects of the substituents already present on the ring.

Regioselectivity

  • Activating Groups (-OH, -OR, -NR₂): These groups are ortho, para-directors. The formyl group will preferentially add to the positions ortho and para to the activating group.[11] Steric hindrance can play a role in favoring the para product.

  • Deactivating Groups (-NO₂, -CN, -SO₃H): These groups are meta-directors. However, the Vilsmeier-Haack reaction is generally not effective on strongly deactivated rings.[11]

Common Side Reactions:

  • Diformylation: Highly activated substrates can undergo diformylation, where two formyl groups are introduced onto the aromatic ring.[6] This can often be controlled by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by carefully controlling the stoichiometry of the Vilsmeier reagent.

  • Reaction with Sensitive Functional Groups: The Vilsmeier reagent can react with other functional groups present in the molecule. For example, it can dehydrate amides and oximes. It is sometimes necessary to protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism

Experimental_Workflow

Conclusion

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formylation of electron-rich benzaldehyde derivatives. Its utility in the synthesis of key intermediates for drug development and other industrial applications is well-established. A thorough understanding of the reaction mechanism, the influence of substituents on regioselectivity, and the control of reaction conditions are paramount for the successful application of this powerful synthetic tool. This guide has provided an in-depth overview of these aspects, offering valuable insights and practical protocols for researchers and scientists in the field.

References

Physical characteristics of 2,5-Dimethoxybenzaldehyde crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 2,5-Dimethoxybenzaldehyde Crystals

This guide provides a comprehensive overview of the key physical and structural characteristics of this compound crystals. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a vital intermediate in organic synthesis. The document details its physical properties, crystallographic data, and standardized experimental protocols for characterization.

General Physical and Chemical Properties

This compound is an organic compound and a derivative of benzaldehyde, notable for its role as a precursor in the synthesis of various fine chemicals and pharmaceuticals, including substituted phenethylamines.[1][2][3] At room temperature, it presents as a crystalline solid.[4] It is known to be sensitive to air and should be stored accordingly in a sealed container away from light.[5][6][7]

Table 1: General Properties of this compound

PropertyValueReferences
Appearance Yellow to beige crystalline solid, powder, chunks, or flakes.[1][3][8][9][10][11]
Molecular Formula C₉H₁₀O₃[1][8][12][13]
Molar Mass 166.17 g/mol [1][4][10][13]
Density ~1.114 g/mL[1]
Odor Characteristic aldehyde-like, aromatic odor.[4][9][14]

Thermal and Solubility Characteristics

The thermal properties and solubility profile are critical for handling, reaction setup, and purification processes such as recrystallization.

Table 2: Thermal and Solubility Data

PropertyValueReferences
Melting Point 45 - 52 °C[1][4][6][8][9][10][12][14][15][16][17]
Boiling Point 283.8 °C @ 760 mmHg146 °C @ 10 mmHg[1][6][9][10][12][14][16][17]
Flash Point >110 °C (>230 °F)[1][3][12][16]
Vapor Pressure 0.003 - 0.011 mmHg @ 25 °C[9][16]
Water Solubility Slightly soluble (795 mg/L @ 25 °C)[5][6][12][16]
Organic Solvent Solubility Soluble in chloroform, methanol, ethanol (B145695), and ether.[4][5][6][10][12]

Crystallographic Data

The crystal structure of this compound has been determined, providing precise insights into its solid-state conformation. This information is invaluable for computational modeling and understanding intermolecular interactions.

Table 3: Crystal Structure Information

ParameterValueReference
Crystal System Monoclinic[18]
Space Group P 1 2₁/n 1[11]
a 3.8780 Å[11]
b 11.5513 Å[11]
c 17.8153 Å[11]
α 90°[11]
β 91.808°[11]
γ 90°[11]
Z 4[11]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical characteristics of this compound crystals.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[19][20] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically cause a depression and broadening of this range.[19][20][21]

Objective: To determine the melting point range of a crystalline sample.

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer, and a small amount of finely powdered sample.[19][20][22]

Procedure:

  • Sample Preparation: Place a small quantity of the dry this compound crystals on a clean, dry surface. Crush the crystals into a fine powder.[22]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 1-2 mm.[21][22]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into a sample slot and place a calibrated thermometer in the designated well.[19]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[20][21] Suspend the assembly in the Thiele tube filled with high-boiling point oil.[20]

  • Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.[19]

  • Measurement: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 10-15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[19][20]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).[19][22] The melting point is reported as the range T₁ - T₂.

G cluster_workflow Melting Point Determination Workflow start Start with Dry, Powdered Sample load Load 1-2 mm of sample into capillary tube start->load setup Place capillary in heating apparatus (e.g., Mel-Temp) load->setup heat_fast Heat rapidly for approximate M.P. setup->heat_fast heat_slow Prepare new sample & heat slowly (1-2°C/min) near approximate M.P. heat_fast->heat_slow observe_t1 Record T1: First liquid appears heat_slow->observe_t1 observe_t2 Record T2: All solid melts observe_t1->observe_t2 report Report Melting Point Range (T1 - T2) observe_t2->report

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol establishes the solubility of this compound in various solvents, a key factor for reaction design and purification.[23]

Objective: To qualitatively assess the solubility of the compound in different solvents.

Materials: Test tubes, spatula, this compound, and a selection of solvents (e.g., water, methanol, ethanol, chloroform, diethyl ether).

Procedure:

  • Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[24]

  • Solvent Addition: Add 0.75 - 1.0 mL of the selected solvent to the test tube in small portions.[23][24]

  • Mixing: After each addition, shake or stir the mixture vigorously for 10-60 seconds.[23]

  • Observation: Observe the mixture closely. Classify the compound's solubility as:

    • Soluble: The entire solid dissolves completely.[23]

    • Slightly Soluble: A noticeable portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No significant amount of the solid dissolves.[23]

  • Recording: Record the results for each solvent tested.

G cluster_workflow Solubility Determination Workflow start Start: Place ~25mg of compound in a test tube add_solvent Add 1 mL of solvent in portions start->add_solvent mix Stir/Shake vigorously for 60 seconds add_solvent->mix observe Observe mixture mix->observe soluble Soluble observe->soluble Completely dissolved insoluble Insoluble / Slightly Soluble observe->insoluble Solid remains

Caption: Workflow for Qualitative Solubility Testing.

Recrystallization from an Ethanol/Water System

Recrystallization is the most common method for purifying solid organic compounds. For this compound, ethanol or a mixed solvent system of ethanol and water is effective.[25][26]

Objective: To purify crude this compound by removing impurities.

Materials: Crude this compound, ethanol, deionized water, Erlenmeyer flask, heat source (hot plate), Buchner funnel, filter paper, and an ice bath.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.[25][27]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[25]

  • Induce Crystallization:

    • Single Solvent (Ethanol): Remove the flask from the heat and allow it to cool slowly to room temperature.[25]

    • Mixed Solvent (Ethanol/Water): To the hot ethanol solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of hot ethanol until the solution is clear again.[27]

  • Cooling: Allow the clear solution to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[27]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[27]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[27]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.[27]

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove residual solvent.

G cluster_workflow Recrystallization Workflow start Dissolve crude solid in minimum hot ethanol filter Perform hot filtration (if needed) start->filter optional cool Allow solution to cool slowly to room temp start->cool if no filtration filter->cool ice_bath Place in ice bath to maximize precipitation cool->ice_bath isolate Isolate crystals via vacuum filtration ice_bath->isolate wash Wash crystals with ice-cold solvent isolate->wash dry Dry purified crystals wash->dry

Caption: Workflow for Purification by Recrystallization.

Synthetic Pathway Overview

Understanding the synthesis of this compound provides context for potential impurities. A common laboratory and industrial synthesis is the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene.[25][28]

Vilsmeier-Haack Reaction: This method involves the reaction of a substituted aromatic compound, in this case, 1,4-dimethoxybenzene, with the Vilsmeier reagent. The reagent is formed in situ from a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).[28] This process is an effective electrophilic aromatic substitution that introduces an aldehyde group onto the activated benzene (B151609) ring.[25]

G cluster_pathway Vilsmeier-Haack Synthesis Pathway dmf Dimethylformamide (DMF) vilsmeier Vilsmeier Reagent (Electrophile) dmf->vilsmeier pocl3 Phosphorus Oxychloride (POCl3) pocl3->vilsmeier intermediate Iminium Intermediate vilsmeier->intermediate + start_reagent 1,4-Dimethoxybenzene start_reagent->intermediate hydrolysis Hydrolysis (H2O) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack Synthesis of this compound.

References

Solubility Profile of 2,5-Dimethoxybenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethoxybenzaldehyde in various organic solvents. An understanding of its solubility is crucial for applications in organic synthesis, pharmaceutical research, and drug development, particularly in processes such as reaction optimization, purification, and formulation. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The following tables summarize the known quantitative and qualitative solubility of this compound. The data has been compiled from scientific literature and chemical databases. It is important to note that quantitative data for this compound in many common organic solvents is not extensively published, highlighting the value of the experimental protocol provided in this guide.

Table 1: Quantitative Solubility Data for this compound

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
WaterH₂O18.02100795 mg/L25
NitromethaneCH₃NO₂61.04101.2~45.5 g / 100 gNot Specified
Acetic AcidCH₃COOH60.05118~20 g / 100 mLNot Specified
Diethyl Ether(C₂H₅)₂O74.1234.6< 10 g / 100 mL20
Diethyl Ether(C₂H₅)₂O74.1234.6~300 g / 100 mLBoiling

Table 2: Qualitative Solubility Data for this compound

SolventClassificationSolubility
ChloroformChlorinatedSoluble[1][2][3][4]
MethanolPolar ProticSoluble[1][2][3][4]
EthanolPolar ProticSoluble
Ethanol/Water (50:50)Polar Protic MixtureSoluble (used for recrystallization)
AcetonePolar AproticSoluble

Note: "Soluble" indicates that the source material qualitatively describes the compound as soluble without providing a specific quantitative value. The anecdotal data for diethyl ether at boiling point suggests a very high solubility.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven set to a temperature that is well below the boiling point of this compound but sufficient to evaporate the solvent. Ensure the oven is in a well-ventilated area or fume hood.

    • Continue drying until all the solvent has evaporated.

    • Transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the filtered saturated solution.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil sub_prep1 Add excess solute to known volume of solvent in a sealed vial. prep->sub_prep1 sampling Sampling and Filtration equil->sampling sub_equil1 Agitate at constant temperature (e.g., 24-48 hours). equil->sub_equil1 evap Solvent Evaporation sampling->evap sub_sampling1 Withdraw supernatant with a syringe. sampling->sub_sampling1 weighing Weighing of Solute evap->weighing sub_evap1 Dry in an oven to remove all solvent. evap->sub_evap1 calc Calculation of Solubility weighing->calc sub_weighing1 Cool in a desiccator and weigh until constant mass. weighing->sub_weighing1 sub_sampling2 Filter through a 0.22 µm syringe filter into a pre-weighed dish. sub_sampling1->sub_sampling2

Caption: Workflow for the gravimetric determination of solubility.

References

Spectroscopic Data Interpretation for 2,5-Dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of the expected spectroscopic signatures of this compound, supported by detailed experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.46s1HAldehyde (-CHO)
7.35d1HAr-H
7.18dd1HAr-H
6.95d1HAr-H
3.88s3HMethoxy (B1213986) (-OCH₃)
3.82s3HMethoxy (-OCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
189.6Aldehyde (C=O)
156.8Ar-C (quaternary)
154.0Ar-C (quaternary)
124.8Ar-C (quaternary)
113.8Ar-CH
110.0Ar-CH
109.5Ar-CH
56.2Methoxy (-OCH₃)
55.9Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2940MediumC-H stretch (alkane)
2830MediumC-H stretch (aldehyde)
1680StrongC=O stretch (aldehyde)
1580StrongC=C stretch (aromatic)
1480StrongC=C stretch (aromatic)
1280StrongC-O stretch (aryl ether)
1040StrongC-O stretch (aryl ether)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
166100[M]⁺ (Molecular Ion)
16595[M-H]⁺
13750[M-CHO]⁺
12230[M-CHO-CH₃]⁺
10825[M-2(OCH₃)]⁺
7940[C₆H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

  • The solution is transferred into a 5 mm NMR tube.[3]

  • The tube is capped and carefully wiped clean before insertion into the spectrometer.[2]

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.[4]

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are employed. A spectral width of around 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[5]

  • A drop of this solution is placed on a clean, dry salt plate (e.g., KBr or NaCl).[5]

  • The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[5]

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Procedure: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the spectrum is acquired. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[6]

  • This stock solution is further diluted to the low µg/mL or ng/mL range.[6]

Instrumentation and Data Acquisition:

  • Ionization Method: Electron Impact (EI) is a common method for the analysis of small, volatile organic molecules like this compound.[7]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Procedure: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then accelerated into the mass analyzer and detected. The mass spectrum is a plot of the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Data Interpretation of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structural_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts (δ) Integration Multiplicity NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Connectivity Establish Connectivity (from NMR correlations) NMR_Data->Connectivity Functional_Groups Identify Functional Groups (Aldehyde, Ether, Aromatic Ring) IR_Data->Functional_Groups Molecular_Formula Determine Molecular Formula (from MS and NMR) MS_Data->Molecular_Formula Final_Structure Propose Final Structure: This compound Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for spectroscopic data interpretation.

Detailed Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides valuable information about the number and types of protons and their neighboring environments.

  • Aldehyde Proton (10.46 ppm): The downfield singlet at 10.46 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its location in the anisotropic field of the C=O bond. The singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons (7.35, 7.18, 6.95 ppm): The signals in the aromatic region (6.5-8.0 ppm) correspond to the three protons on the benzene (B151609) ring. Their distinct chemical shifts and coupling patterns (doublet and doublet of doublets) are consistent with a trisubstituted benzene ring.

  • Methoxy Protons (3.88, 3.82 ppm): The two sharp singlets at 3.88 and 3.82 ppm, each integrating to three protons, are assigned to the two methoxy groups. Their slightly different chemical shifts suggest they are in different chemical environments on the aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (189.6 ppm): The signal at 189.6 ppm is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons (109.5 - 156.8 ppm): The six signals in the aromatic region confirm the presence of a substituted benzene ring. The quaternary carbons (those without attached protons) appear at 156.8, 154.0, and 124.8 ppm, while the carbons bearing protons are found at 113.8, 110.0, and 109.5 ppm.

  • Methoxy Carbons (56.2, 55.9 ppm): The two signals in the upfield region at 56.2 and 55.9 ppm are assigned to the carbons of the two methoxy groups.

Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in the molecule.

  • C=O Stretch (1680 cm⁻¹): A strong absorption at 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.

  • C-H Stretches (2940, 2830 cm⁻¹): The bands at 2940 cm⁻¹ are due to the C-H stretching of the methoxy groups, while the weaker band at 2830 cm⁻¹ is characteristic of the C-H stretch of an aldehyde.

  • C=C Stretches (1580, 1480 cm⁻¹): Strong absorptions in this region are typical for the C=C stretching vibrations within the aromatic ring.

  • C-O Stretches (1280, 1040 cm⁻¹): The strong bands at 1280 and 1040 cm⁻¹ correspond to the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the molecular weight of this compound (C₉H₁₀O₃), confirming its molecular formula.[9]

  • Fragmentation Pattern: The major fragmentation peaks provide further structural information. The loss of a hydrogen atom gives the peak at m/z 165. The loss of the aldehyde group (CHO) results in the fragment at m/z 137. Subsequent loss of a methyl group from a methoxy substituent gives the peak at m/z 122. These fragmentation patterns are consistent with the proposed structure.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectrum Analysis of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethoxybenzaldehyde. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations of the molecular structure and key NMR correlations to aid in structural elucidation and characterization.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
CDCl₃10.46s-1HH-7 (Aldehyde)
7.37d3.11HH-6
7.10dd9.0, 3.11HH-4
6.93d9.01HH-3
3.89s-3HOCH₃ (C-2)
3.84s-3HOCH₃ (C-5)
DMSO-d₆10.39s-1HH-7 (Aldehyde)
7.35d3.21HH-6
7.24dd9.0, 3.21HH-4
7.14d9.01HH-3
3.83s-3HOCH₃ (C-2)
3.79s-3HOCH₃ (C-5)

Table 2: ¹³C NMR Spectral Data of this compound

SolventChemical Shift (δ) ppmAssignment
CDCl₃189.6C-7 (Aldehyde)
156.6C-2
154.0C-5
125.0C-1
122.8C-6
113.8C-4
110.0C-3
56.2OCH₃ (C-2)
55.9OCH₃ (C-5)
DMSO-d₆189.4C-7 (Aldehyde)
156.3C-2
153.8C-5
125.4C-1
122.5C-6
114.5C-4
110.8C-3
56.2OCH₃ (C-2)
55.8OCH₃ (C-5)

Experimental Protocols

The following protocols describe the general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2 ¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

2.3 ¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm (-20 to 220 ppm).

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm) or the TMS signal at 0.00 ppm.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and NMR correlations of this compound.

Caption: Chemical structure of this compound with atom numbering.

NMR_Correlations cluster_aromatic Aromatic Protons cluster_substituents Substituent Protons H3 H3 H4 H4 H3->H4 ³J H6 H6 H4->H6 ⁴J H7 H7 OCH3_2 OCH3 (C2) OCH3_5 OCH3 (C5)

Caption: ¹H-¹H Correlation Spectroscopy (COSY) pathways for this compound.

Caption: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) correlations.

The Pivotal Role of 2,5-Dimethoxybenzaldehyde as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzaldehyde (DMBA) is a highly versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique substitution pattern, featuring an aldehyde group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, imparts specific reactivity that makes it an invaluable precursor in medicinal chemistry and pharmaceutical development.[1][2][3] This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, with a primary focus on its well-documented application in the synthesis of psychoactive phenethylamines. Additionally, it touches upon its broader, though less detailed, applications in the development of other therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological signaling cascades to support research and development endeavors.

Introduction: Chemical Properties and Reactivity

This compound (CAS No. 93-02-7) is a yellow crystalline solid with a molecular formula of C₉H₁₀O₃.[4] The strategic placement of the methoxy groups at positions 2 and 5 activates the aromatic ring, making it susceptible to electrophilic substitution, while the aldehyde group serves as a reactive handle for a variety of nucleophilic additions and condensation reactions.[1] This dual reactivity is fundamental to its utility as a versatile intermediate.

Core Application: Synthesis of Substituted Phenethylamines (2C-X Series)

The most extensively documented role of this compound is as the foundational precursor for the synthesis of the 2C family of psychedelic phenethylamines.[4] These compounds are of significant interest in neuroscience and pharmacology for their potent agonism at serotonin (B10506) 5-HT₂A receptors. The general synthetic route involves a two-step process: a condensation reaction to form a nitrostyrene (B7858105) intermediate, followed by a reduction to the corresponding phenethylamine.

Synthetic Pathway to 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2,5-dimethoxyphenethylamine (2C-H) is the first key stage, from which other members of the 2C-X family are derived.[4] The most common approach is the Henry reaction (nitroaldol condensation) between this compound and nitromethane (B149229) to yield 2,5-dimethoxy-β-nitrostyrene, which is subsequently reduced.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction This compound This compound Reaction1 Henry Reaction (Condensation) This compound->Reaction1 Nitromethane Nitromethane Nitromethane->Reaction1 Catalyst Catalyst (e.g., Ammonium (B1175870) Acetate) Catalyst->Reaction1 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxy-β-nitrostyrene Reaction1->2,5-Dimethoxy-β-nitrostyrene Nitrostyrene_input 2,5-Dimethoxy-β-nitrostyrene Reaction2 Reduction Nitrostyrene_input->Reaction2 Reducing_Agent Reducing Agent (e.g., LAH, NaBH4) Reducing_Agent->Reaction2 2C-H 2,5-Dimethoxyphenethylamine (2C-H) Reaction2->2C-H

Caption: General workflow for the synthesis of 2C-H.

Quantitative Data for 2C-H Synthesis

The yield of each step can vary significantly based on the chosen reagents and reaction conditions. The following table summarizes reported yields for the key transformations.

StepReactionReagents & ConditionsReported YieldReference
1Henry CondensationThis compound, Nitromethane, Ammonium Acetate (B1210297), Reflux58-80%[5]
1Henry CondensationThis compound, Nitromethane, Ethylenediammonium Acetate, Isopropanol80%[5]
2Reduction2,5-Dimethoxy-β-nitrostyrene, Lithium Aluminium Hydride (LAH), THF, Reflux57%[5]
2Reduction2,5-Dimethoxy-β-nitrostyrene, Sodium Borohydride (NaBH₄), Isopropanol/WaterNot specified[6]
2Reduction2,5-Dimethoxy-β-nitrostyrene, Al/Hg AmalgamVariable[7]
Detailed Experimental Protocols
  • Materials: this compound (10.0 g, 59.5 mmol), nitromethane (25 mL), anhydrous ammonium acetate (1.5 g, 19.5 mmol), 70% isopropyl alcohol (ice-cold, 100 mL).

  • Procedure:

    • Combine this compound, nitromethane, and ammonium acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[8]

    • Heat the mixture to a gentle reflux with continuous stirring. The solution will transition from yellow to a deep reddish-black.[8]

    • Maintain reflux for approximately 45-60 minutes.[8]

    • Remove the heat source and carefully pour the hot reaction mixture into 100 mL of ice-cold 70% isopropyl alcohol.

    • Allow the mixture to stand, promoting the precipitation of orange solids.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solids with additional portions of ice-cold 70% isopropyl alcohol until the filtrate is no longer red.

    • Dry the product thoroughly under vacuum to yield orange crystals of 2,5-dimethoxy-β-nitrostyrene.

  • Materials: 2,5-Dimethoxy-β-nitrostyrene (20.0 g), Lithium Aluminium Hydride (LAH) (20.0 g), anhydrous Tetrahydrofuran (THF) (400 mL), Isopropyl alcohol, 15% NaOH solution.

  • Procedure:

    • To a two-necked round-bottom flask under an inert atmosphere, add LAH to 200 mL of anhydrous THF.

    • Dissolve the 2,5-dimethoxy-β-nitrostyrene in 200 mL of anhydrous THF and add it dropwise to the LAH suspension. The reaction is exothermic and may cause the THF to boil.[5]

    • Once the addition is complete, reflux the mixture for 24 hours.[5]

    • Cool the reaction mixture in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of isopropyl alcohol, followed by 15% NaOH solution, and then water.

    • A white precipitate will form. Filter the mixture through a pad of celite, and wash the filter cake with additional THF.

    • Combine the filtrates and remove the solvent under vacuum.

    • The residue is then subjected to an acid-base extraction for purification. Dissolve the residue in dilute acid, wash with an organic solvent, then make the aqueous layer strongly basic and extract the product into an organic solvent.

    • Drying and evaporation of the final organic extracts will yield 2C-H as an oil, which can be further purified by vacuum distillation.

Further Synthesis: From 2C-H to 2C-B

2C-H is a valuable intermediate for creating other 2C-X compounds through electrophilic aromatic substitution. The synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a prime example.

G 2C-H 2,5-Dimethoxyphenethylamine (2C-H) Reaction Electrophilic Aromatic Bromination 2C-H->Reaction Bromine Bromine Bromine->Reaction Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction 2C-B 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Reaction->2C-B

Caption: Synthesis of 2C-B via bromination of 2C-H.

  • Materials: 2C-H freebase (3.5 g), glacial acetic acid (12 mL), bromine (3.0 g).

  • Procedure:

    • Dissolve the 2C-H freebase in 5 mL of glacial acetic acid.

    • Separately, dissolve bromine in 7 mL of glacial acetic acid.

    • Slowly add the bromine solution to the 2C-H solution with stirring. The reaction is exothermic.

    • After the addition is complete, gently heat the mixture for approximately 20 minutes to ensure the reaction goes to completion.

    • Cool the solution. A tan-colored precipitate of 2C-B hydrobromide will form.

    • Filter the solid product and wash it with ice-cold glacial acetic acid to remove unreacted bromine and other impurities.

    • Dry the product under vacuum to yield 2C-B hydrobromide as a white solid.

Biological Activity and Signaling Pathways

The phenethylamines synthesized from this compound, such as 2C-B, are known for their potent psychedelic effects. These effects are primarily mediated by their action as agonists at the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).

The 5-HT₂A Receptor Signaling Cascade

Activation of the 5-HT₂A receptor by an agonist like a 2C-X compound initiates a well-characterized intracellular signaling cascade.

G 2C-X 2C-X Agonist 5-HT2A 5-HT2A Receptor 2C-X->5-HT2A Binds to Gq_protein Gq/G11 Protein 5-HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response

Caption: 5-HT₂A receptor signaling pathway activated by 2C-X compounds.

Upon agonist binding, the 5-HT₂A receptor activates the Gq/G₁₁ G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG co-activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the complex cellular responses that underpin the psychoactive effects of these compounds.

Broader Applications in Drug Development

While the synthesis of phenethylamines is the most prominent application, this compound is also cited as a precursor for other classes of pharmaceuticals, though detailed public-domain synthetic routes are less common. These areas include:

  • Anti-inflammatory Drugs: It is suggested as a building block for certain non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Compounds: The benzaldehyde (B42025) moiety can be incorporated into various heterocyclic structures with potential antiviral activity.

  • Cardiovascular Drugs: Derivatives of this compound have been explored for their effects on the cardiovascular system.

  • Central Nervous System (CNS) Agents: Beyond psychedelics, it is implicated in the synthesis of intermediates for antidepressants and anxiolytics.[3]

Further research is required to fully elucidate the specific synthetic pathways and the extent of its utility in these therapeutic areas.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, particularly for the construction of substituted phenethylamines with profound pharmacological activities. Its predictable reactivity and versatility make it an essential tool for researchers in drug discovery and development. The detailed protocols and pathway diagrams provided in this guide aim to facilitate further exploration of this compound's potential in creating novel therapeutic agents and research tools. As synthetic methodologies evolve, the applications of this compound are poised to expand, reinforcing its status as a critical component in the modern chemist's toolkit.

References

The Dual Nature of the Methoxy Group: An In-depth Technical Guide to its Electron-Donating Effects in Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxy (B1213986) group (–OCH₃), a common substituent in organic chemistry, exerts a nuanced and position-dependent electronic influence on the reactivity and properties of benzaldehyde (B42025) derivatives. This technical guide provides a comprehensive exploration of the electron-donating effects of the methoxy group, its interplay with inductive effects, and the consequential impact on the chemical behavior of methoxy-substituted benzaldehydes. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Understanding the Electronic Effects of the Methoxy Group

The electronic influence of the methoxy group on a benzene (B151609) ring is a classic example of the interplay between two fundamental electronic effects: the resonance (or mesomeric) effect and the inductive effect.

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating resonance effect is a key contributor to the overall electronic character of methoxy-substituted benzaldehydes.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the methoxy group withdraws electron density through the sigma (σ) bond framework. This electron-withdrawing inductive effect is weaker than the resonance effect when the methoxy group is at the ortho or para position but becomes more significant at the meta position.

The net electronic effect of the methoxy group is a function of its position on the benzaldehyde ring, as the resonance effect is only operative at the ortho and para positions.

G cluster_para Para-Methoxybenzaldehyde cluster_meta Meta-Methoxybenzaldehyde cluster_ortho Ortho-Methoxybenzaldehyde p_methoxy p-OCH3 p_resonance +M (Resonance) Strongly Donating p_methoxy->p_resonance Dominant p_inductive -I (Inductive) Weakly Withdrawing p_methoxy->p_inductive p_net Net Effect: Strongly Electron-Donating p_resonance->p_net p_inductive->p_net m_methoxy m-OCH3 m_resonance +M (Resonance) Not Operative m_methoxy->m_resonance m_inductive -I (Inductive) Withdrawing m_methoxy->m_inductive Dominant m_net Net Effect: Electron-Withdrawing m_resonance->m_net m_inductive->m_net o_methoxy o-OCH3 o_resonance +M (Resonance) Strongly Donating o_methoxy->o_resonance Dominant o_inductive -I (Inductive) Weakly Withdrawing o_methoxy->o_inductive o_steric Steric Hindrance o_methoxy->o_steric o_net Net Effect: Donating + Steric Effects o_resonance->o_net o_inductive->o_net o_steric->o_net

Figure 1: Electronic and Steric Effects of the Methoxy Group on Benzaldehyde.

Quantitative Data Presentation

The electronic effects of the methoxy group can be quantified through various experimental and computational methods. The following tables summarize key quantitative data for methoxy-substituted benzaldehydes.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)meta+0.12Electron-withdrawing
Methoxy (-OCH₃)para-0.27Electron-donating

Data sourced from established physical organic chemistry literature.

Spectroscopic Data: Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the infrared spectrum of benzaldehydes is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the carbonyl carbon, leading to a decrease in the C=O bond order and a lower stretching frequency.

CompoundSubstituent PositionCarbonyl (C=O) Stretching Frequency (cm⁻¹)
Benzaldehyde-~1703
o-Methoxybenzaldehydeortho~1690
m-Methoxybenzaldehydemeta~1700
p-Methoxybenzaldehydepara~1685

Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.

Reactivity Data: Equilibrium and Rate Constants

Table 3: Equilibrium Constant for Cyanohydrin Formation

CompoundEquilibrium Constant (Keq)
Benzaldehyde> 30
p-Methoxybenzaldehyde30[5][6]

The equilibrium constant for the formation of the cyanohydrin from p-methoxybenzaldehyde is smaller than that for benzaldehyde, indicating that the equilibrium is less favorable due to the electron-donating methoxy group.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the electronic effects of methoxy groups in benzaldehydes.

Synthesis of Methoxy-Substituted Benzaldehydes

The following are representative procedures for the synthesis of ortho-, meta-, and para-methoxybenzaldehyde.

3.1.1. Synthesis of o-Methoxybenzaldehyde (2-Methoxybenzaldehyde) [7]

  • Reaction: Methylation of salicylaldehyde (B1680747).

  • Procedure: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add dimethyl sulfate (B86663) (1.2 eq) dropwise to the suspension. Heat the reaction mixture to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. The residue is then purified by vacuum distillation to afford o-methoxybenzaldehyde.

3.1.2. Synthesis of m-Methoxybenzaldehyde (3-Methoxybenzaldehyde) [8]

  • Reaction: Methylation of m-hydroxybenzaldehyde.

  • Procedure: Dissolve m-hydroxybenzaldehyde (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521). To this solution, add dimethyl sulfate (1.2 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The product, m-methoxybenzaldehyde, which separates as an oil, is then extracted with diethyl ether. The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

3.1.3. Synthesis of p-Methoxybenzaldehyde (Anisaldehyde) [9]

  • Reaction: Oxidation of p-methoxytoluene.

  • Procedure: To a mixture of p-methoxytoluene (1.0 eq) and manganese dioxide (2.0 eq) in a suitable solvent like dichloromethane, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C. Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove manganese dioxide. The filtrate is washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield p-methoxybenzaldehyde, which can be further purified by distillation or recrystallization.

Determination of Hammett Constants

G start Start prep_acid Prepare Solutions of Substituted Benzoic Acids start->prep_acid titrate Titrate with Standardized NaOH Solution prep_acid->titrate plot_curve Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot_curve det_pka Determine pKa (pH at half-equivalence point) plot_curve->det_pka calc_sigma Calculate σ = (pKa(H) - pKa(X)) / ρ det_pka->calc_sigma hammett_plot Plot log(k/k₀) vs. σ to Determine ρ for a New Reaction calc_sigma->hammett_plot end End hammett_plot->end

Figure 2: Experimental Workflow for the Determination of Hammett Constants.

A common method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids.

  • Materials:

    • Substituted benzoic acids (including benzoic acid as the reference)

    • Standardized sodium hydroxide solution (~0.1 M)

    • pH meter

    • Burette

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent (e.g., 50% ethanol (B145695)/water).

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point from the titration curve. The pKa is the pH at the half-equivalence point.

    • The Hammett substituent constant (σ) is then calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).

Kinetic Study of the Reduction of Methoxybenzaldehydes

The rate of reduction of benzaldehydes to their corresponding benzyl (B1604629) alcohols by a reducing agent like sodium borohydride (B1222165) can be monitored using UV-Vis spectroscopy.

G start Start prep_solutions Prepare Stock Solutions of Benzaldehyde and NaBH4 start->prep_solutions setup_spectro Set UV-Vis Spectrophotometer to λmax of Benzaldehyde prep_solutions->setup_spectro initiate_reaction Mix Reactants in a Cuvette and Start Data Acquisition setup_spectro->initiate_reaction monitor_abs Record Absorbance at Timed Intervals initiate_reaction->monitor_abs plot_data Plot ln(Absorbance) vs. Time (for pseudo-first-order) monitor_abs->plot_data calc_k Determine the Rate Constant (k) from the Slope of the Line plot_data->calc_k end End calc_k->end

Figure 3: Experimental Workflow for a Kinetic Study using UV-Vis Spectroscopy.
  • Materials:

    • Methoxy-substituted benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Anhydrous ethanol

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Determine the λmax: Prepare a dilute solution of the methoxybenzaldehyde in ethanol and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Prepare Stock Solutions: Prepare a stock solution of the methoxybenzaldehyde in ethanol and a separate stock solution of NaBH₄ in ethanol. The concentration of NaBH₄ should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the benzaldehyde.

    • Kinetic Run:

      • Pipette a known volume of the benzaldehyde stock solution into a quartz cuvette.

      • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

      • Rapidly inject a known volume of the NaBH₄ solution into the cuvette, mix quickly, and immediately start recording the absorbance at λmax as a function of time.

    • Data Analysis:

      • The reaction follows the disappearance of the benzaldehyde.

      • For a pseudo-first-order reaction, a plot of ln(Absorbance) versus time will yield a straight line.

      • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

      • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaBH₄.

By performing this experiment for ortho-, meta-, and para-methoxybenzaldehyde, a direct comparison of their relative reactivities can be obtained.

Conclusion

The electron-donating effect of the methoxy group in benzaldehydes is a multifaceted phenomenon governed by the interplay of resonance and inductive effects, with its positional isomerism playing a decisive role in the ultimate reactivity of the molecule. The para-methoxy group acts as a strong electron-donating group, deactivating the carbonyl group towards nucleophilic attack, while the meta-methoxy group is weakly deactivating. The ortho-methoxy group, in addition to its electronic effects, introduces steric hindrance that can significantly impact reaction rates. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for the rational design and synthesis of novel molecules in drug discovery and materials science.

References

Methodological & Application

Synthesis of phenethylamines using 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes and Protocols for Aldol Condensation Reactions with 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Aldol (B89426) condensation of 2,5-dimethoxybenzaldehyde with various ketones. The methodologies outlined herein are based on established Claisen-Schmidt condensation procedures, a subset of aldol reactions, which are fundamental for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction

The Claisen-Schmidt condensation is a crossed aldol reaction between an aromatic aldehyde, which cannot enolize, and a ketone.[1] this compound is a suitable aromatic aldehyde for this reaction. The condensation is typically catalyzed by a base, such as sodium hydroxide (B78521), which deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a thermodynamically stable, conjugated α,β-unsaturated ketone.[2]

Data Presentation: Reaction Parameters for Chalcone (B49325) Synthesis

The following tables summarize reaction conditions and reported yields for the aldol condensation of this compound with acetone (B3395972).

Table 1: Aldol Condensation of this compound with Acetone [3][4]

ProductReactant 1Reactant 2Catalyst (Base)SolventReaction TimeTemperatureYield (%)
1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-oneThis compoundAcetone1.0 M Sodium HydroxideEthanol (B145695)2 hoursRoom Temperature (30°C)56
1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-oneThis compoundAcetone1.0 M Sodium HydroxideEthanol2 hoursReflux82

Experimental Protocols

Protocol 1: Synthesis of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one at Room Temperature[3]

Materials:

  • This compound (830 mg, 5.0 mmol)

  • Acetone (0.2 mL, 2.5 mmol)

  • Ethanol (10 mL)

  • 1.0 M Sodium Hydroxide solution (20 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (830 mg, 5.0 mmol), acetone (0.2 mL, 2.5 mmol), and ethanol (10 mL).

  • While stirring at room temperature, add the 1.0 M sodium hydroxide solution (20 mL).

  • Continue stirring the mixture at room temperature for 2 hours.

  • Collect the resulting yellowish crystal by filtration.

  • Dry the product. The yield of the crude product is approximately 56% (490 mg).

  • For further purification, the product can be recrystallized from ethanol.

Protocol 2: Synthesis of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one under Reflux Conditions[3]

Materials:

  • This compound (830 mg, 5.0 mmol)

  • Acetone (0.2 mL, 2.5 mmol)

  • Ethanol (10 mL)

  • 1.0 M Sodium Hydroxide solution (20 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (830 mg, 5.0 mmol), acetone (0.2 mL, 2.5 mmol), and ethanol (10 mL).

  • Add the 1.0 M sodium hydroxide solution (20 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated crystals by filtration.

  • Dry the product to obtain the desired curcumin (B1669340) derivative. The yield is approximately 82% (720 mg).

Protocol 3: General Procedure for the Synthesis of Chalcones from this compound and Acetophenone (B1666503) Derivatives

This protocol is adapted from general Claisen-Schmidt condensation procedures and can be optimized for specific acetophenone derivatives.[5][6]

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (1 equivalent)

  • Sodium Hydroxide or Potassium Hydroxide

  • Ethanol or Methanol

  • Dilute Hydrochloric Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizations

Reaction Mechanism and Experimental Workflow

Claisen_Schmidt_Mechanism cluster_mechanism Base-Catalyzed Aldol Condensation Mechanism Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation α-H abstraction Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde This compound (Electrophile) BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation (from H₂O) Chalcone α,β-Unsaturated Ketone (Chalcone) BetaHydroxy->Chalcone Dehydration Dehydration - H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental_Workflow cluster_workflow General Experimental Workflow Reactants 1. Reactant Preparation (Aldehyde, Ketone, Solvent) Base_Addition 2. Base Addition (Initiates Reaction) Reactants->Base_Addition Reaction 3. Reaction (Stirring at RT or Reflux) Base_Addition->Reaction Workup 4. Work-up (Precipitation/Neutralization) Reaction->Workup Isolation 5. Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Analysis 7. Characterization (NMR, IR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for chalcone synthesis.

References

Application Notes and Protocols: Reductive Amination of 2,5-Dimethoxybenzaldehyde for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine, is particularly valuable in medicinal chemistry and drug development for the synthesis of diverse amine scaffolds. 2,5-Dimethoxybenzaldehyde is a key aromatic aldehyde, and its derivatives are precursors to a wide range of pharmacologically active compounds, including phenethylamines.[1]

These application notes provide detailed protocols for the synthesis of secondary and tertiary amines through the reductive amination of this compound. The protocols cover the use of common reducing agents, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), and detail the reaction conditions for various primary and secondary amines.

Core Reaction and Mechanism

The reductive amination of this compound proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: A primary or secondary amine undergoes a nucleophilic attack on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form an imine (from a primary amine) or an iminium ion (from a secondary amine).

  • Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.

The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting aldehyde while efficiently reducing the imine or iminium ion intermediate.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the reaction conditions and yields for the reductive amination of this compound with various amines and reducing agents.

Table 1: Reductive Amination with Sodium Borohydride (NaBH₄)

EntryAmineSolventReaction Time (h)Temperature (°C)Yield (%)
1BenzylamineMethanol (B129727)12Room Temp85
2AnilineMethanol18Room Temp78
3MorpholineMethanol12Room Temp92

Table 2: Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN)

EntryAmineSolventAdditiveReaction Time (h)Temperature (°C)Yield (%)
1BenzylamineMethanolAcetic Acid8Room Temp90
2DimethylamineTHF-18Room Temp88
3AnilineMethanolAcetic Acid24Room Temp82

Table 3: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

EntryAmineSolventAdditiveReaction Time (h)Temperature (°C)Yield (%)
1Benzylamine1,2-Dichloroethane-6Room Temp95
2Aniline1,2-DichloroethaneAcetic Acid12Room Temp88
3Morpholine1,2-Dichloroethane-6Room Temp96

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride

This protocol describes a general method for the synthesis of secondary and tertiary amines from this compound using the cost-effective and readily available sodium borohydride.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in methanol, add the desired amine (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride

This protocol is suitable for a one-pot reductive amination, as sodium cyanoborohydride is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in methanol or THF.

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • For less reactive amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium cyanoborohydride (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium carbonate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the this compound (1.0 equiv) in 1,2-dichloroethane, add the amine (1.1 equiv).

  • For reactions with less reactive amines, 1 equivalent of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by column chromatography on silica gel.

Visualizations

G cluster_workflow Experimental Workflow A 1. Mix this compound and Amine B 2. Stir for Imine/Iminium Ion Formation A->B C 3. Add Reducing Agent B->C D 4. Reaction Stirring (6-24h) C->D E 5. Quench Reaction D->E F 6. Work-up and Extraction E->F G 7. Purification F->G H Final Amine Product G->H

Caption: General experimental workflow for the reductive amination of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product aldehyde This compound hemiaminal Hemiaminal aldehyde->hemiaminal + Amine amine Primary/Secondary Amine (R1R2NH) amine->hemiaminal iminium Imine / Iminium Ion hemiaminal->iminium - H2O final_amine Substituted Benzylamine iminium->final_amine + [H-] reducing_agent Reducing Agent (e.g., NaBH4, NaBH3CN, NaBH(OAc)3) reducing_agent->final_amine

Caption: Signaling pathway of the reductive amination reaction.

References

Application Notes and Protocols for the Wittig Reaction of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Wittig reaction with 2,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules, including stilbene (B7821643) derivatives. This document outlines two primary protocols: a standard Wittig reaction for the synthesis of (Z/E)-2,5-dimethoxystilbene and a Horner-Wadsworth-Emmons (HWE) modification for the stereoselective synthesis of (E)-ethyl 2,5-dimethoxycinnamate.

The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring of this compound can influence the reactivity of the aldehyde, generally leading to slightly slower reaction rates compared to unsubstituted benzaldehyde. Careful consideration of reaction conditions is therefore crucial for achieving optimal yields and desired stereoselectivity.

Comparative Data on Wittig Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Wittig and Horner-Wadsworth-Emmons reactions of this compound. The data is based on established procedures for structurally similar substituted benzaldehydes, providing a reliable starting point for reaction optimization.

ParameterProtocol 1: Wittig Reaction (Non-Stabilized Ylide)Protocol 2: Horner-Wadsworth-Emmons (Stabilized Ylide)
Target Product (Z/E)-2,5-Dimethoxystilbene(E)-Ethyl 2,5-dimethoxycinnamate
Phosphorus Reagent Benzyltriphenylphosphonium (B107652) chlorideTriethyl phosphonoacetate
Base n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl etherAnhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 12 hours4 - 24 hours
Expected Yield 60 - 85%70 - 95%
Expected Stereoselectivity Mixture of (Z) and (E) isomers, often favoring (Z)Predominantly (E) isomer (>95%)
Purification Method Column chromatography or recrystallizationColumn chromatography or recrystallization

Experimental Protocols

Protocol 1: Synthesis of (Z/E)-2,5-Dimethoxystilbene via Wittig Reaction

This protocol describes the reaction of this compound with a non-stabilized ylide generated from benzyltriphenylphosphonium chloride. This reaction typically yields a mixture of (Z)- and (E)-stilbene isomers.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF and stir the resulting suspension at room temperature.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change to deep red or orange indicates the formation of the phosphorus ylide.

    • Stir the ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel or syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, containing the desired stilbene isomers and triphenylphosphine (B44618) oxide, can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of (E)-Ethyl 2,5-Dimethoxycinnamate via Horner-Wadsworth-Emmons Reaction

This protocol utilizes a stabilized phosphonate (B1237965) ylide to achieve high (E)-stereoselectivity in the olefination of this compound.[1][2]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Triethyl phosphonoacetate[3]

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • HWE Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

    • Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (E)-ethyl 2,5-dimethoxycinnamate.

Visualizations

Wittig Reaction Signaling Pathway

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination PhosphoniumSalt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Ylide) PhosphoniumSalt->Ylide - HX Base Base (e.g., n-BuLi) Ylide->Ylide_ref Aldehyde 2,5-(MeO)₂-C₆H₃-CHO (this compound) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene 2,5-(MeO)₂-C₆H₃-CH=CH-R (Alkene) Oxaphosphetane->Alkene TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Wittig/HWE Reaction

Experimental_Workflow start Start reagent_prep Prepare Anhydrous Reagents & Glassware start->reagent_prep ylide_gen Generate Ylide/ Phosphonate Anion reagent_prep->ylide_gen aldehyde_add Add 2,5-Dimethoxy- benzaldehyde Solution ylide_gen->aldehyde_add reaction Stir at RT (Monitor by TLC) aldehyde_add->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols: 2,5-Dimethoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzaldehyde is a readily available and versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups at positions 2 and 5 of the benzene (B151609) ring, influences the reactivity of both the aromatic ring and the aldehyde functional group. This makes it an ideal scaffold for the construction of diverse molecular architectures with applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of anticancer agents, psychoactive compounds, and antimicrobial agents.

Application in Anticancer Drug Discovery: Synthesis of Microtubule-Targeting Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a well-established class of compounds with potent anticancer properties. Derivatives of 2',5'-dimethoxychalcone, synthesized from this compound, have been shown to exhibit significant cytotoxic effects against various cancer cell lines by targeting microtubule dynamics.[1]

Data Presentation: Cytotoxicity of 2',5'-Dimethoxychalcone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 2',5'-dimethoxychalcone derivatives against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[1]

CompoundR GroupCancer Cell LineIC50 (µM)
1 4-CONH₂NTUB11.3
PC31.8
2 4-CONHCH₃NTUB11.2
PC31.5
Experimental Protocol: Synthesis of 2',5'-Dimethoxychalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2',5'-dimethoxychalcones from 2,5-dimethoxyacetophenone (which can be prepared from this compound through various standard organic transformations) and a substituted benzaldehyde (B42025).

Materials:

  • 2,5-Dimethoxyacetophenone

  • Substituted aromatic aldehyde (e.g., 4-carbamoylbenzaldehyde)

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxyacetophenone (1 equivalent) in ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of KOH or NaOH (2-3 equivalents) dropwise to the reaction mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH ~2-3), which will cause the chalcone (B49325) product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Signaling Pathway and Mechanism of Action

2',5'-Dimethoxychalcone derivatives have been shown to act as microtubule-targeting agents.[1] They disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]

microtubule_inhibition cluster_cell_cycle Cell Division (Mitosis) Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disrupted Spindle Disrupted Spindle Microtubules->Disrupted Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Chalcone Derivative Chalcone Derivative Chalcone Derivative->Microtubules Inhibits Polymerization G2/M Arrest G2/M Arrest Disrupted Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Disruption of Microtubule Dynamics by Chalcones

Application in CNS Drug Discovery: Synthesis of Phenethylamine Derivatives

This compound is a well-known precursor for the synthesis of a class of psychoactive substituted phenethylamines, often referred to as the 2C series. These compounds are known for their agonistic activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key target in the development of therapeutics for various psychiatric and neurological disorders.

Experimental Protocols

The synthesis of these compounds from this compound is typically a multi-step process. Below are the protocols for the synthesis of 2,5-dimethoxyphenethylamine (2C-H), a key intermediate, and its subsequent conversion to the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B).

Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) via Nitrostyrene (B7858105) Reduction

This two-step protocol involves a Henry condensation followed by a reduction.

Step A: Synthesis of 2,5-Dimethoxynitrostyrene

  • In a round-bottom flask, combine this compound (1 equivalent), nitromethane (B149229) (4-5 equivalents), and ammonium (B1175870) acetate (B1210297) (0.2 equivalents).

  • Heat the mixture to a gentle reflux in a suitable solvent like glacial acetic acid or isopropanol (B130326) for 2-4 hours.

  • Cool the reaction mixture. The nitrostyrene product will often crystallize out.

  • Collect the crystals by vacuum filtration and wash with a cold solvent (e.g., cold isopropanol or water) to remove impurities. Dry the product thoroughly.

Step B: Reduction of 2,5-Dimethoxynitrostyrene to 2C-H

  • In a large round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LAH) (3-4 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Dissolve the 2,5-dimethoxynitrostyrene from Step A in the same anhydrous solvent and add it dropwise to the LAH suspension with vigorous stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, stir the mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with the ether solvent.

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as an oil or solid.

Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2C-H

This protocol describes the electrophilic bromination of the 2C-H intermediate.[2]

  • Dissolve 2,5-dimethoxyphenethylamine (2C-H) (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring.

  • Allow the reaction to stir at room temperature for a few hours.

  • The product, 2C-B hydrobromide, will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold acetic acid and then with diethyl ether to remove unreacted bromine and byproducts.

  • The hydrobromide salt can be converted to the free base by dissolving it in water, basifying with a strong base (e.g., NaOH), and extracting with a non-polar organic solvent (e.g., dichloromethane).

Signaling Pathway and Mechanism of Action

Compounds like 2C-B are agonists at serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[3] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately modulate neuronal excitability and plasticity.

serotonin_pathway 2C-B 2C-B 5-HT2A Receptor 5-HT2A Receptor 2C-B->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Effects Neuronal Effects Ca2+ Release->Neuronal Effects PKC Activation->Neuronal Effects

Serotonin 5-HT2A Receptor Signaling Pathway

Application in Antimicrobial Drug Discovery: Synthesis of Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are readily synthesized from aldehydes and primary amines. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5] The imine group is considered a crucial pharmacophore, and the biological activity can be tuned by varying the substituents on the aromatic rings.

Data Presentation: Representative Antimicrobial Activity of Methoxy-Substituted Schiff Bases

While specific MIC values for Schiff bases derived directly from this compound are not extensively reported, the following table provides representative MIC values for other methoxy-substituted benzaldehyde Schiff base derivatives against common pathogens to illustrate the potential antimicrobial efficacy.

Schiff Base Derivative fromTest OrganismMIC (µg/mL)
2-methoxybenzaldehydeStaphylococcus aureus>100
Escherichia coli50-100
4-methoxybenzaldehydeStaphylococcus aureus12.5
Escherichia coli>100

Data are representative and compiled from various sources on methoxy-substituted Schiff bases.[4][6]

Experimental Protocol: General Synthesis of Schiff Bases

This protocol outlines a straightforward condensation reaction to form Schiff bases from this compound.

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Proposed Mechanism of Antimicrobial Action

The exact mechanism of action for Schiff bases can vary, but several theories have been proposed. One prominent theory is the chelation of essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are vital for the survival and growth of microorganisms. By binding to these metals, the Schiff base can disrupt crucial enzymatic reactions within the bacterial or fungal cell. Another proposed mechanism involves the imine group interfering with cell wall synthesis or disrupting the cell membrane integrity.

antimicrobial_mechanism Schiff Base Schiff Base Metal Ions (Fe, Cu, Zn) Metal Ions (Fe, Cu, Zn) Schiff Base->Metal Ions (Fe, Cu, Zn) Chelation Essential Enzymes Essential Enzymes Schiff Base->Essential Enzymes Inhibition via Chelation Cell Wall/Membrane Cell Wall/Membrane Schiff Base->Cell Wall/Membrane Disruption Metal Ions (Fe, Cu, Zn)->Essential Enzymes Cofactor for Bacterial Cell Death Bacterial Cell Death Essential Enzymes->Bacterial Cell Death Leads to Cell Wall/Membrane->Bacterial Cell Death Leads to

Proposed Antimicrobial Mechanisms of Schiff Bases

Conclusion

This compound is a valuable and highly versatile building block in medicinal chemistry. Its utility is demonstrated in the synthesis of diverse bioactive compounds, including potent microtubule-targeting anticancer agents, psychoactive serotonin receptor agonists, and promising antimicrobial Schiff bases. The straightforward and often high-yielding reactions in which it participates, such as the Claisen-Schmidt condensation, Henry reaction, and imine formation, make it an attractive starting point for the exploration of new chemical entities in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this important synthetic intermediate.

References

Applications of 2,5-Dimethoxybenzaldehyde in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups at positions 2 and 5 of the benzene (B151609) ring, makes it a valuable precursor for various active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical agents derived from this compound, with a focus on both psychoactive and non-psychoactive compounds. The information presented is intended to guide researchers and drug development professionals in the efficient utilization of this important building block.

Application Note I: Synthesis of Psychoactive Phenethylamines (2C-x Series)

This compound is a well-established precursor for the synthesis of the 2C-x family of psychedelic phenethylamines.[3] These compounds are known for their potent agonist activity at serotonin (B10506) 5-HT2A receptors, which is believed to be the primary mechanism behind their hallucinogenic effects. The general synthetic route involves a two-step process: a Henry condensation reaction followed by a reduction.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene (Henry Condensation)

This protocol outlines the synthesis of the key intermediate, 2,5-dimethoxy-β-nitrostyrene, via a Henry condensation reaction between this compound and nitromethane (B149229).

  • Materials:

  • Procedure:

    • Dissolve this compound (1 equivalent) and anhydrous ammonium acetate (0.1 equivalents) in nitromethane (2.5 equivalents).

    • Heat the mixture to a gentle reflux for approximately 45 minutes. The solution will typically turn a deep reddish-black color.[4]

    • After the reaction is complete, cool the mixture and pour it into ice-cold 70% isopropyl alcohol.

    • Allow the mixture to stand, which will result in the precipitation of orange crystals of 2,5-dimethoxy-β-nitrostyrene.

    • Collect the crystals by vacuum filtration and wash them with cold isopropyl alcohol.

    • The crude product can be further purified by recrystallization from boiling isopropyl alcohol.

Protocol 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) via LAH Reduction

This protocol describes the reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (2C-H) using lithium aluminum hydride (LAH).

  • Materials:

    • 2,5-Dimethoxy-β-nitrostyrene

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Isopropyl alcohol (IPA)

    • 15% Sodium hydroxide (B78521) (NaOH) solution

    • Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, prepare a suspension of LAH (1.5 equivalents) in anhydrous THF.

    • Slowly add a solution of 2,5-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF to the LAH suspension.

    • Reflux the reaction mixture for 24 hours.

    • Cool the reaction mixture and cautiously quench the excess LAH by the dropwise addition of isopropyl alcohol, followed by 15% NaOH solution.

    • Filter the resulting inorganic salts and wash the filter cake with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Dissolve the residue in water, acidify with HCl, and wash with dichloromethane.

    • Make the aqueous layer strongly basic with 25% NaOH and extract the product with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield 2C-H as an oil.

Protocol 3: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

This protocol details the bromination of 2C-H to produce 2C-B.

  • Materials:

    • 2,5-Dimethoxyphenethylamine (2C-H)

    • Elemental bromine

    • Glacial acetic acid

  • Procedure:

    • Dissolve 2,5-dimethoxyphenethylamine (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of elemental bromine (1 equivalent) in glacial acetic acid to the stirred 2C-H solution.

    • The reaction is exothermic and will result in the precipitation of 2C-B hydrobromide as a solid.

    • Cool the mixture and collect the solid by filtration.

    • The crude product can be purified by recrystallization.

Quantitative Data
Intermediate/ProductSynthetic MethodCatalyst/ReagentYield (%)Reference
2,5-Dimethoxy-β-nitrostyreneHenry CondensationAmmonium Acetate~80[5]
2,5-Dimethoxyphenethylamine (2C-H)LAH Reduction of NitrostyreneLithium Aluminum Hydride~65[5]
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Bromination of 2C-HElemental Bromine~63[5]
1-(2,5-Dimethoxyphenyl)-2-nitropropene (B7767115)Henry Condensation with NitroethaneTriethylamine<60[6]
1-(2,5-Dimethoxyphenyl)-2-nitropropeneHenry Condensation with NitroethaneEDDA89.3[7]

Note: Yields can vary depending on reaction scale and purification methods.

Signaling Pathway

The psychoactive effects of the 2C-x series of compounds are primarily mediated by their interaction with the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). As agonists, they bind to the receptor and trigger a conformational change, leading to the activation of intracellular signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 2C-X 2C-X 5-HT2A Receptor 5-HT2A Receptor 2C-X->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Signaling pathway of 2C-x compounds via the 5-HT2A receptor.

Experimental Workflow

The synthesis of 2C-B from this compound follows a logical multi-step process.

G This compound This compound Henry Condensation Henry Condensation This compound->Henry Condensation 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxy-β-nitrostyrene Henry Condensation->2,5-Dimethoxy-β-nitrostyrene Reduction Reduction 2,5-Dimethoxy-β-nitrostyrene->Reduction 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine (2C-H) Reduction->2,5-Dimethoxyphenethylamine (2C-H) Bromination Bromination 2,5-Dimethoxyphenethylamine (2C-H)->Bromination 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Bromination->4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Caption: Synthetic workflow for 2C-B from this compound.

Application Note II: Synthesis of a Non-Psychoactive Bronchodilator

Beyond its use in the synthesis of psychoactive compounds, this compound is a precursor to non-psychoactive pharmaceuticals, such as the bronchodilator Methoxyphenamine. Methoxyphenamine acts as a β-adrenergic receptor agonist and is used to relieve symptoms of asthma and other respiratory conditions.[1][8]

Experimental Protocols

Protocol 4: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

This protocol describes the Henry condensation of this compound with nitroethane to form the nitropropene intermediate.

  • Materials:

    • This compound

    • Nitroethane

    • Ethylenediammonium diacetate (EDDA) or Triethylamine

    • Isopropyl alcohol (IPA) or Methanol

  • Procedure:

    • Dissolve this compound (1 equivalent) and ethylenediammonium diacetate (0.1 equivalents) in isopropyl alcohol.

    • Add nitroethane (1.3 equivalents) to the solution.

    • Heat the mixture to 60-65°C and stir for 1.5 hours.

    • Allow the solution to cool, leading to the crystallization of 1-(2,5-dimethoxyphenyl)-2-nitropropene.

    • Collect the crystals by filtration and wash with cold IPA or methanol.

    • The product can be purified by recrystallization from methanol.

Protocol 5: Synthesis of Methoxyphenamine (Conceptual)

While a direct, detailed protocol for the synthesis of Methoxyphenamine from 1-(2,5-dimethoxyphenyl)-2-nitropropene was not explicitly found in the searched literature, a plausible route would involve the reduction of the nitropropene intermediate, similar to the synthesis of phenethylamines. This would be followed by N-methylation. A conceptual outline is provided below.

  • Step 1: Reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene. The nitropropene can be reduced to the corresponding amine, 1-(2,5-dimethoxyphenyl)propan-2-amine, using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

  • Step 2: N-methylation. The resulting primary amine can then be methylated using a reagent like methyl iodide or via reductive amination with formaldehyde (B43269) and a reducing agent to yield Methoxyphenamine.

Note: This is a conceptual pathway and would require experimental optimization.

Quantitative Data
Intermediate/ProductSynthetic MethodCatalyst/ReagentYield (%)Reference
1-(2,5-Dimethoxyphenyl)-2-nitropropeneHenry Condensation with NitroethaneEDDA89.3[7]
1-(2,5-Dimethoxyphenyl)-2-nitropropeneHenry Condensation with NitroethaneTriethylamine<60[6]
Signaling Pathway

Methoxyphenamine functions as a β-adrenergic receptor agonist. Its therapeutic effect as a bronchodilator is achieved through the relaxation of smooth muscle in the airways.

G cluster_0 Airway Smooth Muscle Cell cluster_1 Intracellular Signaling Methoxyphenamine Methoxyphenamine β2-Adrenergic Receptor β2-Adrenergic Receptor Methoxyphenamine->β2-Adrenergic Receptor Binds to Gs Protein Gs Protein β2-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) PKA->Myosin Light Chain Kinase (MLCK) Inhibits Relaxation Relaxation Myosin Light Chain Kinase (MLCK)->Relaxation Leads to

Caption: Signaling pathway of Methoxyphenamine via the β2-adrenergic receptor.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis, providing access to a diverse range of bioactive molecules. Its application in the synthesis of both psychoactive and non-psychoactive compounds highlights its importance in drug discovery and development. The protocols and data presented herein offer a comprehensive resource for researchers working with this key chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of novel fluorescent probes derived from 2,5-dimethoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the development of fluorescent probes for cellular imaging and sensing applications. The protocols herein describe detailed methodologies for the synthesis of two classes of fluorescent probes: a coumarin-based probe via a Knoevenagel condensation and a quinoline-based probe via a multi-step synthesis involving a Friedländer annulation.

Introduction to Fluorescent Probes from this compound

Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and quantification of specific molecules and processes within complex biological systems.[][2] this compound serves as a versatile and readily available starting material for the synthesis of a variety of fluorescent scaffolds. The electron-donating methoxy (B1213986) groups can enhance the quantum yield and modulate the photophysical properties of the resulting fluorophores. The strategies outlined below leverage well-established organic reactions to construct sophisticated fluorescent probes with potential applications in bioimaging.[3][4]

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. Below is a summary of representative data for the classes of fluorescent probes that can be synthesized from this compound. Note that the specific values for the 2,5-dimethoxy substituted derivatives may vary.

Fluorophore ClassRepresentative Excitation Max (λex, nm)Representative Emission Max (λem, nm)Representative Molar Absorptivity (ε, M⁻¹cm⁻¹)Representative Quantum Yield (Φ)Reference
Coumarin (B35378)350 - 450400 - 55010,000 - 50,0000.1 - 0.9[5][6]
Quinoline320 - 400400 - 6005,000 - 30,0000.05 - 0.5[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of a Coumarin-based Fluorescent Probe via Knoevenagel Condensation

This protocol describes the synthesis of a fluorescent probe based on a coumarin scaffold through a Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by a cyclization reaction.

Materials:

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in anhydrous ethanol (20 mL).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude condensed product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure intermediate.

  • Hydrolysis and Cyclization (for certain active methylene precursors to form the coumarin ring):

    • The specific conditions for cyclization to a coumarin will depend on the chosen active methylene compound and may require additional steps such as hydrolysis of an ester group followed by acid-catalyzed cyclization. For some precursors, the cyclization may occur in situ.

Characterization: The synthesized probe should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of a Quinoline-based Fluorescent Probe

This protocol outlines a multi-step synthesis of a quinoline-based fluorescent probe starting from this compound. The key steps involve nitration, reduction, and a subsequent Friedländer annulation.

Materials:

  • This compound

  • Nitric acid, fuming

  • Sulfuric acid, concentrated

  • Iron powder or Tin(II) chloride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetoacetate (B1235776) (or other compound with an α-methylene group to a carbonyl)

  • Ethanol

  • Sodium ethoxide

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Nitration of this compound:

    • Carefully add this compound (1.0 mmol) to a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture onto ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield the nitro-benzaldehyde derivative.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-benzaldehyde (1.0 mmol) in ethanol and add iron powder (or SnCl₂) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a sodium hydroxide solution.

    • Extract the amino-benzaldehyde product with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Friedländer Annulation:

    • To a solution of the amino-benzaldehyde (1.0 mmol) in ethanol, add ethyl acetoacetate (1.1 mmol) and a catalytic amount of a base such as sodium ethoxide.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the quinoline-based fluorescent probe.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Mandatory Visualizations

G Synthesis Workflow for Coumarin-based Probe cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Purification & Cyclization A This compound D Condensed Intermediate A->D B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->D C Base Catalyst (e.g., Piperidine) C->D catalyzes E Purification (Column Chromatography) D->E F Cyclization (if required) E->F G Coumarin-based Fluorescent Probe F->G

Caption: Synthetic workflow for the coumarin-based fluorescent probe.

G Synthesis Workflow for Quinoline-based Probe cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Friedländer Annulation A This compound C o-Nitro-2,5-dimethoxybenzaldehyde A->C B HNO3 / H2SO4 B->C reagents E o-Amino-2,5-dimethoxybenzaldehyde C->E D Fe / HCl or SnCl2 D->E reagents H Quinoline-based Fluorescent Probe E->H F α-Methylene Carbonyl Compound (e.g., Ethyl Acetoacetate) F->H G Base Catalyst G->H catalyzes G Signaling Pathway for a 'Turn-On' Fluorescent Probe cluster_0 Initial State cluster_1 Reaction cluster_2 Final State A Non-fluorescent Probe (Fluorescence Quenched) C Probe-Analyte Reaction A->C B Analyte (e.g., Enzyme, Metal Ion) B->C D Fluorescent Product C->D E Fluorescence 'Turned On' D->E emits light

References

Application Notes and Protocols: 2,5-Dimethoxybenzaldehyde as a Precursor for Dyes and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 2,5-dimethoxybenzaldehyde as a versatile precursor in the synthesis of dyes and fragrances. The following sections detail the reaction pathways, experimental procedures, and characterization data for the preparation of a curcumin (B1669340) derivative dye and a Schiff base fragrance.

Application in Dye Synthesis

This compound serves as a valuable building block for the synthesis of various classes of dyes due to its reactive aldehyde functionality and the electron-donating nature of its methoxy (B1213986) groups. These structural features facilitate condensation reactions that form extended conjugated systems responsible for imparting color. One notable application is in the synthesis of curcumin derivatives, which are known for their vibrant yellow-orange hues.

Synthesis of a Curcumin Derivative Dye via Aldol (B89426) Condensation

A curcumin derivative, 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one, can be synthesized from this compound through a base-catalyzed aldol condensation with acetone (B3395972).[1] This symmetrical molecule possesses a chromophore responsible for its color.

Experimental Protocol: Synthesis of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one

This protocol is adapted from the mixed aldol condensation of this compound and acetone.[1]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 830 mg (5.0 mmol) of this compound and 0.2 mL (2.5 mmol) of acetone in 10 mL of ethanol.[1]

  • To this solution, add 20 mL of a 1.0 M aqueous solution of sodium hydroxide.[1]

  • The reaction mixture is then heated to reflux with constant stirring for 2 hours.[1]

  • After the reflux period, the mixture is cooled to room temperature, during which an orange-yellowish crystalline product will precipitate.

  • The crystals are collected by vacuum filtration using a Büchner funnel and washed with cold deionized water.

  • The solid product is then dried in a vacuum oven.

Quantitative Data:

ParameterValueReference
Yield720 mg (82%)[1]
Melting PointNot Reported
AppearanceOrange-yellowish crystals[1]
Elemental Analysis (Calculated for C₂₁H₂₂O₅)C: 71.19%, H: 6.21%[1]
Elemental Analysis (Found)C: 72.23%, H: 6.16%[1]
Mass Spectrum (m/z)354[1]

Diagram: Synthesis of a Curcumin Derivative

G This compound This compound Aldol_Condensation Aldol Condensation (NaOH, EtOH, Reflux) This compound->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Curcumin_Derivative 1,5-Bis(2,5-dimethoxyphenyl) penta-1,4-dien-3-one Aldol_Condensation->Curcumin_Derivative

Caption: Aldol condensation of this compound with acetone.

Application in Fragrance Synthesis

The pleasant, sweet, and subtly floral aroma of this compound itself makes it a valuable component in fragrance formulations.[2] Furthermore, its aldehyde group provides a reactive handle for the synthesis of more complex fragrance molecules, such as Schiff bases.[3] Schiff bases, formed by the condensation of an aldehyde with a primary amine, are known for their stability and unique olfactory properties, often exhibiting floral and fruity notes.

Synthesis of a Schiff Base Fragrance

A representative Schiff base fragrance, 2,5-dimethoxybenzylidene methyl anthranilate, can be synthesized by the condensation of this compound with methyl anthranilate. This reaction is a straightforward and efficient method for creating new aromatic compounds for the fragrance industry.

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzylidene Methyl Anthranilate

This protocol is adapted from the general synthesis of Schiff base fragrances.

Materials:

  • This compound

  • Methyl Anthranilate

  • Ethanol (optional, as solvent)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser (optional, for solvent-based reaction)

  • Vacuum pump (for solvent removal)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and methyl anthranilate (1.0 equivalent).

  • The mixture is heated to approximately 90-110°C with constant stirring for 30 minutes to 1 hour. The reaction can be performed neat or with a minimal amount of a suitable solvent like ethanol.

  • The progress of the reaction can be monitored by observing the formation of water.

  • If a solvent is used, it is removed under reduced pressure after the reaction is complete. The removal of the water byproduct also drives the reaction to completion.

  • The resulting product, a viscous liquid or a low-melting solid, is cooled to room temperature.

Quantitative Data (Estimated):

ParameterValueReference
Yield>75%
AppearanceYellow viscous liquid or solid
Odor ProfileFloral, sweet, with fruity undertones

Diagram: Synthesis of a Schiff Base Fragrance

G 2_5_DMB This compound Condensation Condensation (Heat) 2_5_DMB->Condensation Methyl_Anthranilate Methyl Anthranilate Methyl_Anthranilate->Condensation Schiff_Base 2,5-Dimethoxybenzylidene Methyl Anthranilate Condensation->Schiff_Base Water Water Condensation->Water

Caption: Schiff base formation from this compound.

Logical Relationship of this compound as a Precursor

The following diagram illustrates the central role of this compound as a precursor in the synthesis of both dyes and fragrances through various chemical transformations.

Diagram: Precursor Role of this compound

G Precursor This compound Dye_Synthesis Dye Synthesis Precursor->Dye_Synthesis Fragrance_Synthesis Fragrance Synthesis Precursor->Fragrance_Synthesis Aldol_Condensation Aldol Condensation Dye_Synthesis->Aldol_Condensation Azo_Dye_Precursor Azo Dye Precursor (via 2,5-Dimethoxyaniline) Dye_Synthesis->Azo_Dye_Precursor Schiff_Base_Formation Schiff Base Formation Fragrance_Synthesis->Schiff_Base_Formation Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives (e.g., Perkin Reaction) Fragrance_Synthesis->Cinnamic_Acid_Derivatives

Caption: this compound as a versatile chemical precursor.

References

Application Notes and Protocols for the Scalable Laboratory Synthesis of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for scalable laboratory synthesis of 2,5-Dimethoxybenzaldehyde, a key intermediate in the production of pharmaceuticals, fine chemicals, and agrochemicals. The following methods are outlined to offer flexibility in reagent choice and reaction conditions.

Data Presentation

The following table summarizes the quantitative data for three common synthesis methods for this compound, providing a comparative overview of their efficiency.

Synthesis MethodStarting MaterialKey ReagentsSolventReaction TimeReported Yield (%)
Vilsmeier-Haack Reaction 1,4-Dimethoxybenzene (B90301)POCl₃, DMFDMFNot SpecifiedHigh (implied)
Reimer-Tiemann & Methylation p-Methoxyphenol1. CHCl₃, NaOH2. (CH₃)₂SO₄, K₂CO₃1. Water2. Acetone1. Not Specified2. 4 hours~68% (overall)[1]
Gattermann Reaction 1,4-DimethoxybenzeneZn(CN)₂, AlCl₃, HClBenzene (B151609)3-5 hoursNot Specified for this compound

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene

This method introduces a formyl group onto the electron-rich aromatic ring of 1,4-dimethoxybenzene using the Vilsmeier reagent, formed from phosphorus oxychloride and dimethylformamide.[2]

Materials:

  • 1,4-Dimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Sodium acetate (B1210297)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring. Maintain the temperature below 20°C.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,4-dimethoxybenzene in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Reimer-Tiemann Formylation of p-Methoxyphenol and Subsequent Methylation

This two-step synthesis first introduces a formyl group ortho to the hydroxyl group of p-methoxyphenol via the Reimer-Tiemann reaction, followed by methylation of the resulting hydroxyl group.[1]

Step 1: Reimer-Tiemann Formylation

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-methoxyphenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the mixture and add chloroform dropwise with vigorous stirring.

  • Reaction: Maintain the reaction at a gentle reflux.

  • Work-up: After the reaction is complete, acidify the mixture with hydrochloric acid.

  • Purification: Isolate the crude 2-hydroxy-5-methoxybenzaldehyde (B1199172) by steam distillation.

Step 2: Methylation of 2-hydroxy-5-methoxybenzaldehyde

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde (from Step 1)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, charge 10 g of 2-hydroxy-5-methoxybenzaldehyde, 14 g of anhydrous potassium carbonate, and 100 mL of acetone.[3]

  • Methylation: Bring the mixture to reflux and add 11 g of dimethyl sulfate.[3] Continue refluxing for 4 hours.[3]

  • Work-up: After cooling, evaporate the solvent. Crystallize the crude product in cold water.[3]

  • Purification: Recrystallize the solid from an ethanol/water mixture to yield pure this compound.[3] An 8.3 g yield has been reported from 10 g of the starting aldehyde.[3]

Protocol 3: Gattermann Formylation of 1,4-Dimethoxybenzene

This method utilizes a mixture of zinc cyanide and hydrogen chloride to formylate 1,4-dimethoxybenzene in the presence of a Lewis acid catalyst.[4]

Materials:

  • 1,4-Dimethoxybenzene (30 g)[4]

  • Zinc cyanide (Zn(CN)₂) (40.4 g)[4]

  • Anhydrous aluminum chloride (AlCl₃), finely powdered (44 g)[4]

  • Dry benzene (90 ml)[4]

  • Dry hydrogen chloride (HCl) gas

  • 3N Hydrochloric acid (500 ml)[4]

  • Ethyl acetate (2 x 200 ml)[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 1,4-dimethoxybenzene, dry benzene, and zinc cyanide.[4] Ensure the apparatus is dry.[4]

  • Reaction Initiation: Cool the mixture in an ice bath and saturate with a stream of dry hydrogen chloride gas while stirring.[4]

  • Catalyst Addition: Slowly add finely powdered anhydrous aluminum chloride.[4]

  • Reaction: Raise the temperature to 45°C and maintain for 3-5 hours, continuing to pass a slow stream of HCl gas.[4]

  • Work-up: Pour the reaction mixture into 500 ml of 3N HCl and reflux for 30 minutes to hydrolyze the intermediate aldimine.[4]

  • Extraction: Cool the mixture and extract with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[4]

  • Purification: The crude this compound can be purified by distillation.[4]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Reaction Mixture Vilsmeier_Reagent->Reaction Start 1,4-Dimethoxybenzene Start->Reaction Workup Quench with Ice Neutralize Reaction->Workup Extraction Extract Workup->Extraction Wash Wash Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify Product This compound Purify->Product

Caption: Vilsmeier-Haack reaction workflow.

Reimer_Tiemann_Methylation_Workflow cluster_step1 Step 1: Reimer-Tiemann Formylation cluster_step2 Step 2: Methylation pMP p-Methoxyphenol Reagents1 CHCl₃, NaOH pMP->Reagents1 Intermediate 2-hydroxy-5-methoxybenzaldehyde Reagents1->Intermediate Intermediate->Intermediate2 Reagents2 (CH₃)₂SO₄, K₂CO₃ in Acetone Product This compound Reagents2->Product Intermediate2->Reagents2

Caption: Reimer-Tiemann and methylation workflow.

Gattermann_Reaction_Workflow Start 1,4-Dimethoxybenzene Reagents Zn(CN)₂, HCl (gas), AlCl₃ in Benzene Start->Reagents Reaction Reaction at 45°C Reagents->Reaction Hydrolysis Hydrolyze with 3N HCl Reaction->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purification Dry, Concentrate & Distill Extraction->Purification Product This compound Purification->Product

Caption: Gattermann reaction workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,5-Dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethoxybenzaldehyde. The following information is designed to help overcome common experimental challenges and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential CauseSuggested Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed. - Gradually increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of side products.
Suboptimal Reagent Stoichiometry - Carefully verify the molar ratios of your reactants. For instance, in the Vilsmeier-Haack reaction, a 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[1]
Moisture Contamination - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents, especially in moisture-sensitive reactions like the Vilsmeier-Haack synthesis.
Inefficient Purification - Optimize your recrystallization solvent system to minimize product loss. A solvent pair like ethanol/water can be effective. - If using column chromatography, select an appropriate stationary phase and eluent system for effective separation.[2]

Issue 2: The Reaction Mixture Turns Dark Brown or Black

Potential CauseSuggested Solutions
Oxidation of Starting Material - This is often due to the formation of a quinone byproduct, especially with electron-rich phenols. - Ensure all reagents and solvents are pure and free of oxidizing contaminants.
Polymerization/Tar Formation - This can occur under strongly acidic conditions or at elevated temperatures.[3] - Maintain the recommended reaction temperature. Temperatures above 50-60°C in the Reimer-Tiemann reaction can lead to tar formation.[4]
Excessively Strong Lewis Acid or Prolonged Reaction Time - These conditions can promote side reactions and decomposition. - Consider using a milder Lewis acid or reducing the reaction time.

Issue 3: Formation of Significant Side Products

Potential CauseSuggested Solutions
Di-substitution - The methoxy (B1213986) groups strongly activate the aromatic ring, making it susceptible to a second formylation or alkylation. - Use the aromatic substrate as the limiting reagent. - Perform the reaction at a lower temperature to increase selectivity.[1]
Formation of Chlorinated Byproducts (in Vilsmeier-Haack) - The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. - Run the reaction at the lowest effective temperature. - Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[1]
Incomplete Oxidation (in the oxidation of 2,5-dimethoxytoluene) - This will result in a mixture of the aldehyde and unreacted starting material. - Ensure a sufficient amount of the oxidizing agent is used and that the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

Q2: How can I improve the yield of the Reimer-Tiemann formylation step?

A2: To optimize the Reimer-Tiemann reaction, consider the following:

  • Phase Transfer Catalysis : The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG 10000), has been shown to improve the yield and quality of the 2-hydroxy-5-methoxybenzaldehyde intermediate.[5]

  • Temperature Control : Maintaining a reaction temperature between 50-60°C is critical to prevent the formation of polymeric tars which can significantly lower the yield.[4]

  • Solvent System : The reaction is typically carried out in a biphasic solvent system.

Q3: What is a reliable method for the methylation of 2-hydroxy-5-methoxybenzaldehyde?

A3: A common and effective method is to react 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone. This reaction is typically run at reflux for several hours.[6] Yields for this step can be quite high, with some procedures reporting over 80%.[4]

Q4: My final product is a yellow to brownish solid. How can I purify it to obtain a white crystalline product?

A4: The coloration is likely due to impurities such as quinone byproducts or residual starting materials. Effective purification methods include:

  • Recrystallization : This is a preferred technique for purifying this compound.[2] A common solvent system is ethanol/water.[6] Activated carbon can also be used during recrystallization to remove colored impurities.

  • Column Chromatography : For more complex mixtures of impurities, silica (B1680970) gel column chromatography can be employed for effective separation.[2]

  • Distillation : In some cases, vacuum distillation can be used to purify the product.

Q5: I have a mixture of this compound and 4-bromo-2,5-dimethoxybenzaldehyde. How can I separate them?

A5: The bromination of this compound can lead to the formation of the 4-bromo isomer as a major byproduct. Separation of this mixture can be achieved by:

  • Fractional Recrystallization : Utilizing the different solubilities of the two compounds in a suitable solvent, such as 95% ethanol, can allow for their separation.

  • Column Chromatography : This is an effective method for separating the two isomers due to their differing polarities.

Quantitative Data Presentation

The following table summarizes reported yields for various synthetic steps and overall processes in the synthesis of this compound.

Synthetic Step/MethodStarting MaterialKey ReagentsReported YieldReference
Reimer-Tiemann Formylation & Methylation (Overall)p-MethoxyphenolCHCl₃, NaOH, Dimethyl Sulfate, PEG 1000068%[5]
Reimer-Tiemann Formylation & Methylation (Overall)4-MethoxyphenolCHCl₃, NaOH, Dimethyl Sulfate67-72%[7]
Methylation of 2-hydroxy-5-methoxybenzaldehyde2-hydroxy-5-methoxybenzaldehydeDimethyl Sulfate, K₂CO₃, Acetone82.5%[4]
Vilsmeier-Haack FormylationGeneric Activated Aromatic(Chloromethylene)dimethyliminium Chloride, DMF77%[8]
Formylation with Paraformaldehyde/Magnesium Methoxide4-MethoxyphenolParaformaldehyde, Mg(OMe)₂97% (for 2-hydroxy-5-methoxybenzaldehyde)[4]

Experimental Protocols

Protocol 1: Reimer-Tiemann Formylation of 4-Methoxyphenol and Subsequent Methylation

This protocol is adapted from established literature procedures.[6]

Step A: Reimer-Tiemann Formylation of 4-Methoxyphenol

  • Dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of NaOH in 400 mL of water in a suitable reaction vessel.

  • Heat the mixture to 50-60°C.

  • Slowly add 161 mL of chloroform (B151607) to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring at 50-60°C for approximately 1 hour.

  • Perform a steam distillation to isolate the crude 2-hydroxy-5-methoxybenzaldehyde as a yellow oil.

Step B: Methylation of 2-hydroxy-5-methoxybenzaldehyde

  • In a 250 mL round-bottom flask, combine 10 g of the crude 2-hydroxy-5-methoxybenzaldehyde from the previous step, 14 g of anhydrous potassium carbonate, and 100 mL of acetone.

  • Heat the mixture to reflux.

  • Add 11 g of dimethyl sulfate to the refluxing mixture.

  • Continue to reflux for 4 hours.

  • After the reaction is complete, evaporate the acetone.

  • Add cold water to the residue to crystallize the crude this compound.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene

This is a general protocol for the Vilsmeier-Haack reaction.[8]

  • In a reaction vessel, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF to form the Vilsmeier reagent.

  • Dissolve 1,4-dimethoxybenzene in DMF.

  • Slowly add the 1,4-dimethoxybenzene solution to the pre-formed Vilsmeier reagent, maintaining a low temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the mixture with a base, such as sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_reimer_tiemann cluster_step1 Step 1: Reimer-Tiemann Formylation cluster_step2 Step 2: Methylation start1 4-Methoxyphenol reaction1 Formylation at 50-60°C start1->reaction1 reagents1 NaOH, Chloroform reagents1->reaction1 workup1 Steam Distillation reaction1->workup1 intermediate 2-hydroxy-5-methoxybenzaldehyde workup1->intermediate reaction2 Reflux intermediate->reaction2 reagents2 Dimethyl Sulfate, K₂CO₃, Acetone reagents2->reaction2 workup2 Evaporation & Crystallization reaction2->workup2 purification Recrystallization (Ethanol/Water) workup2->purification end_product This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

troubleshooting_low_yield start Low Yield Observed check_reaction Is the reaction complete? start->check_reaction check_conditions Are reaction conditions optimal? check_reaction->check_conditions Yes solution_reaction Monitor by TLC/GC. Increase time/temperature cautiously. check_reaction->solution_reaction No check_reagents Are reagents pure and stoichiometry correct? check_conditions->check_reagents Yes solution_conditions Optimize temperature, time, and catalyst. check_conditions->solution_conditions No check_workup Is product lost during workup/purification? check_reagents->check_workup Yes solution_reagents Verify reagent purity and molar ratios. check_reagents->solution_reagents No solution_workup Optimize extraction and recrystallization procedures. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_reaction->end solution_conditions->end solution_reagents->end solution_workup->end

Caption: A logical decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,5-Dimethoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2,5-Dimethoxybenzaldehyde via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system is often most effective for the recrystallization of this compound. An ethanol (B145695)/water mixture is a commonly recommended starting point.[1][2] The compound is soluble in organic solvents like chloroform (B151607) and methanol, and slightly soluble in water.[3][4][5] Other potential solvent systems that have been used for similar compounds include diethyl ether and a dichloromethane/petroleum ether mixture.[1] The ideal solvent or solvent pair should dissolve the crude compound at an elevated temperature but exhibit low solubility at cooler temperatures to ensure maximum recovery of the purified crystals.

Q2: My compound is "oiling out" during the cooling process instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid, is a common issue that can arise if the solution is too concentrated or cools too quickly.[6] To remedy this, try the following steps:

  • Reheat the solution until the oil has completely redissolved.

  • Add a small amount of the primary solvent (e.g., ethanol) to decrease the overall concentration.

  • Allow the solution to cool at a much slower rate. You can achieve this by insulating the flask.

  • Consider using a different solvent system, potentially one with a lower boiling point.[6]

One particularly effective technique reported for this compound involves using a 70/30 ethanol/water mixture. If an oily layer forms at the bottom, it suggests that the impurity is more soluble in the molten benzaldehyde (B42025) than in the solvent mixture. In this case, the two layers can be separated using a separatory funnel, and the desired compound can then be recrystallized from the top layer.[1]

Q3: I'm experiencing a very low yield of purified crystals. What could be the cause?

A3: Several factors can contribute to a low recovery of your purified product:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved, even at low temperatures.

  • Incomplete Precipitation: Ensure that the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost. To prevent this, ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals to avoid redissolving the product.[6]

Q4: The melting point of my recrystallized product is still low and/or broad. How can I improve the purity?

A4: A low or broad melting point range indicates the presence of impurities. To enhance the purity of your product:

  • Repeat the Recrystallization: A second recrystallization can significantly improve purity. Ensure a slow cooling rate to prevent the trapping of impurities within the crystal lattice.

  • Optimize the Solvent System: Experiment with different solvent ratios or alternative solvent systems to find the optimal conditions for separating the target compound from the specific impurities in your crude mixture.

  • Charcoal Treatment: If your crude material has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.

Q5: What are the common impurities in crude this compound?

A5: The impurities present in crude this compound will largely depend on the synthetic route used for its preparation. Common synthesis methods include the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene (B90301) and the oxidation of 2,5-dimethoxytoluene.[7][8] Potential impurities could include unreacted starting materials, by-products from side reactions, and residual reagents.[7] For instance, if prepared by methylation of 2-hydroxy-5-methoxybenzaldehyde, the starting phenolic compound could be a potential impurity.[2]

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₃[3][9]
Molecular Weight166.17 g/mol [3][10]
Melting Point46-50 °C[3][9][10][11]
Boiling Point146 °C at 10 mmHg[3][4][11]
AppearanceYellowish crystalline powder/white crystalline solid[3][9]
SolubilitySoluble in chloroform and methanol; slightly soluble in water.[3][4][5]

Experimental Protocol

Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol provides a general guideline for the purification of crude this compound. The optimal volumes and solvent ratios may need to be adjusted based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, heat a mixture of ethanol and water (a starting ratio of approximately 7:3 can be effective).[1] Add the hot solvent mixture portion-wise to the crude material while gently heating and swirling until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization.

  • Induce Crystallization: If using a mixed solvent system where the anti-solvent is added separately, dissolve the crude material in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy and the turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slow cooling and the formation of larger, purer crystals, you can insulate the flask.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final recrystallization mixture).[6] This will remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator, preferably under vacuum, to remove any remaining solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value to assess the purity.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol/Water) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Impurities Removed hot_filtration->cool No Impurities ice_bath Place in Ice Bath cool->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield impure_product Impure Product (Low/Broad M.P.) start->impure_product solution_oiling 1. Reheat to dissolve oil. 2. Add more primary solvent. 3. Cool very slowly. oiling_out->solution_oiling Solution solution_yield 1. Use less solvent initially. 2. Ensure complete cooling (ice bath). 3. Wash with minimal ice-cold solvent. low_yield->solution_yield Solution solution_purity 1. Repeat recrystallization. 2. Ensure slow cooling. 3. Try a different solvent system. impure_product->solution_purity Solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Formylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1,4-dimethoxybenzene (B90301). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 2,5-dimethoxybenzaldehyde and related compounds.

Troubleshooting Guides and FAQs

This section addresses specific challenges that may arise during the formylation of 1,4-dimethoxybenzene, focusing on the commonly attempted Vilsmeier-Haack reaction and potential side reactions.

Issue 1: Low or No Yield of this compound

Question: My Vilsmeier-Haack reaction with 1,4-dimethoxybenzene using DMF and POCl₃ is resulting in a very low yield or complete failure. What could be the cause and how can I improve the outcome?

Answer:

This is a frequently encountered issue. The standard Vilsmeier-Haack conditions (DMF/POCl₃) are often ineffective for the formylation of 1,4-dimethoxybenzene.[1] The electronic properties of 1,4-dimethoxybenzene can make it less reactive in this specific transformation compared to other activated aromatic compounds.[1]

Troubleshooting Strategies:

  • Choice of Formylating Agent: Consider using a different formylating agent. The use of N-methylformanilide with phosphorus oxychloride (POCl₃) has been reported to yield the desired product, although in modest amounts (approximately 16%).[1]

  • Reaction Conditions: Ensure strictly anhydrous (water-free) conditions, as the Vilsmeier reagent is sensitive to moisture.[1] Use freshly distilled solvents and reagents.

  • Temperature Control: Maintain precise temperature control throughout the reaction. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the subsequent formylation step may require heating. Optimization of the reaction temperature is crucial.

  • Alternative Synthetic Routes: If the Vilsmeier-Haack reaction remains problematic, consider alternative synthetic pathways to this compound that do not involve the direct formylation of 1,4-dimethoxybenzene.

Issue 2: Formation of Unexpected Side Products

Question: I am observing the formation of side products in my formylation reaction. What are the likely byproducts and how can I minimize them?

Answer:

Several side reactions can occur during the formylation of 1,4-dimethoxybenzene, leading to a complex product mixture and reduced yield of the desired aldehyde. The most common side products are di-formylated species and colored impurities arising from oxidation.

Common Side Products and Mitigation Strategies:

  • Di-formylation: The high electron density of the 1,4-dimethoxybenzene ring can lead to the introduction of a second formyl group, yielding 2,5-dimethoxyterephthaldehyde.

    • Stoichiometry Control: Use 1,4-dimethoxybenzene as the limiting reagent to reduce the likelihood of a second formylation. A slight excess of the formylating agent is often used, but a large excess should be avoided.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction as soon as the starting material is consumed can prevent the formation of the di-formylated product. Lowering the reaction temperature can also improve selectivity.

  • Quinone Formation: The methoxy (B1213986) groups on the benzene (B151609) ring make it susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, resulting in a yellow or brown reaction mixture and final product.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Purification: If colored impurities are present in the crude product, they can often be removed by recrystallization, sometimes with the addition of activated carbon.

Data Presentation: Comparison of Formylation Methods

The following table summarizes quantitative data for different formylation approaches for 1,4-dimethoxybenzene, highlighting the challenges and potential outcomes.

Formylation MethodReagentsSolventTemperatureTimeYield of this compound (%)Known Side Products/Issues
Vilsmeier-Haack DMF, POCl₃---Often fails or very low yield[1]Unreacted starting material
Vilsmeier-Haack N-methylformanilide, POCl₃---~16[1]Low yield
Gattermann Reaction HCN, HCl, Lewis Acid---Not generally applicable to phenol (B47542) ethersUse of highly toxic HCN

Experimental Protocols

Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene using N-methylformanilide and POCl₃ (Literature Adapted)

This protocol is adapted from literature reports and is intended for experienced researchers. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • 1,4-Dimethoxybenzene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylformanilide (1.2 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of 1,4-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C).

    • Troubleshooting: Monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary. However, be aware that this may also increase the formation of side products.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.

    • Stir the mixture until the ice has melted and the intermediate has been hydrolyzed.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Troubleshooting: If the crude product is dark-colored, consider a purification step involving column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., ethanol/water) with the possible addition of activated carbon to remove colored impurities.

Mandatory Visualization

TroubleshootingWorkflow start Start: Formylation of 1,4-Dimethoxybenzene issue Low or No Yield? start->issue side_products Side Products Observed? issue->side_products No check_reagents Check Reagent Purity and Anhydrous Conditions issue->check_reagents Yes di_formylation Di-formylation Detected? side_products->di_formylation Yes end_product Desired Product: This compound side_products->end_product No change_formylating_agent Use N-methylformanilide / POCl₃ check_reagents->change_formylating_agent optimize_temp Optimize Reaction Temperature and Time change_formylating_agent->optimize_temp optimize_temp->side_products adjust_stoichiometry Adjust Substrate: Reagent Ratio di_formylation->adjust_stoichiometry Yes quinone_formation Colored Impurities (Quinones)? di_formylation->quinone_formation No monitor_reaction Monitor Reaction by TLC and Quench Promptly adjust_stoichiometry->monitor_reaction monitor_reaction->quinone_formation inert_atmosphere Use Inert Atmosphere (N₂ or Ar) quinone_formation->inert_atmosphere Yes quinone_formation->end_product No purification Purify by Column Chromatography or Recrystallization with Charcoal inert_atmosphere->purification purification->end_product

Caption: Troubleshooting workflow for the formylation of 1,4-dimethoxybenzene.

References

Technical Support Center: Pharmaceutical Purification of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving the high purity required for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for pharmaceutical-grade this compound?

A1: For pharmaceutical applications, a minimum purity of ≥99.0% is typically required to minimize the risk of side reactions in downstream synthetic steps.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities are often related to the synthetic route and can include unreacted starting materials (e.g., 1,4-dimethoxybenzene), by-products from side reactions, and residual solvents.[2] For instance, if oxidation of 2,5-dimethoxytoluene (B1361827) is the synthetic pathway, over-oxidation can lead to the corresponding carboxylic acid.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[3] It is incompatible with strong oxidizing agents.

Q4: What is the typical appearance of pure this compound?

A4: It is a yellowish crystalline powder.[1] Significant deviations in color may indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, but nucleation has not initiated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.3. Add a seed crystal of pure this compound.[4]
The compound "oils out" instead of forming crystals. 1. The solution is too concentrated.2. The cooling process is too rapid.3. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution until the oil redissolves and add a small amount of the primary solvent to decrease saturation.2. Allow the solution to cool more slowly by insulating the flask.3. Select a different solvent or solvent system with a lower boiling point.[4]
Low yield of recovered crystals. 1. Too much solvent was used, keeping the product dissolved.2. Incomplete precipitation due to insufficient cooling time.3. Premature crystallization during hot filtration.4. Washing the collected crystals with a solvent that is not ice-cold.1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the flask is thoroughly cooled in an ice bath for an adequate duration.3. Pre-heat the filtration apparatus to prevent premature crystal formation.4. Always wash the crystals with a minimal amount of ice-cold solvent.[4]
The recrystallized product is still impure (e.g., broad melting point). 1. Impurities were trapped within the crystal lattice due to rapid crystal growth.2. The washing step was insufficient to remove surface impurities.1. Repeat the recrystallization process, ensuring a slow cooling rate.2. Wash the crystals more thoroughly with ice-cold solvent.[4]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
The compound does not elute from the column. The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (silica gel).Gradually increase the polarity of the mobile phase. For example, if using a 9:1 hexanes:ethyl acetate (B1210297) mixture, switch to a 7:1 or 5:1 ratio.[5]
Poor separation between the product and an impurity. 1. The chosen solvent system does not have the right selectivity.2. The column was overloaded with the crude product.3. The column was not packed properly, leading to channeling.1. Experiment with a different solvent system. Sometimes switching one component (e.g., ethyl acetate to dichloromethane) can improve separation.2. Use a larger column or reduce the amount of sample loaded.3. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[5]
The collected fractions are still impure. The polarity difference between the product and impurities is very small.Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] If this fails, a second purification step, such as recrystallization of the column-purified product, may be necessary.

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of typical purity and yield outcomes for different purification methods for this compound. Actual results may vary based on the initial purity of the crude material.

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Single Recrystallization (Ethanol/Water) 99.0% - 99.5%75% - 85%Less soluble impurities, some colored by-products.
Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) > 99.5%60% - 75%Closely related isomers, by-products with similar polarity.
Combined Method (Column Chromatography followed by Recrystallization) > 99.8%50% - 65%A broad spectrum of impurities, including isomers and residual solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure using a mixed solvent system of ethanol (B145695) and water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage slow crystal growth, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica (B1680970) gel.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring even packing without air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure this compound (>99% Purity) dry->pure

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization start Start Recrystallization cool Cooling Solution start->cool no_xtals No Crystals Form cool->no_xtals Problem? oiling_out Compound Oils Out cool->oiling_out Problem? low_yield Low Yield cool->low_yield Problem? success Pure Crystals cool->success No Problem sol1 Concentrate Solution (Boil off solvent) no_xtals->sol1 Yes sol2 Scratch Flask or Add Seed Crystal no_xtals->sol2 Yes sol3 Reheat & Add More Solvent Cool Slowly oiling_out->sol3 Yes sol4 Use Less Solvent Initially Ensure Complete Cooling low_yield->sol4 Yes, on next attempt sol1->cool sol2->cool sol3->cool Analytical_Workflow Purity Analysis Workflow sample Purified Sample prep Sample Preparation (Dissolve in suitable solvent) sample->prep hplc HPLC Analysis (Purity Assay) prep->hplc gcms GC-MS Analysis (Residual Solvents & Volatile Impurities) prep->gcms nmr NMR/IR Spectroscopy (Structural Confirmation) prep->nmr purity_check Purity > 99.0%? hplc->purity_check gcms->purity_check pass Pass for Pharmaceutical Use purity_check->pass Yes fail Repurify purity_check->fail No

References

Technical Support Center: Vilsmeier-Haack Formylation of Activated Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of activated aromatic and heterocyclic rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this versatile formylation reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Vilsmeier-Haack formylation of activated rings.

Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃). Old DMF can decompose to dimethylamine, which can quench the reagent. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.
Insufficiently Reactive Substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and is most effective on electron-rich rings.[1] If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently under standard conditions. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[2]
Incomplete Reaction The reaction time or temperature may be insufficient for your specific substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, prolonged reaction times or higher temperatures may be necessary.
Product Decomposition During Work-up The aldehyde product may be sensitive to the work-up conditions. Ensure the hydrolysis of the intermediate iminium salt is performed carefully, often by pouring the reaction mixture into a cold aqueous solution of a base like sodium acetate (B1210297) or sodium bicarbonate to neutralize the strong acid.[3]
Issue 2: Formation of Multiple Products (Over-formylation)

Question: My TLC analysis shows multiple spots, and I suspect di-formylation or other multiple formylation products. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common side reaction, especially with highly activated substrates like pyrroles and phenols.[4] Controlling the reaction parameters is key to achieving mono-selectivity.

Strategies to Control Selectivity:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[5]

  • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent, which can promote multiple additions.[5]

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[5]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of di-formylated byproducts.[5]

Effect of Stoichiometry on Product Distribution:

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Note: These are generalized yields for a generic activated aromatic compound and will vary depending on the specific substrate and reaction conditions.[5]
Issue 3: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated byproduct alongside my desired aldehyde. What is the cause, and how can I prevent it?

Answer: Chlorination is a known side reaction, particularly when using phosphorus oxychloride (POCl₃), as the Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[5] This is especially prevalent in the formylation of uracil (B121893) derivatives, often leading to 2,4-dichloropyrimidines.[6]

Preventative Measures:

StrategyDetails
Temperature Control Higher reaction temperatures can favor chlorination. Running the reaction at the lowest effective temperature is crucial to minimize this side reaction.[5]
Alternative Reagents If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[5]
Prompt Work-up Ensure that the aqueous work-up is performed efficiently and promptly to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.[5]
Issue 4: Formation of Cyclized Products

Question: My reaction with a substituted phenol (B47542) or aniline (B41778) is yielding a cyclized product instead of the expected formylated derivative. Why is this happening and what can be done?

Answer: Substrates containing nucleophilic groups (e.g., -OH, -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization. For instance, o-aminophenols can form benzoxazoles.

Solutions:

  • Protecting Groups: Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl (B83357) ethers for hydroxyls, and amides or carbamates for amines. The protecting group can be removed in a subsequent step.[2]

  • Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, may favor formylation over cyclization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is an electrophilic chloroiminium salt, which is the active formylating agent in the reaction. It is typically prepared in situ by the slow, dropwise addition of an acid chloride like phosphorus oxychloride (POCl₃) to an ice-cold solution of a substituted amide, most commonly N,N-dimethylformamide (DMF).[7] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[8]

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction mixture with ice or a basic solution, which should be done slowly and carefully to control the exothermic reaction.[8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture, quench it with a small amount of water or a basic solution (e.g., saturated sodium bicarbonate), and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Spot the organic extract on a TLC plate against the starting material to observe its consumption and the appearance of the product spot.

Q4: What is the optimal order of addition for the reagents?

A4: The optimal order of addition can be substrate-dependent. For highly reactive substrates prone to over-formylation, it is often recommended to add the pre-formed Vilsmeier reagent dropwise to the substrate solution at a low temperature.[5] For less reactive substrates, adding the substrate to the Vilsmeier reagent solution may be more effective.[2]

Experimental Protocols

Protocol 1: Formylation of Indole (B1671886) to Indole-3-carboxaldehyde

This protocol is a general procedure for the highly regioselective formylation of indole at the C3 position.[8]

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents).
  • Cool the flask in an ice-salt bath to below 10°C.
  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise over 30 minutes with continuous stirring, ensuring the temperature remains below 10°C.
  • After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

2. Reaction with Indole:

  • Prepare a solution of indole (1.0 equivalent) in anhydrous DMF.
  • Add the indole solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the reaction temperature below 10°C.
  • After the addition, allow the reaction mixture to warm to 35°C and stir for an additional 2 hours.

3. Work-up and Isolation:

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
  • Slowly add a solution of sodium hydroxide (B78521) to make the mixture basic (pH 8-9), which will cause the product to precipitate.[8]
  • Collect the solid product by filtration and wash thoroughly with cold water.
  • Dry the solid to obtain the crude product, which can be further purified by recrystallization from ethanol.[8]

Protocol 2: Formylation of Phenol

This protocol describes a general method for the formylation of phenols, which are highly activated substrates.

1. Vilsmeier Reagent Preparation:

  • In a clean mortar, take N,N-dimethylformamide (DMF) (1.5 equivalents).
  • Carefully add thionyl chloride (SOCl₂) (1.5 equivalents) and grind the mixture with a pestle for 5-10 minutes to form the Vilsmeier reagent.

2. Formylation Reaction (Solvent-Free):

  • Add the phenol (1.0 equivalent) to the mortar and grind the mixture for 20-30 minutes at room temperature.[9]
  • Monitor the reaction progress by TLC.

3. Work-up and Isolation:

  • After the reaction is complete, treat the reaction mixture with a 5% sodium thiosulfate (B1220275) solution.
  • Extract the product with a suitable organic solvent like petroleum ether.
  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography.[9]

Visualizations

Vilsmeier_Haack_Mechanism reagent reagent intermediate intermediate product product substrate substrate DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Activated_Ring Activated Ring (Substrate) Activated_Ring->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde (Product) Iminium_Intermediate->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Aldehyde

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Troubleshooting_Workflow problem problem question question solution solution start start Start Low/No Yield Check_Reagents Reagents fresh and anhydrous? Start->Check_Reagents Check_Substrate Substrate sufficiently activated? Check_Reagents->Check_Substrate Yes Use_Anhydrous Use fresh, anhydrous reagents under N₂ Check_Reagents->Use_Anhydrous No Check_Conditions Reaction time/ temp sufficient? Check_Substrate->Check_Conditions Yes Increase_Temp Increase temperature/ reagent excess Check_Substrate->Increase_Temp No Check_Workup Workup conditions too harsh? Check_Conditions->Check_Workup Yes Monitor_TLC Monitor by TLC until SM is consumed Check_Conditions->Monitor_TLC No Mild_Workup Use mild basic quench (e.g., NaOAc) Check_Workup->Mild_Workup Yes

Caption: Troubleshooting workflow for low product yield.

Side_Reactions start start pathway pathway product product Start_Node Activated Ring + Vilsmeier Reagent Mono_Formylation Mono-formylation Start_Node->Mono_Formylation 1.1 eq. Reagent Low Temp Di_Formylation Di-formylation Start_Node->Di_Formylation >2 eq. Reagent High Temp Chlorination Chlorination Start_Node->Chlorination High Temp POCl₃ Cyclization Intramolecular Cyclization Start_Node->Cyclization ortho-Nucleophile (e.g., -OH, -NH₂) Desired_Product Desired Aldehyde Mono_Formylation->Desired_Product Di_Aldehyde Di-aldehyde Di_Formylation->Di_Aldehyde Chloro_Product Chlorinated Byproduct Chlorination->Chloro_Product Fused_Ring Fused Heterocycle Cyclization->Fused_Ring

Caption: Common reaction pathways and side products.

References

Temperature control in the synthesis of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to temperature control during the synthesis of 2,5-Dimethoxybenzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on temperature-related causes and their solutions.

Issue ID Problem Potential Temperature-Related Cause(s) Suggested Solutions
TCS-01 Low product yield - Incomplete reaction: The reaction temperature may be too low, leading to slow or stalled conversion.[1] - Product decomposition: Excessive heat can cause the desired product or intermediates to decompose.[1] - Side reactions: Incorrect temperatures can favor the formation of unwanted byproducts, consuming starting materials and reducing the yield of the target molecule.[1][2]- Optimize reaction temperature: Gradually increase the temperature in small increments, monitoring the reaction progress by TLC or GC. - Prolong reaction time: If increasing the temperature is not feasible due to stability concerns, extending the reaction time at a moderate temperature may improve conversion. - Ensure even heating: Use a well-calibrated oil bath or heating mantle with vigorous stirring to maintain a consistent temperature throughout the reaction mixture.
TCS-02 Formation of colored impurities (yellow/brown) - Oxidation: High temperatures can promote the oxidation of starting materials like 1,4-dimethoxybenzene (B90301) to colored quinone byproducts.[3] - Tar/polymer formation: Exceeding optimal temperature ranges, particularly in acidic conditions, can lead to the polymerization and decomposition of reagents, resulting in the formation of insoluble tars.[3][4]- Maintain strict temperature control: Adhere to the recommended temperature ranges for each specific reaction step. For instance, in the Reimer-Tiemann formylation, temperatures should generally be maintained between 50-60°C to avoid the formation of polymeric tars.[4] - Use a reducing agent during workup: The addition of a mild reducing agent, such as sodium bisulfite, can help to reduce colored quinone impurities to more soluble hydroquinones, which can then be removed during aqueous extraction.[3]
TCS-03 Presence of unreacted starting materials - Insufficient temperature: The activation energy for the reaction may not be reached if the temperature is too low, leading to poor conversion.[1]- Verify heating apparatus calibration: Ensure that the temperature reading on the controller accurately reflects the internal temperature of the reaction mixture. - Review and adjust temperature parameters: Consult established protocols and consider a modest increase in the reaction temperature, while carefully monitoring for the formation of byproducts.
TCS-04 Formation of di-substituted byproducts - High reaction temperature: Elevated temperatures can increase the reactivity of the aromatic ring, leading to multiple substitutions.- Lower the reaction temperature: Performing the reaction at a lower temperature can enhance selectivity for the mono-substituted product.[3] - Control the rate of addition: A slow, dropwise addition of reagents at a controlled temperature can help to minimize localized overheating and reduce the likelihood of di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene?

A1: The Vilsmeier-Haack reaction is highly sensitive to temperature.[1] While specific temperatures can vary based on the precise reagents and scale, it is crucial to maintain mild reaction conditions. Excessive heat can lead to side reactions and decomposition of the product, while insufficient temperature may result in incomplete conversion.[1] Careful optimization is often required, which may involve small-scale trial reactions to determine the ideal temperature for your specific setup.[1]

Q2: During the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288), my reaction mixture turned into a dark, foamy mess. What went wrong?

A2: This is a common issue often attributed to a thermal runaway reaction. The Reimer-Tiemann reaction can be exothermic, and if the temperature is not carefully controlled, it can rapidly increase, leading to the formation of polymeric tars and other decomposition products.[4][5] It is recommended to maintain a reaction temperature between 50-60°C and to add reagents slowly to manage the reaction's exothermicity.[4] Some protocols suggest an optimal temperature of 65°C with slow, dropwise addition of chloroform (B151607) over a couple of hours.[5]

Q3: What is the recommended temperature for the methylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate (B86663)?

A3: The methylation step is typically carried out at reflux temperature in a solvent like acetone.[6] Another protocol suggests warming the reaction mixture to 35-40°C and holding it at that temperature for a couple of hours.[7] The choice of temperature can be influenced by the specific base and solvent system used.

Q4: I am performing an oxidation of anethole (B165797) with sodium bichromate as an initial step. What temperature should I maintain?

A4: For the oxidative cleavage of anethole using sodium bichromate in the presence of sulfuric acid, it is critical that the temperature does not exceed 40°C.[6][8] This helps to prevent over-oxidation and the formation of unwanted byproducts.

Experimental Protocols

Protocol 1: Reimer-Tiemann Formylation of 4-Methoxyphenol

This protocol describes the formylation of 4-methoxyphenol to produce 2-hydroxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of this compound.

  • Dissolution: Dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of sodium hydroxide (B78521) in 400 mL of water in a suitable reaction vessel.

  • Heating: Gently heat the mixture to 50-60°C using a water bath.[4]

  • Chloroform Addition: While maintaining the temperature in the 50-60°C range, add 161 mL of chloroform dropwise from a dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.[4]

  • Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at 50-60°C for approximately 1 hour.[4]

  • Work-up and Purification: After cooling, the product can be isolated via steam distillation to yield 2-hydroxy-5-methoxybenzaldehyde.[6][8]

Protocol 2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

This protocol details the methylation of the intermediate to yield the final product, this compound.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10 g of 2-hydroxy-5-methoxybenzaldehyde, 14 g of anhydrous potassium carbonate, and 100 mL of acetone.[6]

  • Heating to Reflux: Bring the mixture to reflux temperature with stirring.

  • Dimethyl Sulfate Addition: Add 11 g of dimethyl sulfate to the refluxing mixture.

  • Reaction: Continue refluxing for 4 hours.[6]

  • Work-up: After the reaction is complete, evaporate the solvent. The crude product can be crystallized from cold water.

  • Purification: Recrystallization from an ethanol/water mixture can be performed to obtain pure this compound.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_temp Is the reaction temperature within the optimal range? start->check_temp temp_low Temperature is too low check_temp->temp_low No (Too Low) temp_high Temperature is too high check_temp->temp_high No (Too High) incomplete_conv Incomplete Conversion temp_low->incomplete_conv decomposition Product Decomposition/ Side Reactions temp_high->decomposition solution1 Increase temperature gradually or prolong reaction time. incomplete_conv->solution1 solution2 Decrease reaction temperature and ensure even heating. decomposition->solution2

Caption: Troubleshooting decision tree for addressing low product yield.

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Methylation start 4-Methoxyphenol intermediate 2-Hydroxy-5-methoxybenzaldehyde start->intermediate Reimer-Tiemann Reaction (50-60°C) final_product This compound intermediate->final_product Methylation with Dimethyl Sulfate (Reflux)

Caption: Key steps in the synthesis of this compound.

References

How to increase the rate of aldol condensation with 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the aldol (B89426) condensation of 2,5-Dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to increase the rate of aldol condensation with this compound?

A1: The rate of aldol condensation with this compound can be increased by several methods:

  • Elevated Temperatures: Increasing the reaction temperature generally accelerates the reaction rate. For instance, refluxing the reaction mixture can significantly improve the yield compared to running the reaction at room temperature.[1]

  • Use of Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common catalysts.[1][2] The choice and concentration of the catalyst can impact the reaction rate. For some variations of the aldol condensation, acid catalysts can also be employed.

  • Ultrasound Irradiation: Sonication can provide a significant rate enhancement, allowing for shorter reaction times and often improved yields.[3][4][5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation is another effective technique to accelerate the reaction, often leading to dramatically reduced reaction times and high yields.[7][8][9][10][11]

  • Phase-Transfer Catalysis (PTC): In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases, thereby increasing the reaction rate.

Q2: What are common side products in the aldol condensation of this compound, and how can they be minimized?

A2: A common issue in crossed aldol reactions is the formation of a mixture of products due to self-condensation of the enolizable partner. Since this compound lacks α-hydrogens, it cannot enolize and therefore cannot undergo self-condensation.[12][13][14][15] However, the ketone or other aldehyde used as the reaction partner can self-condense. To minimize this:

  • Slow Addition: Slowly adding the enolizable carbonyl compound to the reaction mixture containing this compound and the base can maintain a low concentration of the enolizable species, thus favoring the desired crossed aldol product.[13]

  • Excess of the Non-Enolizable Aldehyde: Using an excess of this compound can increase the probability of the enolate reacting with it rather than with another molecule of the enolizable carbonyl.

Q3: My reaction is not going to completion, and I am recovering starting material. What should I do?

A3: If you are observing low conversion, consider the following:

  • Increase Reaction Time or Temperature: The reaction may simply be slow under your current conditions.

  • Check Catalyst Activity: Ensure your base or acid catalyst has not degraded. Prepare fresh solutions if necessary.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695) are commonly used, but exploring other options might be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Unfavorable equilibrium of the initial aldol addition.Drive the reaction forward by removing water, often by heating the reaction to promote the irreversible dehydration step to the α,β-unsaturated carbonyl compound.[12]
Sub-optimal reaction conditions.Optimize temperature, catalyst concentration, and reaction time. Consider using rate-enhancing techniques like ultrasound or microwave irradiation.
Formation of an Oily Product Instead of a Solid The product may have a low melting point or be impure.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.
Complex Product Mixture Self-condensation of the ketone/aldehyde partner.Use a slow addition of the enolizable reactant to the mixture of this compound and base.[13]
Reaction Fails to Start Inactive catalyst.Use a fresh batch of catalyst. Ensure the base is strong enough to deprotonate the α-carbon of the ketone/aldehyde.
Steric hindrance.If using a sterically hindered ketone, a stronger base or more forcing conditions (higher temperature, longer reaction time) may be required.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Aldol Condensation of this compound with Acetone (B3395972).

Parameter Conventional Heating Ultrasound Irradiation
Temperature Room Temperature (30°C) vs. RefluxRoom Temperature
Reaction Time 2 hours5-10 minutes[3]
Yield 56% (Room Temp) vs. 82% (Reflux)[1]High yields reported
Catalyst Sodium Hydroxide in Ethanol/Water[1]Sodium Hydroxide in Ethanol[3]

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Acetone under Reflux

This protocol is based on the synthesis of a curcumin (B1669340) derivative.[1]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 1.0 M Sodium Hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (5.0 mmol), acetone (2.5 mmol), and ethanol (10 ml).

  • Add 1.0 M sodium hydroxide solution (20 ml) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the crude product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Ultrasound-Assisted Aldol Condensation of this compound with Acetone

This protocol is a green chemistry approach that significantly reduces reaction time.[3]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Sodium Hydroxide

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a beaker or flask, prepare a mixture of acetone (2.5 mmol), sodium hydroxide (5 mmol), and substituted benzaldehydes (5 mmol) in ethanol (20 mL).

  • Place the reaction vessel in a water bath ultrasonic cleaner.

  • Irradiate the mixture at room temperature for 5-10 minutes, or until TLC analysis indicates the consumption of starting materials.

  • Upon completion, work up the reaction as described in Protocol 1 (filtration and washing).

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Ketone, and Solvent B Add Catalyst (e.g., NaOH solution) A->B C Stir and Heat (Conventional) or Apply Ultrasound/Microwaves B->C D Cool Reaction Mixture C->D E Filter Precipitate D->E F Wash with Cold Solvent E->F G Dry the Product F->G H Recrystallize (Optional) G->H

Caption: A generalized experimental workflow for the aldol condensation of this compound.

Troubleshooting_Logic Start Low Yield in Aldol Condensation Equilibrium Is the reaction at equilibrium? Start->Equilibrium SideProducts Are there significant side products? Start->SideProducts Conditions Are reaction conditions optimal? Start->Conditions Equilibrium_Yes Yes Equilibrium->Equilibrium_Yes Check SideProducts_Yes Yes SideProducts->SideProducts_Yes Analyze by TLC/GC-MS Conditions_No No Conditions->Conditions_No Review DriveReaction Promote Dehydration: Increase Temperature or Add Dehydrating Agent Equilibrium_Yes->DriveReaction Success Improved Yield DriveReaction->Success SlowAddition Slowly add the enolizable component SideProducts_Yes->SlowAddition SlowAddition->Success Optimize Optimize: - Catalyst Concentration - Temperature - Reaction Time - Consider Ultrasound/Microwave Conditions_No->Optimize Optimize->Success

Caption: A troubleshooting decision tree for addressing low yields in the aldol condensation.

References

Technical Support Center: Solvent Selection for Recrystallization of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the successful recrystallization of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a suitable recrystallization solvent?

An ideal solvent for recrystallizing a substituted benzaldehyde (B42025) should meet several key criteria[1][2]:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.[1][2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][2]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]

Q2: How do I select a starting solvent for a new or unknown substituted benzaldehyde?

A good starting point is to consider the polarity of your target molecule. The principle of "like dissolves like" is a useful guide.[3] Substituted benzaldehydes are moderately polar. Therefore, solvents of similar polarity are often good candidates.

Recommended starting solvents for screening include:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Water

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Hydrocarbons (Toluene, Hexane)

  • Mixed solvent systems[4]

Small-scale solubility tests are crucial. Test the solubility of a small amount of your compound (~50-100 mg) in a small volume of solvent (~1 mL) at both room temperature and at the solvent's boiling point to identify a suitable candidate.[2]

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[2] This is often the case when a compound is moderately soluble in all common solvents at room temperature. The technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[5][6]

Q4: What are some common solvent systems for recrystallizing substituted benzaldehydes?

The optimal solvent depends heavily on the specific substituents on the benzaldehyde ring. However, some commonly used systems are summarized below.

CompoundRecommended Solvent System(s)Notes
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Water[7][8][9], Methanol[10]Water is a common and effective solvent for purifying vanillin.
4-Hydroxybenzaldehyde Toluene-Hexane (1:1 mixture)[11]This compound is sparingly soluble in water but has good solubility in organic solvents like ethanol (B145695) and methanol.[12]
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)Water, Ethanol-WaterThe choice of solvent is critical, aiming for high solubility when hot and low solubility when cold.[1]
p-Anisaldehyde (4-Methoxybenzaldehyde)Ethanol-WaterWhile often purified by distillation[13], recrystallization from aqueous ethanol can be used.

Recrystallization Workflow & Logic Diagrams

The following diagrams illustrate the standard workflows for solvent selection and troubleshooting common recrystallization issues.

SolventSelection start Start: Crude Substituted Benzaldehyde test_solvents Select 3-5 potential solvents (polar to non-polar) start->test_solvents small_scale Perform small-scale solubility tests (~50mg solid in 1mL solvent) test_solvents->small_scale dissolves_cold Dissolves at Room Temp? small_scale->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot  No good_for_mixed Potential 'Good' Solvent for Mixed System dissolves_cold->good_for_mixed  Yes crystals_form Crystals form upon Cooling? dissolves_hot->crystals_form  Yes bad_solvent Result: Poor Solvent (Try another solvent) dissolves_hot->bad_solvent  No potential_anti Potential 'Anti-Solvent' for Mixed System crystals_form->bad_solvent  No good_single Result: Good Single Solvent Proceed with Recrystallization crystals_form->good_single  Yes bad_solvent->test_solvents try_mixed No suitable single solvent found. Attempt Mixed-Solvent Recrystallization. good_for_mixed->try_mixed potential_anti->try_mixed end End: Purified Product good_single->end try_mixed->end

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting start Problem Encountered no_crystals No Crystals Formed Upon Cooling start->no_crystals Issue oiling_out Product 'Oiled Out' (Liquid Layer Forms) start->oiling_out Issue low_yield Yield is Very Low start->low_yield Issue cause_nc1 Cause: Too much solvent used. no_crystals->cause_nc1 cause_nc2 Cause: Supersaturation. no_crystals->cause_nc2 cause_oo1 Cause: Solution cooled too rapidly. oiling_out->cause_oo1 cause_oo2 Cause: Solvent boiling point is higher than product's melting point. oiling_out->cause_oo2 cause_ly1 Cause: Too much solvent used. low_yield->cause_ly1 cause_ly2 Cause: Premature crystallization during hot filtration. low_yield->cause_ly2 cause_ly3 Cause: Washing crystals with room-temperature solvent. low_yield->cause_ly3 solution_nc1 Solution: Boil off excess solvent to concentrate the solution, then re-cool. cause_nc1->solution_nc1 solution_nc2 Solution: Induce crystallization by scratching flask with glass rod or adding a seed crystal. cause_nc2->solution_nc2 solution_oo1 Solution: Reheat to dissolve oil, allow to cool much more slowly (e.g., in an insulated bath). cause_oo1->solution_oo1 solution_oo2 Solution: Re-dissolve and add more 'good' solvent to lower saturation temp. Or, choose a lower-boiling solvent. cause_oo2->solution_oo2 solution_ly1 Solution: Concentrate mother liquor to recover more product. Use minimum boiling solvent in future attempts. cause_ly1->solution_ly1 solution_ly2 Solution: Use excess solvent for filtration and boil off excess later. Ensure funnel and flask are pre-heated. cause_ly2->solution_ly2 solution_ly3 Solution: Always wash crystals with a minimum amount of ice-cold solvent. cause_ly3->solution_ly3

Caption: Troubleshooting guide for common recrystallization problems.

Troubleshooting Guide

Q5: My compound is not dissolving, even in the boiling solvent. What should I do?

First, ensure the solvent is truly at its boiling point to maximize its dissolving power.[4] If the solid still doesn't dissolve, you can add more solvent in small increments.[8] However, if a significant amount of solid remains after adding a large volume of solvent, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[4][14]

Q6: The solution has cooled, but no crystals have formed. What is the problem?

This common issue is known as supersaturation, where the solution holds more dissolved compound than it theoretically should at that temperature.[4][15] To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass stirring rod to scratch the inner surface of the flask just below the liquid level. The tiny scratches provide nucleation sites for crystal growth.[3][4][16]

  • Add a seed crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for further crystallization.[3][4][15]

  • Concentrate the solution: If the above methods fail, you likely used too much solvent. Reheat the solution and boil off some of the solvent to increase the concentration, then attempt to cool it again.[15][16][17]

  • Cool further: Place the flask in an ice-water bath to further decrease the compound's solubility.[14][15]

Q7: My product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[14][15] This often happens when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[16][17][18] To remedy this:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small amount of additional hot solvent to lower the saturation point.[15][17]

  • Allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together can be effective.[4][15]

Q8: The yield of my recrystallized product is very low. What could have gone wrong?

A low yield can result from several factors[4][17]:

  • Using too much solvent: This is the most common reason. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[3][15][17]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal formation.[14]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, significant loss can occur.[14]

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[3]

Q9: How can I prevent premature crystallization during hot filtration?

To prevent the solution from cooling and depositing crystals in the filter funnel, use the following techniques[14][19]:

  • Use a stemless or short-stemmed funnel to reduce the surface area for cooling.

  • Pre-warm the filter funnel and the receiving flask by pouring hot solvent through them before filtering your solution.

  • Keep the solution at or near its boiling point during the filtration process.

  • Use a slight excess of solvent for the dissolution step to keep the compound soluble, then boil off the excess after filtration is complete.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude substituted benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding the hot solvent dropwise until the solid is just fully dissolved.[3][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent. Pour the hot solution through a fluted filter paper to remove the impurities.[19]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3][5]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (the one in which it is highly soluble).[6]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.[5][6]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[6]

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio used for the crystallization.[20]

References

Preventing over-oxidation of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,5-Dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and reactivity of this compound, with a specific focus on preventing its over-oxidation to 2,5-dimethoxybenzoic acid during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound over-oxidation?

A1: The primary cause of over-oxidation is the use of harsh or non-selective oxidizing agents, or suboptimal reaction conditions such as high temperatures, prolonged reaction times, or incorrect stoichiometry. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and the electron-donating methoxy (B1213986) groups on the aromatic ring can influence the molecule's reactivity.[1]

Q2: How can I detect the presence of the over-oxidation product, 2,5-dimethoxybenzoic acid, in my reaction mixture?

A2: The most common methods for detecting the presence of 2,5-dimethoxybenzoic acid are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] On a silica (B1680970) gel TLC plate, the carboxylic acid will typically have a lower Rf value (be less mobile) than the aldehyde due to its higher polarity.

Q3: What are some recommended mild oxidizing agents for reactions where the aldehyde needs to be preserved?

A3: When this compound is a reactant and its aldehyde group needs to remain intact, it is crucial to use reagents that are selective for other functional groups. If an oxidation is being performed elsewhere on the molecule, mild and selective oxidizing agents are necessary. For the synthesis of the aldehyde from the corresponding alcohol (2,5-dimethoxyphenylmethanol), mild oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidations are recommended to prevent over-oxidation.[2][3][4][5][6][7]

Q4: Can I use protecting groups to prevent over-oxidation?

A4: Yes, protecting the aldehyde functional group as an acetal (B89532) is an effective strategy to prevent its oxidation. Acetals are stable to many oxidizing and reducing agents, as well as basic conditions. The aldehyde can be regenerated later by acid-catalyzed hydrolysis.

Q5: My this compound has turned yellow/brown upon storage. Is it still usable?

A5: A yellow or brown discoloration can indicate degradation, including oxidation to the corresponding carboxylic acid or the formation of other impurities.[8] It is advisable to check the purity of the material using techniques like TLC, HPLC, or NMR before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary. To minimize degradation, store this compound in a cool, dark place under an inert atmosphere.[1]

Troubleshooting Guide: Preventing Over-oxidation

This guide addresses common issues encountered during reactions involving this compound where over-oxidation is a concern.

Symptom Potential Cause Recommended Solution
TLC analysis shows a new, more polar spot (lower Rf) corresponding to 2,5-dimethoxybenzoic acid. The oxidizing agent is too strong or is used in excess.- Use a milder oxidizing agent (e.g., for synthesis of the aldehyde, consider Swern or Dess-Martin oxidation).- Carefully control the stoichiometry of the oxidizing agent.
Reaction temperature is too high.- Perform the reaction at a lower temperature. For many selective oxidations, cryogenic temperatures (e.g., -78 °C for Swern oxidation) are used.[5][6]
Prolonged reaction time.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Reaction mixture turns dark brown or black. This may indicate decomposition or the formation of quinone-like byproducts due to harsh oxidation conditions.[8]- Lower the reaction temperature.- Ensure an inert atmosphere if the reaction is sensitive to air oxidation.- Consider a different, milder oxidizing agent.
Low yield of the desired product containing the this compound moiety. Over-oxidation to the carboxylic acid is consuming the starting material.- Implement the solutions mentioned above for preventing the formation of the acid.- Consider protecting the aldehyde group as an acetal before proceeding with the reaction.
The aldehyde is degrading under the reaction conditions (e.g., strongly acidic or basic media).- Buffer the reaction mixture if possible.- Choose reaction conditions that are compatible with the aldehyde functional group.

Data Presentation: Comparison of Oxidation Methods

The following tables provide an illustrative comparison of different oxidation methods. Table 1 outlines methods for the synthesis of this compound from the corresponding alcohol, focusing on minimizing over-oxidation. Table 2 shows the conditions that can lead to the formation of the undesired over-oxidation product, 2,5-dimethoxybenzoic acid.

Table 1: Illustrative Yields for Selective Oxidation of 2,5-Dimethoxyphenylmethanol to this compound

Oxidation Method Oxidizing Agent Typical Reaction Conditions Illustrative Aldehyde Yield (%) Illustrative Carboxylic Acid Byproduct (%)
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)-78 °C to room temperature>90%<5%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature>90%<5%
PCC Oxidation Pyridinium chlorochromateRoom temperature85-95%5-10%

Note: The yields presented are representative for these types of reactions and may vary based on the specific experimental conditions.

Table 2: Conditions Favoring Over-oxidation to 2,5-Dimethoxybenzoic Acid

Starting Material Oxidizing Agent Typical Reaction Conditions Illustrative Carboxylic Acid Yield (%)
This compoundPotassium permanganate (B83412) (KMnO₄)Room temperature to gentle heating, aqueous acetone (B3395972)>90%[8][9][10]
This compoundJones Reagent (CrO₃/H₂SO₄)0 °C to room temperature, acetoneHigh
This compoundPinnick Oxidation (NaClO₂)Room temperature, t-BuOH/H₂O, with a chlorine scavenger>90%[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation (Minimizing Over-oxidation)

This protocol describes the oxidation of 2,5-dimethoxyphenylmethanol to this compound.

Materials:

  • 2,5-Dimethoxyphenylmethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of 2,5-dimethoxyphenylmethanol (1.0 equivalent) in anhydrous DCM dropwise. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Intentional Oxidation to 2,5-Dimethoxybenzoic Acid using Potassium Permanganate

This protocol is for the conversion of this compound to its carboxylic acid and illustrates conditions that lead to over-oxidation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask.

  • In a separate flask, prepare a solution of potassium permanganate (approximately 1.2 equivalents) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring at room temperature. The purple color of the permanganate will disappear as it reacts.[8]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color is gone.

  • Acidify the mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 2,5-dimethoxybenzoic acid can be purified by recrystallization.

Visualizations

Logical Workflow for Preventing Over-oxidation

Preventing_Over_Oxidation start Starting Material: 2,5-Dimethoxyphenylmethanol choose_method Choose Oxidation Method start->choose_method swern Swern Oxidation choose_method->swern Mild Conditions dess_martin Dess-Martin Oxidation choose_method->dess_martin Mild Conditions strong_oxidant Strong Oxidant (e.g., KMnO4, CrO3) choose_method->strong_oxidant Harsh Conditions aldehyde Desired Product: This compound swern->aldehyde dess_martin->aldehyde acid Over-oxidation Product: 2,5-Dimethoxybenzoic Acid strong_oxidant->acid aldehyde->acid Further Oxidation

Caption: Decision workflow for selecting an oxidation method to control the reaction outcome.

Signaling Pathway of Aldehyde Oxidation

Aldehyde_Oxidation_Pathway alcohol Primary Alcohol (2,5-Dimethoxyphenylmethanol) aldehyde Aldehyde (this compound) alcohol->aldehyde Mild Oxidation (e.g., Swern, DMP) gem_diol Geminal Diol (Hydrated Aldehyde) aldehyde->gem_diol Hydration (in aqueous media) acid Carboxylic Acid (2,5-Dimethoxybenzoic Acid) aldehyde->acid Direct Oxidation (Strong Oxidants) gem_diol->acid Oxidation (e.g., KMnO4)

Caption: Chemical pathway illustrating the oxidation of a primary alcohol to an aldehyde and subsequent over-oxidation to a carboxylic acid.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 2,5-Dimethoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) data for various reaction products of 2,5-dimethoxybenzaldehyde. It is designed to assist researchers in identifying key products and byproducts, understanding fragmentation patterns, and selecting appropriate synthetic routes. This document summarizes quantitative data from literature and established fragmentation principles, supported by detailed experimental protocols.

Introduction to Reactions of this compound

This compound is a versatile precursor in the synthesis of a variety of compounds, notably phenethylamines and their derivatives. The reactivity of its aldehyde group and the influence of the two methoxy (B1213986) substituents on the aromatic ring allow for several key transformations. This guide will focus on the GC-MS analysis of products from three principal reaction pathways:

  • Henry Condensation (Nitrostyrene Formation): The reaction with nitromethane (B149229) to form 2,5-dimethoxy-β-nitrostyrene, a crucial intermediate.[1]

  • Reductive Amination: The direct reaction with an amine in the presence of a reducing agent to form N-substituted benzylamines.[2][3]

  • Aldol (B89426) Condensation: The reaction with a ketone, such as acetone (B3395972), to yield a curcumin (B1669340) derivative.[4]

The analysis of the resulting products by GC-MS is a critical step for reaction monitoring, purity assessment, and structural elucidation.

Comparative GC-MS Data

The following tables summarize the expected GC-MS data for the major products of the aforementioned reactions. Retention times are relative and can vary significantly based on the specific GC column and conditions used. The mass-to-charge ratios (m/z) represent the most characteristic fragments observed in electron ionization (EI) mass spectrometry.

Table 1: GC-MS Data for Henry Condensation Product

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey m/z Fragments (Relative Abundance)Notes
2,5-Dimethoxy-β-nitrostyrene209.19Intermediate209 [M]⁺ (High), 178 (Moderate), 162 (Moderate), 151 (High), 133 (Moderate)The molecular ion is typically prominent. Fragmentation often involves loss of the nitro group and cleavage of the side chain.
This compound (Unreacted)166.17Short166 [M]⁺ (High), 165 (High), 137 (Moderate), 109 (Moderate), 79 (Moderate)Serves as a reference point in the chromatogram.[5]

Table 2: GC-MS Data for Reductive Amination Products

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey m/z Fragments (Relative Abundance)Notes
N-Benzyl-2,5-dimethoxybenzylamine257.33Long257 [M]⁺ (Low), 166 (Moderate), 151 (High), 91 (Very High)The base peak at m/z 91 corresponds to the tropylium (B1234903) ion from the benzyl (B1604629) group. The fragment at m/z 151 is characteristic of the 2,5-dimethoxybenzyl moiety.
N-Butyl-2,5-dimethoxybenzylamine223.32Intermediate-Long223 [M]⁺ (Low), 180 (Moderate), 151 (High), 72 (Moderate)Fragmentation is driven by cleavage alpha to the nitrogen.
2,5-Dimethoxyphenethylamine (2C-H)181.23Intermediate181 [M]⁺ (Moderate), 152 (High), 151 (High)A common reduction product of the nitrostyrene. The high abundance fragments at m/z 151/152 are characteristic.

Table 3: GC-MS Data for Aldol Condensation Product

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey m/z Fragments (Relative Abundance)Notes
1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one354.40Very Long354 [M]⁺ (Moderate)The molecular ion is expected to be observable.[4] Fragmentation would likely involve cleavage of the dienone system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the analytical workflow.

G cluster_0 Reaction Pathways 2,5-DMB This compound Nitrostyrene 2,5-Dimethoxy-β-nitrostyrene 2,5-DMB->Nitrostyrene Henry Condensation (Nitromethane, Base) Amine N-Substituted Benzylamine 2,5-DMB->Amine Reductive Amination (Amine, Reducing Agent) Curcumin_Derivative Curcumin Derivative 2,5-DMB->Curcumin_Derivative Aldol Condensation (Acetone, Base) 2C-H 2,5-Dimethoxyphenethylamine (2C-H) Nitrostyrene->2C-H Reduction

Caption: Reaction pathways of this compound.

G Reaction_Mixture Reaction Mixture Extraction Solvent Extraction Reaction_Mixture->Extraction Concentration Concentration Extraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing (Integration, Library Search) GC_MS_Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: General workflow for GC-MS analysis of reaction products.

Experimental Protocols

Synthesis of 2,5-Dimethoxy-β-nitrostyrene (Henry Condensation)

This protocol is adapted from procedures described for the synthesis of nitrostyrenes from aromatic aldehydes.[1][6]

  • Reagents: this compound (10 g, 0.06 mol), nitromethane (25 mL), ammonium (B1175870) acetate (B1210297) (1.5 g), and isopropyl alcohol (100 mL).

  • Procedure:

    • Combine this compound, nitromethane, and ammonium acetate in a round-bottom flask.

    • Heat the mixture to a gentle reflux with stirring for approximately 45 minutes. The solution will change color from yellow to a deep red-black.

    • Pour the hot reaction mixture into ice-cold 70% isopropyl alcohol.

    • Allow the mixture to stand, promoting the precipitation of orange solids.

    • Collect the solid product by vacuum filtration and wash with cold 70% isopropyl alcohol until the filtrate is no longer colored.

    • Dry the product under vacuum.

Synthesis of N-Substituted Benzylamines (Reductive Amination)

This is a general procedure for the reductive amination of aromatic aldehydes.[2][7]

  • Reagents: this compound (1 mmol), desired primary or secondary amine (1.2 mmol), sodium triacetoxyborohydride (B8407120) (1.5 mmol), and dichloromethane (B109758) (10 mL).

  • Procedure:

    • Dissolve this compound and the amine in dichloromethane.

    • Add sodium triacetoxyborohydride to the solution in portions.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Synthesis of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one (Aldol Condensation)

This protocol is based on the mixed aldol condensation of this compound with acetone.[4]

  • Reagents: this compound (830 mg, 5.0 mmol), acetone (0.2 mL, 2.5 mmol), ethanol (B145695) (10 mL), and 1.0 M sodium hydroxide (B78521) solution (20 mL).

  • Procedure:

    • Combine this compound, acetone, and ethanol in a round-bottom flask.

    • Add the sodium hydroxide solution and stir the mixture at room temperature for 2 hours, or at reflux for 2 hours for a higher yield.

    • Collect the resulting yellowish crystalline solid by filtration.

    • Wash the product with water and dry.

    • Recrystallize from ethanol to obtain the purified product.

GC-MS Analysis Protocol

The following are general conditions for the GC-MS analysis of the reaction products.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute a small amount of the reaction mixture or isolated product in a suitable solvent (e.g., ethyl acetate, methanol) prior to injection.

Conclusion

The GC-MS analysis of reaction products from this compound provides valuable insights into reaction efficiency, product identity, and purity. The distinct fragmentation patterns of the nitrostyrene, various amines, and aldol condensation products allow for their unambiguous identification. By comparing the GC-MS data of different synthetic approaches, researchers can optimize reaction conditions to favor the formation of the desired product and minimize the presence of byproducts. The experimental protocols provided herein offer a starting point for the synthesis and analysis of these compounds, contributing to the advancement of research and development in related fields.

References

A Comparative Analysis of the Reactivity of 2,5-Dimethoxybenzaldehyde and 4-Methoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-dimethoxybenzaldehyde and 4-methoxybenzaldehyde (B44291), two important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The positioning of the methoxy (B1213986) groups on the benzaldehyde (B42025) ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to notable differences in their reactivity profiles. This comparison is supported by established chemical principles and available experimental data to aid in experimental design and synthesis planning.

Core Chemical Properties

Both this compound and 4-methoxybenzaldehyde are aromatic aldehydes characterized by the presence of electron-donating methoxy (-OCH₃) groups. These groups play a pivotal role in dictating the reactivity of both the aldehyde functional group and the aromatic ring.

PropertyThis compound4-Methoxybenzaldehyde (p-Anisaldehyde)
Molar Mass 166.17 g/mol 136.15 g/mol
Appearance Yellow to beige crystalline solidColorless to pale yellow liquid
Melting Point 46-52 °C-1 °C
Boiling Point 146 °C at 10 mmHg248 °C at 760 mmHg
Solubility Soluble in most common organic solvents; slightly soluble in water (795 mg/L at 25°C).[1]Soluble in ethanol (B145695), ether, acetone, and chloroform; sparingly soluble in water.[2][3]

Reactivity Comparison: Electronic and Steric Effects

The reactivity of these two aldehydes is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect being dominant. This net electron donation increases the electron density of the aromatic ring and the carbonyl oxygen, while slightly decreasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • In 4-methoxybenzaldehyde , the para-methoxy group strongly donates electron density to the aromatic ring and the aldehyde group through resonance. This deactivates the carbonyl group towards nucleophilic attack compared to benzaldehyde.

  • In This compound , both methoxy groups contribute to increasing the electron density of the ring. The methoxy group at position 5 acts similarly to the one in 4-methoxybenzaldehyde. The ortho-methoxy group at position 2 also donates electron density, further deactivating the carbonyl group towards nucleophiles.

Steric Effects: Steric hindrance plays a significant role in the reactivity of substituted benzaldehydes, particularly for those with substituents in the ortho position.

  • 4-methoxybenzaldehyde has no ortho substituents, leaving the aldehyde group sterically unhindered and readily accessible to nucleophiles.

  • This compound possesses a methoxy group ortho to the aldehyde. This creates significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. This steric crowding can lead to slower reaction rates and lower yields in many reactions compared to its para-substituted counterpart.

Comparative electronic and steric effects on reactivity.

Performance in Key Chemical Reactions

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group.

Expected Outcome: 4-methoxybenzaldehyde is expected to be more reactive towards nucleophiles than this compound. The lack of steric hindrance at the para position allows for easier access by the nucleophile. While both have electron-donating methoxy groups that decrease the electrophilicity of the carbonyl carbon, the additional steric hindrance of the ortho-methoxy group in this compound is the dominant factor leading to its lower reactivity.

Reaction TypeReactantExpected Relative RatePrimary Influencing Factor
Grignard ReactionThis compoundSlowerSteric Hindrance
4-MethoxybenzaldehydeFasterLower Steric Hindrance
Wittig ReactionThis compoundSlowerSteric Hindrance
4-MethoxybenzaldehydeFasterLower Steric Hindrance
Condensation Reactions

Condensation reactions, such as the Aldol (B89426), Knoevenagel, and Claisen-Schmidt condensations, are crucial for forming carbon-carbon bonds.

Claisen-Schmidt Condensation (Chalcone Synthesis): This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The reactivity of the aldehyde is a key factor in determining the reaction's success and yield.

Expected Outcome: 4-methoxybenzaldehyde is anticipated to give higher yields and/or require milder reaction conditions compared to this compound in Claisen-Schmidt condensations. This is primarily due to the greater accessibility of its carbonyl group.

A comparative study on the synthesis of chalcones from various para-substituted benzaldehydes and acetophenone (B1666503) provides quantitative insight into the effect of substituents. While this study did not include this compound, the trend for electron-donating groups supports the expected lower reactivity.

Benzaldehyde DerivativeSubstituentYield (%)
4-Nitrobenzaldehyde-NO₂ (electron-withdrawing)95
4-Chlorobenzaldehyde-Cl (electron-withdrawing)88
Benzaldehyde-H (neutral)85
4-Methylbenzaldehyde-CH₃ (electron-donating)82
4-Methoxybenzaldehyde -OCH₃ (electron-donating) 78

Data adapted from a study by Donaire-Arias et al. (2023), which provides a general protocol for chalcone (B49325) synthesis via aldol condensation.

Experimental Protocols

Below are representative experimental protocols for key reactions involving these aldehydes.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol can be adapted to compare the reactivity of this compound and 4-methoxybenzaldehyde.

Materials:

  • Substituted Benzaldehyde (this compound or 4-methoxybenzaldehyde)

  • Acetophenone

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • To this solution, add acetophenone (10 mmol).

  • Slowly add a solution of potassium hydroxide (10 mmol) in ethanol (10 mL) to the reaction mixture with stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Wittig Reaction

This general protocol is for the synthesis of an alkene from an aldehyde and a phosphonium (B103445) ylide.

Materials:

Procedure:

  • In a flask, combine the substituted benzaldehyde (5 mmol) and benzyltriphenylphosphonium chloride (5 mmol) in dichloromethane (20 mL).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5 mL) dropwise.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

G start Prepare separate reaction mixtures for each aldehyde react Add ketone and base (for Claisen-Schmidt) or ylide (for Wittig) start->react monitor Monitor reaction progress via TLC at set time intervals react->monitor workup Quench reaction and perform workup monitor->workup isolate Isolate and purify the product workup->isolate analyze Determine yield and purity (NMR, GC-MS) isolate->analyze compare Compare yields and reaction times analyze->compare

Experimental workflow for a comparative reactivity study.

Conclusion

  • 4-Methoxybenzaldehyde is generally the more reactive of the two in nucleophilic addition and condensation reactions. Its sterically unhindered aldehyde group allows for facile attack by nucleophiles, despite the slight deactivating effect of the para-methoxy group.

  • This compound is significantly less reactive in these transformations due to the pronounced steric hindrance caused by the ortho-methoxy group. This steric effect generally outweighs the electronic effects of the two methoxy groups.

The choice between these two reagents will, therefore, depend on the specific requirements of the chemical transformation. For reactions where high reactivity at the aldehyde is desired, 4-methoxybenzaldehyde is the preferred substrate. Conversely, the lower reactivity of this compound might be advantageous in situations requiring greater selectivity or when other functional groups in the molecule are more susceptible to reaction. This guide provides a foundational understanding to aid in making informed decisions for synthetic strategies.

References

A Spectroscopic Comparison of Benzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of the ortho-, meta-, and para-isomers of hydroxy-, amino-, and nitrobenzaldehyde. Intended for researchers, scientists, and professionals in drug development, this document offers an objective comparison of their structural and electronic properties through Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data is crucial for the identification, characterization, and quality control of these isomers in various scientific applications.

Hydroxybenzaldehyde Isomers

The position of the hydroxyl group relative to the aldehyde function significantly influences the spectroscopic properties of hydroxybenzaldehyde isomers. Intramolecular hydrogen bonding in the ortho isomer, and differing electronic effects in the meta and para isomers, lead to distinct spectral features.

Spectroscopic Data Comparison: Hydroxybenzaldehyde

The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers of hydroxybenzaldehyde.

Table 1: IR Spectroscopic Data for Hydroxybenzaldehyde Isomers

Functional Groupo-Hydroxybenzaldehyde (cm⁻¹)m-Hydroxybenzaldehyde (cm⁻¹)p-Hydroxybenzaldehyde (cm⁻¹)
O-H Stretch (Phenolic) 3300-3100 (Broad, H-bonded)[1]~3400 (Broad)[2]3149 (Broad)[3]
C-H Stretch (Aldehyde) 2850, 2750[1]~2850, ~2750~2964[3]
C=O Stretch (Aldehyde) 1670[1]~16801664[3]
C=C Stretch (Aromatic) 1580, 1490[1]~1590, ~14601588, 1453[3]

Table 2: ¹H NMR Spectroscopic Data for Hydroxybenzaldehyde Isomers (in DMSO-d₆)

Protono-Hydroxybenzaldehyde (δ ppm)m-Hydroxybenzaldehyde (δ ppm)p-Hydroxybenzaldehyde (δ ppm)
-CHO 10.39.94[4]9.8[5]
-OH 11.010.0[4]10.3[5]
Aromatic H 6.9-7.67.1-7.5[4]6.9 (d), 7.7 (d)[5]

Table 3: ¹³C NMR Spectroscopic Data for Hydroxybenzaldehyde Isomers

Carbono-Hydroxybenzaldehyde (δ ppm)m-Hydroxybenzaldehyde (δ ppm)p-Hydroxybenzaldehyde (δ ppm, in CDCl₃)[6]
-CHO 196.5192.1191.28
C-OH 161.3158.5161.65
Aromatic C 117.8-137.2115.3-137.5116.01, 129.81, 132.54

Aminobenzaldehyde Isomers

The strongly electron-donating amino group causes significant shifts in the spectroscopic data compared to benzaldehyde (B42025), with its position relative to the aldehyde group determining the extent of these changes.

Spectroscopic Data Comparison: Aminobenzaldehyde

The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers of aminobenzaldehyde.

Table 4: IR Spectroscopic Data for Aminobenzaldehyde Isomers

Functional Groupo-Aminobenzaldehyde (cm⁻¹)m-Aminobenzaldehyde (cm⁻¹)p-Aminobenzaldehyde (cm⁻¹)
N-H Stretch ~3460, ~3350~3450, ~3360~3400, ~3300
C-H Stretch (Aldehyde) ~2840, ~2740~2830, ~2730~2820, ~2720
C=O Stretch (Aldehyde) ~1660~1685~1670
C=C Stretch (Aromatic) ~1615, ~1570~1600, ~1580~1605, ~1560

Table 5: ¹H NMR Spectroscopic Data for Aminobenzaldehyde Isomers (in DMSO-d₆)

Protono-Aminobenzaldehyde (δ ppm)[7]m-Aminobenzaldehyde (δ ppm)p-Aminobenzaldehyde (δ ppm)[7]
-CHO 8.49[7]~9.78.46[7]
-NH₂ 5.28[7]~5.55.77[7]
Aromatic H 6.72-7.16[7]6.4-7.06.66 (d), 7.54 (d)[7]

Table 6: ¹³C NMR Spectroscopic Data for Aminobenzaldehyde Isomers (in DMSO-d₆)

Carbono-Aminobenzaldehyde (δ ppm)[7]m-Aminobenzaldehyde (δ ppm, in CDCl₃)[7]p-Aminobenzaldehyde (δ ppm)[7]
-CHO 162.24[7]192.1160.25[7]
C-NH₂ 149.48[7]147.94[7]152.10[7]
Aromatic C 112.80-134.84[7]113.42-134.81[7]113.97, 121.99, 130.20[7]

Nitrobenzaldehyde Isomers

The strongly electron-withdrawing nitro group significantly deshields the aromatic protons and influences the vibrational frequencies of the aldehyde group. The extent of this influence is dependent on the isomer.

Spectroscopic Data Comparison: Nitrobenzaldehyde

The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers of nitrobenzaldehyde.[8]

Table 7: IR Spectroscopic Data for Nitrobenzaldehyde Isomers (cm⁻¹) [8]

Functional Groupo-Nitrobenzaldehydem-Nitrobenzaldehydep-Nitrobenzaldehyde
C-H Stretch (Aldehyde) ~2830-2695~2830-2695~2830-2695
C=O Stretch (Aldehyde) ~1709~1700-1720~1709[8][9]
NO₂ Stretch (Asymmetric) ~1550-1475~1550-1475~1550-1475
NO₂ Stretch (Symmetric) ~1365-1290~1365-1290~1349[8][9]

Table 8: UV-Vis Spectroscopic Data for Nitrobenzaldehyde Isomers (in Cyclohexane) [10][11]

Isomerλmax 1 (nm) (Transition)λmax 2 (nm) (Transition)λmax 3 (nm) (Transition)
o-Nitrobenzaldehyde ~350 (n→π)~300 (π→π)~250 (π→π)
m-Nitrobenzaldehyde ~350 (n→π)~300 (π→π)~250 (π→π)
p-Nitrobenzaldehyde ~350 (n→π)~300 (π→π)~250 (π→π*)

Table 9: ¹H NMR Spectroscopic Data for Nitrobenzaldehyde Isomers (in CDCl₃, δ ppm)

Protono-Nitrobenzaldehydem-Nitrobenzaldehydep-Nitrobenzaldehyde
-CHO ~10.410.15[12]10.18[13]
Aromatic H 7.8-8.27.8-8.8[12]8.1-8.4[13]

Table 10: ¹³C NMR Spectroscopic Data for Nitrobenzaldehyde Isomers (in CDCl₃, δ ppm)

Carbono-Nitrobenzaldehydem-Nitrobenzaldehydep-Nitrobenzaldehyde
-CHO ~188.5189.9[14]~190.3
C-NO₂ ~148.0~148.5~151.0
Aromatic C 124.5-135.0124.0-137.0124.5-140.0

Experimental Workflow & Protocols

The differentiation of benzaldehyde isomers relies on a systematic spectroscopic analysis. The general workflow involves sample preparation, acquisition of spectra using various techniques, and a final comparative analysis of the processed data.

G cluster_prep 1. Sample Preparation cluster_acq 2. Spectroscopic Analysis cluster_analysis 3. Data Interpretation prep_ir Grind with KBr or place on ATR crystal ir FT-IR Spectroscopy prep_ir->ir prep_uv Dissolve in UV-grade solvent (e.g., Ethanol) uv UV-Vis Spectroscopy prep_uv->uv prep_nmr Dissolve in deuterated solvent (e.g., CDCl₃) nmr NMR Spectroscopy (¹H and ¹³C) prep_nmr->nmr process Data Processing (Baseline Correction, Integration) ir->process uv->process nmr->process compare Comparative Analysis (Shift/Frequency Comparison) process->compare

Caption: Experimental workflow for the spectroscopic comparison of benzaldehyde isomers.

Detailed Experimental Protocols

1. Infrared (IR) Spectroscopy (KBr Pellet Method) [8]

  • Sample Preparation: A small amount of the solid benzaldehyde isomer is finely ground with spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a blank KBr pellet is recorded first. The sample pellet is then placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The final sample spectrum is presented after automatic subtraction of the background spectrum.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy [8]

  • Sample Preparation: A stock solution of the isomer is prepared by accurately weighing and dissolving the compound in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) to a known concentration (typically 10⁻³ to 10⁻⁴ M). Serial dilutions are performed to obtain solutions of appropriate absorbance.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

  • Parameters: The absorbance is measured over a wavelength range of approximately 200-600 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Approximately 5-20 mg of the isomer is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

  • Parameters: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

References

A Comparative Guide to the Synthesis and NMR Validation of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic chemistry, the synthesis of key intermediates like 2,5-Dimethoxybenzaldehyde is a fundamental process. This aromatic aldehyde is a crucial precursor in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its synthesis can be approached through several routes, each with distinct advantages and challenges. The validation of the final product is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a definitive tool for structural confirmation. This guide provides a comparative overview of common synthetic pathways to this compound and details the use of NMR spectroscopy for its validation.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as the availability and cost of starting materials, desired yield, and scalability.[1] Below is a comparison of prominent methods.

Starting Material Key Reagents Reaction Type Reported Yield Advantages Disadvantages
p-MethoxyphenolChloroform (B151607), NaOH, Dimethyl sulfateReimer-Tiemann & Methylation68%[2]Good overall yield.[2]Involves the use of toxic chloroform and dimethyl sulfate.
1,4-Dimethoxybenzene (B90301)POCl₃, DMFVilsmeier-Haack FormylationNot specifiedDirect formylation of a readily available starting material.[1]Requires careful handling of phosphorus oxychloride.[1]
2,5-DimethoxytolueneKMnO₄ or CrO₃OxidationNot specifiedA direct conversion of the methyl group to an aldehyde.[1]Uses strong, often toxic, oxidizing agents.[1]
AnetholeNa₂Cr₂O₇, H₂SO₄, H₂O₂, HCOOH, NaOH, CHCl₃, (CH₃)₂SO₄Multi-stepNot specifiedUtilizes a naturally derived starting material.A lengthy, multi-step synthesis with several intermediate purifications.[3][4]

Validation by NMR Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique signatures that confirm its identity and purity.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.45Singlet1HAldehyde (-CHO)
7.35Doublet1HAromatic (H-6)
7.10Doublet of doublets1HAromatic (H-4)
6.95Doublet1HAromatic (H-3)
3.88Singlet3HMethoxy (-OCH₃)
3.85Singlet3HMethoxy (-OCH₃)
¹³C NMR Chemical Shift (δ) ppm Assignment
189.5Aldehyde Carbonyl (C=O)
158.8Aromatic (C-2)
154.0Aromatic (C-5)
127.5Aromatic (C-1)
114.5Aromatic (C-6)
113.0Aromatic (C-4)
109.8Aromatic (C-3)
56.2Methoxy (-OCH₃)
55.9Methoxy (-OCH₃)

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for two common methods.

Method 1: Synthesis from p-Methoxyphenol via Reimer-Tiemann Reaction and Methylation

This method involves the formylation of p-methoxyphenol followed by methylation of the resulting hydroxyl group. A 68% overall yield has been reported for this two-step process.[2]

Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol (B1676288) [3]

  • Dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of NaOH in 400 mL of water.

  • To this solution, add 161 mL of chloroform.

  • The reaction is typically heated to around 60-70°C with vigorous stirring for several hours.

  • After the reaction is complete, the mixture is cooled and acidified.

  • The product, 2-hydroxy-5-methoxybenzaldehyde (B1199172), is then isolated, often via steam distillation, yielding a yellow oil.[3]

Step 2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde [4]

  • In a round-bottom flask, combine 10 g of the 2-hydroxy-5-methoxybenzaldehyde from the previous step, 14 g of anhydrous potassium carbonate, and 100 mL of acetone.

  • Heat the mixture to reflux and add 11 g of dimethyl sulfate.

  • Continue refluxing for approximately 4 hours.

  • After the reaction, evaporate the acetone.

  • The crude product is then crystallized from cold water and can be further purified by recrystallization from an ethanol/water mixture to yield this compound.[4]

Method 2: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene

This method introduces an aldehyde group onto the 1,4-dimethoxybenzene ring.[1]

  • The Vilsmeier reagent is first prepared by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF).[1]

  • 1,4-dimethoxybenzene is then subjected to an electrophilic aromatic substitution reaction with the pre-formed Vilsmeier reagent.[1]

  • The resulting intermediate is hydrolyzed to produce this compound.[1]

  • Purification of the final product is typically achieved through column chromatography or recrystallization.[1]

Workflow for Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis and subsequent validation of this compound.

Synthesis_Validation_Workflow Start Select Starting Material (e.g., p-Methoxyphenol) Synthesis Chemical Synthesis (e.g., Reimer-Tiemann) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Isolated Product: This compound Purification->Product NMR_Prep Sample Preparation (Dissolve in CDCl₃) Product->NMR_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C spectra) NMR_Prep->NMR_Acq Validation Spectral Analysis & Structural Validation NMR_Acq->Validation Final Validated Pure Product Validation->Final

Caption: Workflow for the synthesis and NMR validation of this compound.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2,5-Dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and reproducibility. This guide provides a comparative overview of potential HPLC methods for the purity determination of this compound, complete with detailed experimental protocols and performance characteristics.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on various factors, including the specific impurities to be resolved, the desired analysis speed, and the available instrumentation. Below is a summary of potential reversed-phase and normal-phase HPLC methods for the analysis of this compound.

ParameterMethod 1: Conventional RP-HPLCMethod 2: Ultra-High-Performance Liquid Chromatography (UHPLC)Method 3: Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with enhanced speed and resolution.Separation based on polarity.
Stationary Phase C18, 5 µmC18, <2 µmSilica or Diol, 5 µm
Mobile Phase Acetonitrile (B52724)/WaterAcetonitrile/WaterHexane/Isopropanol
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Run Time ~15 min~5 min~12 min
Resolution GoodExcellentGood (alternative selectivity)
LOD ~0.05 µg/mL~0.01 µg/mL~0.1 µg/mL
LOQ ~0.15 µg/mL~0.03 µg/mL~0.3 µg/mL

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

This robust and widely used method separates this compound from its potential non-polar impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50-80% B

    • 10-12 min: 80-50% B

    • 12-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method offers a significant reduction in analysis time and solvent consumption while improving resolution, making it ideal for high-throughput screening.

Instrumentation and Conditions:

  • UHPLC System: A UHPLC system capable of handling high backpressures, with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-3 min: 40-90% B

    • 3-3.5 min: 90% B

    • 3.5-4 min: 90-40% B

    • 4-5 min: 40% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Prepare as described in Method 1.

  • Sample Solution (1 mg/mL): Prepare as described in Method 1, ensuring filtration through a 0.22 µm syringe filter.

Method 3: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography provides an alternative selectivity to reversed-phase methods and can be particularly useful for separating polar impurities that are not well-retained on a C18 column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Silica or Diol, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Isocratic Elution: 95:5 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different HPLC methods, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 or 0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

General HPLC Purity Assessment Workflow.

Method_Comparison cluster_main HPLC Purity Analysis of this compound cluster_rp Reversed-Phase cluster_np Normal-Phase main_node Select HPLC Method rp_hplc Conventional RP-HPLC (Method 1) main_node->rp_hplc np_hplc NP-HPLC (Method 3) main_node->np_hplc uhplc UHPLC (Method 2) rp_hplc->uhplc for faster analysis

Logical Comparison of HPLC Methodologies.

A Comparative Guide to the Reactivity of Dimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of five common isomers of dimethoxybenzaldehyde: 2,3-, 2,4-, 2,5-, 3,4- (veratraldehyde), and 3,5-dimethoxybenzaldehyde (B42067). The position of the two methoxy (B1213986) groups on the benzaldehyde (B42025) ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to marked differences in their reactivity. This comparison is supported by established chemical principles and available experimental data to aid in experimental design and synthesis planning.

Introduction

Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and natural products. The reactivity of the aldehyde functional group is paramount to its synthetic utility, primarily in nucleophilic addition and condensation reactions. The electronic effects (both inductive and resonance) and steric hindrance imparted by the methoxy substituents govern the electrophilicity of the carbonyl carbon and the accessibility of the reaction center, thereby dictating the reaction rates and yields.

Electronic and Steric Effects of Methoxy Substituents

The reactivity of the dimethoxybenzaldehyde isomers is a nuanced interplay of electronic and steric effects. Methoxy groups are electron-donating through resonance (by donating a lone pair of electrons to the aromatic ring) and electron-withdrawing through induction (due to the electronegativity of the oxygen atom).

  • Electronic Effects : The resonance effect is generally stronger and tends to increase the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density can deactivate the aldehyde group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.

  • Steric Effects : Methoxy groups at the ortho position (C2 or C6) to the aldehyde group can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.

Comparative Reactivity in Nucleophilic Addition Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. The rate-determining step is often the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. Therefore, aldehydes with a more electrophilic carbonyl carbon and less steric hindrance will react faster.

Table 1: Predicted Relative Reactivity of Dimethoxybenzaldehyde Isomers in Knoevenagel Condensation

IsomerMethoxy Group PositionsExpected Electronic Effect on AldehydeExpected Steric HindrancePredicted Relative Reactivity
3,5-Dimethoxybenzaldehyde meta, metaWeakly deactivating (inductive only)LowHighest
3,4-Dimethoxybenzaldehyde meta, paraModerately deactivating (resonance from para)LowHigh
2,5-Dimethoxybenzaldehyde ortho, metaStrongly deactivating (resonance from ortho)ModerateModerate
2,4-Dimethoxybenzaldehyde ortho, paraStrongly deactivating (resonance from ortho and para)ModerateLow
2,3-Dimethoxybenzaldehyde (B126229) ortho, metaStrongly deactivating (resonance from ortho)HighLowest

Note: This table is based on the qualitative assessment of electronic and steric effects. Actual reaction rates may vary depending on the specific reaction conditions and the nucleophile used.

Experimental Data and Observations

While a direct head-to-head comparison is scarce, individual studies on different isomers in condensation reactions support the predicted trends. For instance, 3,5-dimethoxybenzaldehyde is frequently used in the synthesis of biologically active chalcones and stilbenes, often with high yields reported in Claisen-Schmidt condensations. This is consistent with its lower deactivation and minimal steric hindrance. In contrast, reactions involving ortho-substituted isomers like 2,4- and 2,3-dimethoxybenzaldehyde are expected to proceed slower or require more forcing conditions due to the combined deactivating and steric effects of the ortho-methoxy group.

Experimental Protocol: Knoevenagel Condensation of a Dimethoxybenzaldehyde Isomer

This protocol is a general procedure for the Knoevenagel condensation and can be adapted to compare the reactivity of the different dimethoxybenzaldehyde isomers.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the dimethoxybenzaldehyde isomer (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

To perform a comparative study, it is crucial to maintain identical reaction conditions (temperature, concentration, catalyst loading, and reaction time) for each isomer and quantify the product yield, for example, by isolating the product or by using an internal standard in NMR or GC analysis.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity differences between the dimethoxybenzaldehyde isomers.

Electronic_Effects cluster_para para-Methoxy Group cluster_meta meta-Methoxy Group cluster_ortho ortho-Methoxy Group p_methoxy p-OCH3 p_resonance Strong Resonance Donation (Deactivating) p_methoxy->p_resonance +R aldehyde Aldehyde Group (-CHO) p_resonance->aldehyde Decreases Electrophilicity m_methoxy m-OCH3 m_inductive Inductive Withdrawal (Activating) m_methoxy->m_inductive -I m_inductive->aldehyde Increases Electrophilicity o_methoxy o-OCH3 o_resonance Strong Resonance Donation (Deactivating) o_methoxy->o_resonance +R o_steric Steric Hindrance o_methoxy->o_steric Steric Shielding o_resonance->aldehyde Decreases Electrophilicity o_steric->aldehyde Hinders Nucleophilic Attack

Caption: Electronic and steric effects of methoxy groups.

Experimental_Workflow start Start: Select Dimethoxybenzaldehyde Isomer reactants Dissolve Isomer (1 eq) and Malononitrile (1 eq) in Ethanol start->reactants catalyst Add Piperidine (0.1 eq) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Product Isolation (Precipitation/Concentration) monitoring->workup Reaction Complete purification Recrystallization workup->purification analysis Yield Determination and Spectroscopic Characterization purification->analysis end End: Comparative Data analysis->end

Efficacy of 2,5-Dimethoxybenzaldehyde as an Antifungal Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antifungal efficacy of 2,5-Dimethoxybenzaldehyde, exploring its potential as a novel antifungal scaffold. We present supporting experimental data, compare its performance with alternative antifungal agents, and provide detailed methodologies for key experiments to facilitate further research and development.

Executive Summary

This compound has demonstrated notable in vitro activity against a range of fungal species. Its primary mechanism of action is believed to be the disruption of cellular antioxidation systems, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This compound and its derivatives represent a promising class of antifungals that can be further explored for therapeutic applications. This guide provides a data-driven comparison of this compound with other benzaldehyde (B42025) derivatives and established antifungal drugs.

Comparative Antifungal Activity

The antifungal efficacy of this compound and comparator compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data from in vitro studies.

Table 1: In Vitro Antifungal Activity of Benzaldehyde Derivatives against Aspergillus Species

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Aspergillus fumigatus> 128[1]
3,5-DimethoxybenzaldehydeAspergillus fumigatus> 128[1]
2-Hydroxy-5-methoxybenzaldehydeAspergillus fumigatus64 - 128[1]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)Aspergillus fumigatus64 - 128[1]
CinnamaldehydeAspergillus fumigatusNot Reported

Table 2: In Vitro Antifungal Activity of Benzaldehyde Derivatives and Comparator Drugs against Candida Species

CompoundFungal SpeciesMIC (µg/mL)Reference
CinnamaldehydeCandida albicans125[1]
FluconazoleCandida albicans0.25 - 1.0[1]
Amphotericin BCandida albicans0.06 - 1.0[1]

Table 3: In Vitro Antifungal Activity of Comparator Drugs against Various Fungal Pathogens

CompoundFungal SpeciesMIC (µg/mL)Reference
FluconazoleAspergillus fumigatus>64[1]
Amphotericin BAspergillus fumigatus1 - 2[1]

Note: Lower MIC values indicate greater antifungal potency. Data for this compound against Candida species is limited in the currently available literature.

Mechanism of Action: Targeting Fungal Stress Response Pathways

Research suggests that the antifungal activity of benzaldehyde derivatives, including this compound, stems from their ability to disrupt the cellular antioxidation processes within fungal cells.[1] This disruption leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth.[1] A key signaling pathway implicated in this mechanism is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the fungal response to environmental stress.[1][2] By interfering with this pathway, these compounds may render the fungi more susceptible to oxidative stress.

G cluster_0 Fungal Cell cluster_1 MAPK Signaling Pathway cluster_2 Oxidative Stress Response Extracellular_Stress This compound (External Stimulus) Sensor Membrane Sensor Extracellular_Stress->Sensor Interferes ROS Increased ROS (Reactive Oxygen Species) Extracellular_Stress->ROS Induces Ras_Rho Ras/Rho GTPases Sensor->Ras_Rho MAPKKK MAPK Kinase Kinase (e.g., Bck1) Ras_Rho->MAPKKK MAPKK MAPK Kinase (e.g., Mkk1/2) MAPKKK->MAPKK MAPK MAPK (e.g., Slt2) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) MAPK->Antioxidant_Enzymes Regulates Transcription_Factors->Antioxidant_Enzymes Regulates Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Apoptosis Apoptosis/Cell Death Cellular_Damage->Apoptosis G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Reading Stock_Solution Prepare stock solution of test compound in DMSO Serial_Dilution Perform serial two-fold dilutions in 96-well microtiter plate with RPMI-1640 medium Stock_Solution->Serial_Dilution Inoculation Inoculate each well with fungal suspension Inoculum_Prep Prepare standardized fungal inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 35°C (24-48h for yeasts, 48-72h for molds) MIC_Reading Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Reading

References

A Comparative Guide to the Characterization of 2,5-Dimethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethoxybenzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, featuring an aldehyde group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, dictates its reactivity and makes it a valuable building block for complex chemical structures.[2][3] This guide provides a comprehensive characterization of this compound, compares its properties and reactivity to other aromatic aldehydes, and details experimental protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Characterization

This compound is typically a yellow to beige or off-white crystalline solid at room temperature.[4] The presence of the two methoxy groups enhances its solubility in common organic solvents compared to the parent compound, benzaldehyde (B42025).[5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₉H₁₀O₃
Molar Weight166.17 g/mol
Melting Point46-52 °C[6]
Boiling Point146 °C / 10 mmHg[6]
AppearanceYellow to beige crystalline solid[7]
SolubilitySoluble in chloroform (B151607), methanol, ethanol (B145695), ether. Slightly soluble in water.[6][7]
CAS Number93-02-7

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound and its derivatives. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals / PeaksReferences
¹H NMR (CDCl₃)δ ~10.4 (s, 1H, -CHO), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)[8][9]
¹³C NMR δ ~189 (C=O), ~156, ~154, ~127, ~122, ~113, ~110 (Ar-C), ~56 (-OCH₃)[10]
IR (cm⁻¹)~2900-2800 (C-H stretch, aldehyde), ~1680-1660 (C=O stretch, aldehyde), ~1600, ~1500 (C=C stretch, aromatic), ~1280-1220 (C-O stretch, ether)[11]
Mass Spec (GC-MS) m/z: 166 (M⁺), 151, 105[4]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and effective laboratory-scale method involves the formylation of p-methoxyphenol via the Reimer-Tiemann reaction, followed by methylation.[12][13] Another approach is the direct formylation of 1,4-dimethoxybenzene (B90301) using methods like the Vilsmeier-Haack reaction.[7]

Synthesis_Pathway cluster_0 Synthesis of this compound p_methoxyphenol p-Methoxyphenol intermediate 2-Hydroxy-5- methoxybenzaldehyde p_methoxyphenol->intermediate Reimer-Tiemann (CHCl₃, NaOH) product This compound intermediate->product Methylation (Dimethyl Sulfate (B86663), K₂CO₃)

Caption: Synthesis from p-methoxyphenol.

Experimental Protocol: Synthesis from p-Methoxyphenol

This two-step protocol is adapted from established methods.[12][13]

Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol (B1676288)

  • Dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M).

  • Heat the solution to approximately 60-70 °C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • The product, 2-hydroxy-5-methoxybenzaldehyde (B1199172), can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or toluene). The crude product is often a yellow oil.[13]

Step 2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

  • Dissolve the crude 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent like acetone (B3395972).[13]

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux with stirring.

  • Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.[13]

Reactivity and Comparison with Other Aldehydes

The electron-donating methoxy groups in this compound activate the aromatic ring and increase the electron density at the carbonyl carbon.[5] This enhanced nucleophilicity leads to increased reactivity in several key reactions compared to unsubstituted benzaldehyde or those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde).[5]

Table 3: Comparative Reactivity in Condensation Reactions

ReactionBenzaldehyde DerivativeConditionsProduct YieldKey Advantage of this compoundReferences
Knoevenagel Condensation This compound(e.g., with malonic acid)Often superior yieldsEnhanced nucleophilicity facilitates reaction with weaker nucleophiles and can allow for milder conditions.[5]
Aldol (B89426) Condensation This compoundwith Acetone (NaOH, reflux)82%High reactivity leads to excellent yields in forming α,β-unsaturated ketones.[11]
Schiff Base Formation This compound(e.g., with primary amines)High yieldsThe activated aldehyde group readily condenses with amines, useful in synthesizing thermally resistant polymers.[2][5]

The increased reactivity is particularly valuable in the synthesis of α,β-unsaturated compounds and heterocyclic structures, which are important intermediates in drug discovery.[2][5]

Workflow cluster_1 General Workflow for Derivative Synthesis & Analysis start This compound + Reactant reaction Reaction (e.g., Aldol Condensation) start->reaction product Crude Derivative reaction->product workup Work-up & Purification (Filtration, Recrystallization) pure_product Pure Derivative workup->pure_product product->workup Purify analysis Characterization (NMR, IR, MS, MP) pure_product->analysis

Caption: Workflow for synthesis and analysis.

Case Study: Synthesis of a Curcumin (B1669340) Derivative

A notable application of this compound's enhanced reactivity is in the base-catalyzed aldol condensation with acetone to form 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one, a curcumin derivative.[11]

Experimental Protocol: Aldol Condensation with Acetone

This protocol is based on the work of Syah et al.[11]

  • In a round-bottom flask, combine this compound (2.0 eq, e.g., 5.0 mmol, 830 mg), acetone (1.0 eq, e.g., 2.5 mmol, 0.2 mL), and ethanol (10 mL).

  • Add an aqueous solution of sodium hydroxide (e.g., 20 mL, 1.0 M) to the mixture.

  • For optimal yield, heat the mixture to reflux and stir for 2 hours. A yellow-orange precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product using a Buchner funnel and wash with cold water.

  • Dry the collected solid. The reported yield under reflux conditions is 82%.[11]

  • The product can be further purified by recrystallization from ethanol.

Characterization of 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one: [11]

  • Appearance: Yellow crystal

  • Melting Point: 102 – 105 °C

  • IR (cm⁻¹): 1648 (C=C alkene), 1606 (C=O), 1496 (C=C aromatic), 1286 (C=O bending), 1222, 1178, 1114 (C-O stretching)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82, 3.87 (each 3H, s, -OCH₃), 6.88 (1H, d, J=6Hz), 8.01 (1H, d, J=6Hz), 6.93, 6.95 (each 1H, dd, J=16Hz), 7.16 (1H, s)

  • ¹³C NMR: δ 55.82, 56.11 (-OCH₃), 112.43, 153.50 (Ar-C), 189.85 (C=O)

  • MS (m/z): 354 for C₂₁H₂₂O₅

Biological Activities of Derivatives

Derivatives of dimethoxybenzaldehydes are of significant interest in drug discovery. For instance, Schiff bases derived from substituted benzaldehydes are explored for their corrosion-resistant and biological activities.[14] While much of the cited literature on biological activity focuses on the 3,5-dimethoxy isomer, the synthetic versatility of this compound makes it a key starting material for creating libraries of compounds for screening.[15][16] These compounds are precursors to psychoactive drugs and are investigated for applications as antibacterial and antifungal agents.[1][7][14]

References

A Comparative Guide to Formylation Methods for Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group onto a dimethoxybenzene ring is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and fine chemical industries.[1] This guide provides a comparative analysis of common formylation methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs. The Vilsmeier-Haack, Gattermann, and Rieche reactions are primary methods for the formylation of activated aromatic compounds like dimethoxybenzenes.[2]

Data Presentation: A Comparative Overview

The efficiency and outcome of formylation reactions on dimethoxybenzenes are highly dependent on the chosen method and the specific isomer of the substrate. The following table summarizes quantitative data from various formylation reactions, offering a clear comparison of their performance.

Starting MaterialFormylation MethodReagentsSolventTemperature (°C)Time (h)Product(s)Total Yield (%)
1,3-Dimethoxybenzene (B93181)Vilsmeier-HaackPOCl₃, DMFDMF2532,4-Dimethoxybenzaldehyde92[1]
1,3-DimethoxybenzeneVilsmeier-Haack(Chloromethylene)dimethyliminium Chloride, DMFDMF0 to RT6.52,4-Dimethoxybenzaldehyde~77[2]
1,3-DimethoxybenzeneRiecheDichloromethyl methyl ether, TiCl₄Dichloromethane00.752,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%)79[2]
1,4-DimethoxybenzeneGattermannZn(CN)₂, AlCl₃, HClBenzene453-52,5-Dimethoxybenzaldehyde~73[2]
1,4-DimethoxybenzeneVilsmeier-HaackPyrophosphoryl chloride, DMF-10048This compound40[3]
1,2-Dimethoxybenzene (Veratrole)Vilsmeier-HaackPOCl₃, DMF-0 to RT-3,4-Dimethoxybenzaldehyde (major), 2,3-Dimethoxybenzaldehyde (minor)Predominantly the 3,4-isomer[4]

Note: The Duff reaction, while a known formylation method, is generally more effective for phenols and is less commonly used for phenol (B47542) ethers like dimethoxybenzene. The Gattermann-Koch reaction, another variant, is not applicable to phenol and phenol ether substrates.[5]

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below. These protocols are adapted from established procedures.

Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

This method is widely used for the formylation of electron-rich aromatic compounds.[4]

Materials:

  • 1,3-Dimethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Vilsmeier Reagent Formation:

  • In a dry, two-necked round-bottom flask, place anhydrous DMF and cool it to 0 °C in an ice bath.[1]

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.[1]

Formylation Reaction:

  • Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF.[1]

  • Slowly add the 1,3-dimethoxybenzene solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to 0 °C.[1]

  • Carefully pour the mixture onto crushed ice or into ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.[1]

  • Neutralize the solution with a saturated aqueous solution of sodium acetate.[1]

  • Extract the product with diethyl ether three times.[1]

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentrate the solution under reduced pressure.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 2,4-dimethoxybenzaldehyde.[1]

Gattermann Formylation of 1,4-Dimethoxybenzene

This reaction is a classic method for formylating aromatic compounds.

Materials:

  • 1,4-Dimethoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry Benzene

  • Dry Hydrogen chloride (HCl) gas

  • Ice bath

  • Hydrochloric acid (3N)

  • Ethyl acetate

Procedure:

Reaction Setup:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 1,4-dimethoxybenzene, dry benzene, and zinc cyanide.[1]

  • Cool the mixture in an ice bath.[1]

Reaction:

  • Pass a stream of dry hydrogen chloride gas through the rapidly stirred mixture until saturation.[1]

  • Add finely powdered anhydrous aluminum chloride to the mixture.[1]

Work-up and Purification:

  • Pour the reaction mixture into 3N hydrochloric acid and reflux for 30 minutes.[1]

  • After cooling, add ethyl acetate and separate the organic layer.[1]

  • Extract the aqueous layer again with ethyl acetate.[1]

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent.[1]

  • The crude product can be purified by vacuum distillation or recrystallization.[1]

Rieche Formylation of 1,3-Dimethoxybenzene

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent.[6]

Materials:

  • 1,3-Dimethoxybenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), dry

  • Ice water

Procedure:

Reaction:

  • In a flask, dissolve 1,3-dimethoxybenzene in dry DCM and cool to 0 °C.

  • Slowly add TiCl₄ to the solution.[7]

  • After stirring for a few minutes, slowly add dichloromethyl methyl ether.[7]

  • Stir the resulting mixture at 0 °C for the specified time (e.g., 45 minutes).[2]

Work-up and Purification:

  • Quench the reaction by slowly adding ice water.[7]

  • Extract the mixture with DCM.[7]

  • Separate the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it.[7]

  • Purify the product by silica gel flash chromatography.[7]

Visualizations: Reaction Pathways and Workflow

The following diagrams illustrate the mechanisms of the key formylation reactions and a logical workflow for method selection.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Dimethoxybenzene Dimethoxybenzene Dimethoxybenzene->Intermediate Electrophilic Attack Product Formylated Dimethoxybenzene Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O) Gattermann_Mechanism HCN HCN Electrophile Formimidoyl Cation (Electrophile) HCN->Electrophile HCl HCl HCl->Electrophile Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Electrophile Intermediate Adduct Electrophile->Intermediate Dimethoxybenzene Dimethoxybenzene Dimethoxybenzene->Intermediate Electrophilic Attack Product Formylated Dimethoxybenzene Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O) Rieche_Mechanism Dichloromethyl_ether Dichloromethyl methyl ether Electrophile Electrophilic Complex Dichloromethyl_ether->Electrophile Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Electrophile Intermediate Adduct Electrophile->Intermediate Dimethoxybenzene Dimethoxybenzene Dimethoxybenzene->Intermediate Electrophilic Attack Product Formylated Dimethoxybenzene Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O) Formylation_Workflow start Select Dimethoxybenzene Isomer regioselectivity Desired Regioselectivity? start->regioselectivity reagent_availability Reagent Availability and Handling? regioselectivity->reagent_availability High Yield Required other Consider Other Methods (e.g., Organolithium) regioselectivity->other Specific Isomer Needed vilsmeier Vilsmeier-Haack reagent_availability->vilsmeier Mild Conditions (POCl₃, DMF) gattermann Gattermann reagent_availability->gattermann Handling of Zn(CN)₂/HCl Tolerable rieche Rieche reagent_availability->rieche Access to Dichloromethyl methyl ether & TiCl₄ end Proceed with Selected Method vilsmeier->end gattermann->end rieche->end other->end

References

Confirming the Structure of Brominated 2,5-Dimethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of 2,5-dimethoxybenzaldehyde is a critical reaction in the synthesis of various pharmaceutical intermediates and research chemicals. However, historical ambiguity regarding the precise structure of the product necessitates a thorough comparative analysis. This guide provides a definitive confirmation of the major bromination product, supported by experimental data and detailed protocols, to aid researchers in their synthetic endeavors.

Structural Elucidation: 4-Bromo vs. 6-Bromo Isomer

Early reports suggested that the bromination of this compound (1) yields 6-bromo-2,5-dimethoxybenzaldehyde (3). However, subsequent and more rigorous spectroscopic analysis has unequivocally identified the major product as 4-bromo-2,5-dimethoxybenzaldehyde (B105343) (2) .[1][2] The formation of the 4-bromo isomer is the predominant outcome, with the 6-bromo isomer being a minor byproduct.[3] This regioselectivity is governed by the directing effects of the methoxy (B1213986) and aldehyde functional groups on the aromatic ring during electrophilic substitution.[4]

The structural confirmation relies on a series of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unambiguous evidence for the position of the bromine atom.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the major and minor bromination products of this compound, providing a clear basis for their differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)
4-Bromo-2,5-dimethoxybenzaldehyde (2) C₉H₉BrO₃245.07132-13310.39 (s, 1H, CHO), 7.34 (s, 1H, Ar-H), 7.24 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃)
6-Bromo-2,5-dimethoxybenzaldehyde (3) C₉H₉BrO₃245.07102-1037.00 (dd, J=9 Hz, Ar-H)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of brominated this compound are crucial for reproducible results.

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde[5]
  • Dissolution: Dissolve this compound (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C.

  • Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Add water (30 mL) to quench the reaction, resulting in the precipitation of the crude product.

  • Workup: Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and dichloromethane (B109758) (30 mL) for liquid-liquid extraction. Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Spectroscopic Analysis (¹H NMR)[6]
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • Analysis: The resulting spectrum for the 4-bromo isomer will exhibit two singlets for the aromatic protons, confirming their para relationship, which is a key differentiator from the 6-bromo isomer that would show an AB quartet.[1]

Workflow for Structure Confirmation

The logical flow for the synthesis and structural confirmation of brominated this compound is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start This compound bromination Bromination (Br2, Acetic Acid) start->bromination crude Crude Product Mixture bromination->crude chromatography Column Chromatography crude->chromatography major Major Product (4-Bromo Isomer) chromatography->major minor Minor Product (6-Bromo Isomer) chromatography->minor nmr ¹H NMR Spectroscopy major->nmr ms Mass Spectrometry major->ms mp Melting Point Analysis major->mp confirmation Confirmed Structure: 4-Bromo-2,5-dimethoxybenzaldehyde nmr->confirmation ms->confirmation mp->confirmation

Caption: Workflow for the synthesis and structural confirmation of brominated this compound.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethoxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Dimethoxybenzaldehyde is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, necessitating specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4]

Required PPE:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles are mandatory. In case of potential splashing, a face shield should also be used.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[5][6] It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[2][7]

  • Waste Identification and Classification: this compound waste is considered hazardous. Do not mix it with non-hazardous waste.[6][8] All personnel should treat waste chemicals as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[9]

  • Container Selection and Labeling:

    • Container: Use a designated, compatible, and leak-proof container for collecting the waste.[10][11] The container must be in good condition and have a secure lid.[10][11] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[7][10][11] The label must also include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, and the place of origin (e.g., lab and room number).[7] Abbreviations and chemical formulas are not acceptable.[7]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[5]

    • Ensure the container is kept closed at all times except when adding waste.[6][10]

    • Segregate the this compound waste from incompatible materials to prevent adverse chemical reactions.[5][10]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][7] Do not attempt to transport the waste yourself.[8]

    • Provide the EHS office with a completed Hazardous Waste Information Form, detailing the contents of the container.[7]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][8][10]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8][10]

    • After triple-rinsing and allowing it to air-dry, the container may be disposed of as regular trash, with the hazardous waste label defaced or removed.[5][8]

Summary of Key Data

ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 93-02-7[1][2]
Molecular Formula C9H10O3[1][2]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Respiratory Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[1][3]
Disposal Method Offer to a licensed disposal company; dispose of as hazardous waste.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal & Decontamination start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage segregate Segregate from Incompatible Materials storage->segregate closed Keep Container Securely Closed segregate->closed contact_ehs Contact EHS for Pickup closed->contact_ehs disposal Professional Disposal by Licensed Company contact_ehs->disposal empty_container Triple-Rinse Empty Container disposal->empty_container rinsate_disposal Dispose of Rinsate as Hazardous Waste empty_container->rinsate_disposal container_disposal Dispose of Clean Container in Regular Trash empty_container->container_disposal

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the proper handling and disposal of 2,5-Dimethoxybenzaldehyde are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[4]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][5]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[4] Use proper glove removal technique to avoid skin contact.[5]Prevents skin irritation and potential allergic reactions.[1][6] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[4][5]Protects against inhalation of dust or vapors, which can cause respiratory irritation and may lead to allergy or asthma symptoms.[1][5]

Operational Plan: Handling and Storage

Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[3][8]

Handling Procedures:

  • Wash hands thoroughly after handling the chemical.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe in dust or vapors.[3]

  • Keep the container tightly closed when not in use.[2][6]

  • Avoid the formation of dust and aerosols.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep containers tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Waste Classification: this compound and its containers should be treated as hazardous waste.[1]

Disposal Procedure:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][4]

  • Do not release the chemical into the environment.[1]

  • Contaminated PPE should also be disposed of as hazardous waste.

  • Sweep up any spills and place the material into a suitable, closed container for disposal.[1][3]

Emergency Procedures

Spill Response Workflow: In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal cluster_decon Decontamination Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate WearPPE Wear Appropriate PPE Ventilate->WearPPE ContainSpill Contain Spill with Inert Material WearPPE->ContainSpill Collect Collect Spill into Labeled Container ContainSpill->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Chemical Spill Response Workflow

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]

  • In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.